molecular formula C25H35N5O4S B15574739 Dimethylformamide-(S,R,S)-AHPC

Dimethylformamide-(S,R,S)-AHPC

Cat. No.: B15574739
M. Wt: 501.6 g/mol
InChI Key: WDAZZHKYRDZAAN-SLYNCCJLSA-N
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Description

Dimethylformamide-(S,R,S)-AHPC is a useful research compound. Its molecular formula is C25H35N5O4S and its molecular weight is 501.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H35N5O4S

Molecular Weight

501.6 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-[[2-(dimethylcarbamoyl)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C25H35N5O4S/c1-14-20(35-13-28-14)15-7-8-16(18(9-15)23(33)29(5)6)11-27-22(32)19-10-17(31)12-30(19)24(34)21(26)25(2,3)4/h7-9,13,17,19,21,31H,10-12,26H2,1-6H3,(H,27,32)/t17-,19+,21-/m1/s1

InChI Key

WDAZZHKYRDZAAN-SLYNCCJLSA-N

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of (S,R,S)-AHPC in PROTACs

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting proteins previously considered "undruggable."[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule is comprised of three essential components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3]

Among the most widely utilized E3 ligase recruiters are ligands for the von Hippel-Lindau (VHL) protein.[4] The (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, often referred to as (S,R,S)-AHPC or a derivative of VH032, is a high-affinity ligand for VHL that has gained significant traction in the design of potent PROTACs.[2][5][6][7] This guide provides a detailed exploration of the mechanism of action, quantitative performance metrics, and key experimental protocols associated with (S,R,S)-AHPC-based PROTACs.

Core Mechanism of Action

The primary function of an (S,R,S)-AHPC-based PROTAC is to act as a molecular bridge, bringing a target protein into close proximity with the VHL E3 ligase complex. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein. The process is catalytic, allowing a single PROTAC molecule to mediate the destruction of multiple target protein molecules.[1][3]

The key steps are as follows:

  • Ternary Complex Formation : The PROTAC simultaneously binds to the target protein (via its "warhead" ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety). This forms a transient ternary complex (POI-PROTAC-VHL). The linker's length and composition are critical for the stability and geometry of this complex.[2]

  • Ubiquitination : Within the ternary complex, the VHL E3 ligase complex facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

  • Polyubiquitination : This process is repeated, creating a polyubiquitin (B1169507) chain on the target protein. This chain acts as a recognition signal for the proteasome.

  • Proteasomal Degradation : The 26S proteasome recognizes and binds to the polyubiquitinated target protein, unfolds it, and degrades it into small peptides.

  • Recycling : The PROTAC molecule is released after inducing ubiquitination and can bind to another target protein and VHL complex, continuing its catalytic cycle.[1][3]

PROTAC_Mechanism cluster_main PROTAC Catalytic Cycle POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC (S,R,S)-AHPC PROTAC PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Ternary->PROTAC Release & Recycle Ternary->VHL Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation E2_Ub E2-Ub E2_Ub->Ternary Ub Transfer

Catalytic cycle of (S,R,S)-AHPC PROTAC-mediated protein degradation.

Quantitative Data on VHL-Based PROTACs

The efficacy of a PROTAC is measured by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[2] The following tables summarize performance data for several PROTACs that utilize VHL ligands, illustrating the impact of the target protein and linker composition on degradation potency.

Table 1: Degradation Potency of VHL-Recruiting PROTACs

PROTAC Example E3 Ligase Ligand Base Target Protein DC50 Dmax Cell Line Linker Type
ARV-771 (S,R,S)-AHPC-Me BET Proteins <1 nM >90% (BRD4) CRPC Not Specified
GMB-475 (S,R,S)-AHPC BCR-ABL1 1.11 µM (IC50) Not Specified Ba/F3 Not Specified
LC-2 Not Specified KRAS G12C 250 - 760 nM >90% NCI-H2030 PEG-based
UNC9036 Not Specified STING 227 nM >80% Caki-1 Not Specified

| AHPC(Me)-C6-NH2 | (S,R,S)-AHPC-Me | FBXO22 | 77 nM | 99% | Jurkat | Alkyl |

Data sourced from multiple references.[2][6][8][9][10]

Table 2: Comparative Degradation of Dual-Targeting PROTACs

PROTAC E3 Ligase Recruiter Linker (PEG units) Target Protein DC50 (nM) Dmax (%) Cell Line
Compound A (S,R,S)-AHPC 4 BRD4 24 ~95 MOLM13
Compound B (S,R,S)-AHPC 8 BRD4 10 ~95 MOLM13
17b (Comparative) CRBN Not Specified BRD4 0.5 >98 MOLM13
Compound A (S,R,S)-AHPC 4 PLK1 158 ~85 MOLM13
Compound B (S,R,S)-AHPC 8 PLK1 100 ~90 MOLM13

| 17b (Comparative) | CRBN | Not Specified | PLK1 | 4.8 | >95 | MOLM13 |

This table presents comparative data for a series of dual-targeting PROTACs, highlighting how linker length can influence potency for VHL-based degraders and comparing them to a CRBN-based counterpart.[11]

Experimental Protocols

A successful PROTAC development campaign involves chemical synthesis followed by rigorous biological evaluation.[2]

Experimental_Workflow cluster_workflow General Workflow for (S,R,S)-AHPC PROTAC Development Synthesis 1. Synthesis Amide coupling of (S,R,S)-AHPC-linker with target protein ligand Purification 2. Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Binding 3. Binding Assays Confirm affinity to POI and VHL (SPR, FP, TR-FRET) Purification->Binding Ternary 4. Ternary Complex Assay Confirm POI-PROTAC-VHL formation (TR-FRET) Binding->Ternary Degradation 5. In-Cell Degradation Assay Quantify POI reduction (Western Blot, In-Cell ELISA) Ternary->Degradation Viability 6. Functional Cellular Assay Determine effect of degradation (e.g., Cell Viability Assay) Degradation->Viability Controls 7. Mechanistic Controls Proteasome inhibitor rescue, E3 ligase competition Degradation->Controls

A generalized experimental workflow for developing AHPC-based PROTACs.
Protocol 1: Synthesis of an (S,R,S)-AHPC-Linker Conjugate

This protocol describes a general method for coupling (S,R,S)-AHPC to a linker, such as a PEG chain, which can then be attached to a warhead.[1][2]

  • Materials :

    • (S,R,S)-AHPC hydrochloride[2]

    • Linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected PEG-amine)[2]

    • Coupling agents (e.g., HATU, HOBt)[2]

    • Base (e.g., DIPEA)[2]

    • Solvents (e.g., DMF, DCM)[2]

    • Deprotection agent (e.g., TFA)[2]

  • Procedure :

    • Coupling : Dissolve (S,R,S)-AHPC hydrochloride (1 eq) and the Boc-protected linker (1.1 eq) in DMF.[1][2]

    • Add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3 eq).[1][2]

    • Stir the reaction at room temperature for 4-24 hours, monitoring progress by LC-MS.[1][2]

    • Upon completion, quench the reaction and purify the product by flash column chromatography or preparative HPLC.[2][3]

    • Deprotection : Dissolve the purified product in a solution of TFA in DCM.[2]

    • Stir at room temperature for 1-2 hours.[2]

    • Remove the solvent under reduced pressure to yield the final (S,R,S)-AHPC-linker-acid.[2]

    • Confirm product identity and purity by NMR and LC-MS.[2][3]

Protocol 2: Western Blot for Protein Degradation

This is the standard method to quantify the reduction in target protein levels.[12]

  • Methodology :

    • Cell Treatment : Plate cells at a suitable density and allow them to adhere. Treat with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 4-24 hours).[12]

    • Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]

    • Quantification : Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[12]

    • SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

    • Immunoblotting : Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate overnight at 4°C with a primary antibody against the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).[12]

    • Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[12]

    • Analysis : Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control and calculate the percentage of protein remaining relative to the vehicle control.[12]

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This assay confirms that the PROTAC can successfully bridge the target protein and VHL.[3]

  • Methodology :

    • Labeling : Label the POI and VHL proteins with a matched TR-FRET donor (e.g., Terbium-cryptate) and acceptor (e.g., d2), often via affinity tags (e.g., His-tag, GST-tag).[3]

    • Reaction Setup : In a microplate, add the labeled POI and VHL proteins.[3]

    • PROTAC Titration : Add increasing concentrations of the PROTAC.[3]

    • Measurement : After incubation, measure the TR-FRET signal. An increase in the signal indicates proximity between the donor and acceptor, confirming the formation of the ternary complex.[3]

Protocol 4: Mechanistic Control Experiments

These experiments are crucial to confirm that protein loss is occurring via the intended mechanism.[12]

  • Proteasome Dependence : Pre-treat cells with a proteasome inhibitor (e.g., MG132 at 1-10 µM) for 1-2 hours before adding the PROTAC. A rescue of the target protein level compared to the PROTAC-only treatment confirms that degradation is proteasome-mediated.[12]

  • E3 Ligase Dependence : Co-treat cells with the PROTAC and a 10-100x molar excess of a free VHL ligand (e.g., (S,R,S)-AHPC). This competitive binding should block the PROTAC from engaging VHL, leading to a rescue of protein degradation and confirming VHL's role.[12]

Signaling Pathway Modulation

By degrading a target protein, a PROTAC can profoundly disrupt the signaling pathways in which the protein participates. For example, Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that regulates the expression of oncogenes like c-MYC.[13] An (S,R,S)-AHPC-based PROTAC targeting BRD4 can induce its degradation, leading to the downregulation of c-MYC and subsequent inhibition of cell proliferation.[1][13]

Signaling_Pathway cluster_pathway BRD4 Signaling and PROTAC Intervention cluster_intervention BRD4 BRD4 cMYC_Gene c-MYC Gene Locus BRD4->cMYC_Gene Binds to Proteasome Proteasome BRD4->Proteasome Degradation Ac_Histones Acetylated Histones Ac_Histones->cMYC_Gene recruits cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Proliferation Cell Proliferation & Oncogenesis cMYC_Protein->Proliferation Drives PROTAC (S,R,S)-AHPC BRD4 PROTAC PROTAC->BRD4 Binds & Recruits VHL VHL VHL E3 Ligase VHL->BRD4

Disruption of BRD4-mediated c-MYC expression by a VHL-recruiting PROTAC.

Conclusion

The (S,R,S)-AHPC scaffold is a cornerstone in the development of VHL-recruiting PROTACs. Its high affinity for VHL enables the design of potent and selective degraders against a wide array of challenging disease targets. A thorough understanding of the mechanism of action, combined with rigorous quantitative assessment and carefully designed experiments, is essential for advancing these innovative molecules from the laboratory to the clinic. The protocols and data presented in this guide offer a framework for researchers to design, synthesize, and characterize novel (S,R,S)-AHPC-based PROTACs for the next generation of targeted therapeutics.

References

In-Depth Technical Guide: Chemical Properties of Dimethylformamide-(S,R,S)-AHPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of Dimethylformamide-(S,R,S)-AHPC, an E3 ligase ligand-linker conjugate. This compound incorporates the (S,R,S)-AHPC moiety, a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, and is functionalized with a dimethylformamide group. Its primary application lies within the field of Targeted Protein Degradation (TPD), specifically in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document summarizes the available physicochemical data, outlines its role in the VHL-mediated ubiquitination pathway, and provides generalized experimental protocols for its characterization.

Introduction

This compound is a specialized chemical probe designed for the development of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The (S,R,S)-AHPC component of this molecule serves as the VHL-recruiting ligand, a critical component in many successful PROTAC designs. The inclusion of a dimethylformamide moiety suggests a modification intended to modulate physicochemical properties such as solubility or to serve as a synthetic handle.

Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available information.

PropertyValueSource
Molecular Weight 501.64 g/mol [1]
Molecular Formula C₂₅H₃₅N₅O₄S[1]
Canonical SMILES N--INVALID-LINK--C(N1--INVALID-LINK--O">C@@HC(NCC2=C(C=C(C3=C(N=CS3)C)C=C2)C(N(C)C)=O)=O)=O[1]
Storage Conditions Please store the product under the recommended conditions in the Certificate of Analysis.[1]

Mechanism of Action in Targeted Protein Degradation

This compound functions as the E3 ligase-binding component of a PROTAC. The (S,R,S)-AHPC moiety specifically binds to the von Hippel-Lindau (VHL) protein, which is part of the VHL-Elongin B-Elongin C-Cullin 2 (CRL2^VHL^) E3 ubiquitin ligase complex. By being tethered to a ligand for a target protein, this compound facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

VHL_PROTAC_Pathway cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation Target Target Protein Ternary_Complex Target-PROTAC-VHL Ternary Complex Target->Ternary_Complex Binds to Target Ligand PROTAC PROTAC (Target Ligand-Linker-VHL Ligand) PROTAC->Ternary_Complex VHL_Ligand VHL Ligand (this compound) VHL VHL E3 Ligase (CRL2^VHL^) VHL->Ternary_Complex Binds to VHL Ligand Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Recruits E2-Ub Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: VHL-mediated targeted protein degradation pathway initiated by a PROTAC.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. The following are generalized procedures for the characterization of similar compounds and should be adapted based on specific experimental requirements and available instrumentation.

Synthesis

A plausible synthetic route for this compound would likely involve the coupling of a protected (S,R,S)-AHPC core with a precursor containing the dimethylformamide moiety, followed by deprotection. The specific reagents and reaction conditions would need to be optimized.

General Workflow for Synthesis:

Synthesis_Workflow Start Protected (S,R,S)-AHPC Coupling Coupling Reaction Start->Coupling Reagent Dimethylformamide-containing Coupling Partner Reagent->Coupling Intermediate Protected Conjugate Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized synthetic workflow for this compound.

Analytical Characterization
  • Objective: To confirm the chemical structure and purity of the compound.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard proton experiment.

    • Number of scans: 16-64.

    • Spectral width: -2 to 12 ppm.

    • Relaxation delay: 1-5 s.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled carbon experiment.

    • Number of scans: 1024-4096.

    • Spectral width: 0 to 200 ppm.

    • Relaxation delay: 2 s.

  • Data Analysis: Chemical shifts, coupling constants, and integration of peaks should be analyzed to confirm the expected structure.

  • Objective: To determine the molecular weight and confirm the elemental composition.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

  • Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Parameters (for ESI):

    • Ionization mode: Positive ion mode is expected to be effective.

    • Capillary voltage: 3-5 kV.

    • Nebulizer gas pressure: 20-40 psi.

    • Drying gas flow: 5-10 L/min.

    • Drying gas temperature: 200-350 °C.

  • Data Analysis: The exact mass of the molecular ion ([M+H]⁺) should be compared to the calculated theoretical mass to confirm the elemental formula.

  • Objective: To assess the purity of the compound.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and dilute to an appropriate concentration for UV detection (e.g., 0.1-1 mg/mL).

  • Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column.

  • Method:

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 254 nm or a wavelength determined by a UV scan of the compound.

  • Data Analysis: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Conclusion

This compound is a valuable tool for researchers in the field of targeted protein degradation. Its design as a VHL-recruiting ligand with a dimethylformamide modification makes it a versatile building block for the synthesis of novel PROTACs. While detailed public data on its specific chemical properties and synthesis are scarce, this guide provides the foundational knowledge of its identity, mechanism of action, and general methodologies for its characterization. It is imperative for researchers to consult supplier-specific documentation for the most accurate and detailed information. Further studies are warranted to fully elucidate the physicochemical and pharmacological properties of this compound to facilitate its broader application in drug discovery and development.

References

A Technical Guide to the Synthesis and Purification of (S,R,S)-AHPC Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC hydrochloride, also known as VH032-NH2 hydrochloride, is a pivotal chemical entity in the field of targeted protein degradation. It serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system.[1][2][3] As a fundamental building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), (S,R,S)-AHPC hydrochloride enables the recruitment of the VHL E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] The stereochemistry of this compound is critical for its activity, with the (S,R,S) diastereomer being the active form, while the (S,S,S) diastereomer serves as a negative control. This guide provides a comprehensive overview of the synthesis and purification of (S,R,S)-AHPC hydrochloride, presenting detailed experimental protocols and quantitative data to aid researchers in its preparation.

Physicochemical Properties

PropertyValueReference
IUPAC Name (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride[4]
Synonyms (S,R,S)-AHPC hydrochloride, VH032-NH2 hydrochloride, VHL Ligand 1 hydrochloride[2]
CAS Number 1448189-80-7
Molecular Formula C₂₂H₃₁ClN₄O₃S[4]
Molecular Weight 467.0 g/mol [4]
Appearance White to off-white solidN/A
Purity ≥97%

Synthesis of (S,R,S)-AHPC (VH032)

A unified, five-step synthetic route has been developed for the multigram-scale preparation of (S,R,S)-AHPC (VH032). This method focuses on high yields and minimizes the need for chromatographic purification in the final steps.[5][6][7]

Synthetic Scheme Overview

Synthesis_Overview cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_coupling Peptide Coupling & Deprotection cluster_final Final Product 4-bromobenzonitrile (B114466) 4-bromobenzonitrile I1 4-(4-methylthiazol-5-yl)benzonitrile (B2481059) 4-bromobenzonitrile->I1 Pd-catalyzed C-H arylation 4-methylthiazole (B1212942) 4-methylthiazole 4-methylthiazole->I1 I2 (4-(4-methylthiazol-5-yl)phenyl)methanamine I1->I2 Reduction I3 tert-butyl ((4-(4-methylthiazol-5-yl)phenyl)methyl)carbamate I2->I3 Boc Protection C1 Coupling with Boc-L-hydroxyproline I3->C1 C2 Boc Deprotection C1->C2 C3 Coupling with Boc-L-tert-leucine C2->C3 FP (S,R,S)-AHPC (VH032) C3->FP Final Boc Deprotection

Caption: Overview of the synthetic pathway to (S,R,S)-AHPC (VH032).

Experimental Protocols

Step 1: Synthesis of 4-(4-methylthiazol-5-yl)benzonitrile [6][7]

  • Reaction: A palladium-catalyzed C-H arylation of 4-methylthiazole with 4-bromobenzonitrile.

  • Reagents & Conditions: 4-bromobenzonitrile (1.0 equiv), 4-methylthiazole (2.0 equiv), Pd-PEPPSI-IPr (0.5 mol%), K₂CO₃ (2.0 equiv), PivOH (0.3 equiv), in anhydrous DMA at 125 °C for 2 hours.

  • Work-up & Purification: The reaction mixture is cooled and the product is isolated by trituration with crushed ice/cold water to afford the pure product as a pearl-colored powder.

  • Yield: 89% on a 5.15 g scale.

Step 2: Synthesis of (4-(4-methylthiazol-5-yl)phenyl)methanamine [6][7]

  • Reaction: Reduction of the nitrile to a primary amine.

  • Reagents & Conditions: 4-(4-methylthiazol-5-yl)benzonitrile (1.0 equiv), (ⁱBu)₂AlBH₄ (1.1 equiv) in THF at 0 °C to room temperature for 2 hours, followed by reflux with 6 M HCl for 3 hours.

  • Work-up & Purification: The reaction is quenched and the product is extracted after basification.

Step 3 & 4: Sequential Amide Couplings and Deprotections [6][7]

This involves a two-fold repetition of amide coupling followed by Boc-deprotection.

  • First Coupling: The amine from Step 2 is coupled with Boc-L-hydroxyproline.

    • Reagents & Conditions: HATU (1.3 equiv), DIPEA (3.5 equiv) in DMF at room temperature for 19 hours.

  • First Deprotection: The Boc protecting group is removed.

    • Reagents & Conditions: A 1:1 mixture of CH₂Cl₂ and TFA at 0 °C for 1 hour, followed by neutralization with NaOH solution.

  • Second Coupling: The resulting amine is coupled with Boc-L-tert-leucine.

    • Reagents & Conditions: HATU (1.3 equiv), DIPEA (3.5 equiv) in DMF at room temperature for 18 hours.

Step 5: Final Boc Deprotection to Yield (S,R,S)-AHPC (VH032) [6][7]

  • Reaction: Removal of the final Boc protecting group to yield the free amine.

  • Reagents & Conditions: A 1:1 mixture of CH₂Cl₂ and TFA at 0 °C for 1 hour, followed by neutralization with NaOH solution to a pH of 12.5-13.

  • Overall Yield: 56% for the unified five-step synthesis.

Summary of Reagents and Yields
StepKey ReagentsSolventTemperatureTimeYield
14-bromobenzonitrile, 4-methylthiazole, Pd-PEPPSI-IPr, K₂CO₃, PivOHDMA125 °C2 h89%
24-(4-methylthiazol-5-yl)benzonitrile, (ⁱBu)₂AlBH₄, 6 M HClTHF0 °C to reflux5 h-
3Amine intermediate, Boc-L-hydroxyproline, HATU, DIPEADMFrt19 h-
4Amine intermediate, Boc-L-tert-leucine, HATU, DIPEADMFrt18 h-
5Boc-protected intermediate, CH₂Cl₂:TFA (1:1), NaOHCH₂Cl₂0 °C1 h-
Overall 56%

Purification of (S,R,S)-AHPC Hydrochloride

The purification strategy for (S,R,S)-AHPC hydrochloride aims to achieve high purity while avoiding complex chromatographic methods for the final product.

Purification of Intermediates

The key intermediate, 4-(4-methylthiazol-5-yl)benzonitrile, is effectively purified by trituration, which avoids the need for column chromatography.[6]

Final Product Purification and Hydrochloride Salt Formation

Following the final Boc deprotection, the free base of (S,R,S)-AHPC is obtained. The hydrochloride salt can be formed by treating a solution of the free base in a suitable solvent (e.g., isopropanol/water mixture) with hydrochloric acid.[4] The pH is adjusted to 3.5-3.8, and the solution is cooled to induce crystallization. The resulting solid is collected by filtration, washed, and dried to yield the final product.

Chiral Purity

The stereochemical integrity of the final product is crucial for its biological activity. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric and diastereomeric purity. Polysaccharide-based chiral stationary phases are often effective for the separation of such diastereomers.[8][9]

Biological Context: Role in Targeted Protein Degradation

(S,R,S)-AHPC is a critical component in the design of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.

Caption: Mechanism of action of a PROTAC utilizing (S,R,S)-AHPC.

The (S,R,S)-AHPC moiety of the PROTAC binds to the VHL E3 ligase, while the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

Conclusion

This technical guide provides a detailed and practical overview of the synthesis and purification of (S,R,S)-AHPC hydrochloride. By following the outlined multi-step synthesis and purification protocols, researchers can reliably produce this essential VHL ligand for its application in the development of novel PROTAC-based therapeutics. The provided diagrams illustrate the key synthetic and biological pathways, offering a clear and concise visual aid for understanding the context and application of this important molecule.

References

(S,R,S)-AHPC: A Cornerstone in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) has emerged as a pivotal molecular scaffold in the field of targeted protein degradation (TPD), a revolutionary therapeutic modality that harnesses the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] This in-depth technical guide provides a comprehensive overview of the role of (S,R,S)-AHPC, its mechanism of action, and its application in the development of Proteolysis Targeting Chimeras (PROTACs) for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] (S,R,S)-AHPC serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC design.[1][2]

The fundamental principle of (S,R,S)-AHPC-based PROTACs is to induce the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[2] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination.[2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.[3] This process is catalytic, as the PROTAC is released after degradation and can engage another target protein molecule.[2]

Quantitative Analysis of (S,R,S)-AHPC-Based PROTAC Efficacy

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. The key parameters for this assessment are the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[1][3] The following tables summarize quantitative data for a selection of VHL-recruiting PROTACs, illustrating the impact of linker composition and target protein on degradation potency.

Compound/PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Linker Type
ARV-771BET ProteinsCastration-Resistant Prostate Cancer (CRPC) cells<1>90Not Specified
LC-2KRAS G12CNCI-H2030250 - 760>90PEG-based
UNC9036STINGCaki-1227>80Not Specified
Pal-pomCDK4/6TNBC cells20 - 50Not SpecifiedAlkyl chain
ERRα PROTACERRαTNBC and Her2+ BC cells77Not SpecifiedPEG-based
p38α PROTACp38αMammalian cell linesNanomolar rangeNot SpecifiedNot Specified
GMB-475BCR-ABL1Ba/F3 cells1110Not SpecifiedNot Specified
AHPC(Me)-C6-NH2FBXO22Jurkat cells7799C6 alkyl

Table 1: Degradation Potency of Various (S,R,S)-AHPC-Based PROTACs. Data compiled from multiple sources.[1][4][5][6][7][8]

The length and composition of the linker connecting the (S,R,S)-AHPC moiety to the target protein ligand are critical determinants of PROTAC efficacy. The following table illustrates the impact of PEG linker length on the degradation of BRD4.

CompoundLinker (n=PEG units)DC50 (nM) for BRD4 Degradation
14a2> 1000
14b4> 1000
14c6527 ± 111
14d8158 ± 83

Table 2: Impact of PEG Linker Length on BRD4 Degradation by (S,R,S)-AHPC-based PROTACs.[9]

Key Experimental Protocols

The development of novel (S,R,S)-AHPC-based PROTACs involves a multi-step workflow that includes chemical synthesis, biochemical evaluation, and cellular characterization.

Synthesis of an (S,R,S)-AHPC-Linker Conjugate

This protocol outlines a general method for synthesizing an AHPC-linker conjugate with a terminal functional group (e.g., carboxylic acid or amine) for subsequent coupling to a warhead.

Materials:

  • (S,R,S)-AHPC hydrochloride[1]

  • PEG or alkyl linker with appropriate terminal functional groups (e.g., Boc-protected amine, protected carboxylic acid)[1]

  • Coupling agents (e.g., HATU, HOBt)[1]

  • Base (e.g., DIPEA)[1]

  • Solvents (e.g., DMF, DCM)[1]

  • Deprotection agent (e.g., TFA)[1]

Procedure:

  • Coupling of (S,R,S)-AHPC to the Linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the protected linker in DMF.[1]

    • Add HATU, HOBt, and DIPEA to the solution.[1]

    • Stir the reaction mixture at room temperature for 12-24 hours.[1]

    • Monitor the reaction progress by LC-MS.[1]

    • Upon completion, quench the reaction and purify the product by flash column chromatography.[1]

  • Deprotection of the Terminal Group:

    • Dissolve the purified product in a suitable solvent (e.g., DCM for Boc deprotection).[1]

    • Add the deprotection agent (e.g., TFA).[1]

    • Stir the reaction at room temperature for 1-2 hours.[1]

    • Remove the solvent under reduced pressure to yield the final AHPC-linker conjugate.[1]

    • Confirm product identity and purity by NMR and LC-MS.[1]

Western Blot for PROTAC-Induced Protein Degradation

Western blotting is a fundamental technique to quantify the degradation of a target protein in cells treated with a PROTAC.[3]

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[3][10]

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate[3]

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.[3]

    • Treat cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[3]

  • Lysate Preparation:

    • After treatment, wash cells twice with ice-cold PBS.[3]

    • Add lysis buffer to the cells and incubate on ice for 30 minutes.[3]

    • Scrape the cells and collect the lysate.[3]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[3]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.[3]

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[3]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.[3]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary antibody overnight at 4°C.[3]

    • Wash the membrane with TBST.[3]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Wash the membrane with TBST.[3]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.[3]

    • Capture the signal using an imaging system.[3]

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[3]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[3]

    • Generate a dose-response curve to determine the DC50 and Dmax values.[3]

Visualizing the Molecular Logic: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in (S,R,S)-AHPC-mediated targeted protein degradation.

PROTAC_Mechanism PROTAC (S,R,S)-AHPC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Ub->E1 E2 E2 E1->E2 Activates E2->VHL Transfers Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Synthesis PROTAC Synthesis ((S,R,S)-AHPC-Linker-Warhead) Biochem_Eval Biochemical Evaluation (e.g., Binding Assays) Synthesis->Biochem_Eval Cell_Treatment Cellular Treatment (Dose & Time Course) Biochem_Eval->Cell_Treatment Lysate_Prep Lysate Preparation & Protein Quantification Cell_Treatment->Lysate_Prep Western_Blot Western Blotting Lysate_Prep->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax Determination) Western_Blot->Data_Analysis

Caption: General workflow for PROTAC development and evaluation.

BRD4_Signaling BRD4_PROTAC (S,R,S)-AHPC-based BRD4 PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 Induces Transcription Gene Transcription BRD4->Transcription Promotes Degradation BRD4 Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to Oncogenes Oncogenes (e.g., c-MYC) Transcription->Oncogenes Activates Cell_Proliferation Cancer Cell Proliferation Oncogenes->Cell_Proliferation Drives Degradation->Transcription Inhibits

Caption: Disruption of BRD4 signaling by a PROTAC.[2]

References

The Core of Degradation: An In-depth Technical Guide to the Discovery and Development of AHPC-based VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. This technology utilizes heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent destruction by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of this strategy, and the development of potent, high-affinity ligands to recruit it has been critical. Among these, ligands based on the (S,R,S)-α-hydroxy-γ-proline-based carboxamide (AHPC) scaffold have emerged as highly effective and widely used components in the design of novel degraders. This guide provides a detailed overview of the discovery, development, and characterization of AHPC-based VHL ligands for researchers, scientists, and drug development professionals.

The (S,R,S)-AHPC Core and its Significance

The (S,R,S)-AHPC structure, also known as VH032-NH2, is a derivative of the well-characterized VHL ligand, VH032.[1][2] It is designed to mimic the binding motif of the Hypoxia-Inducible Factor-1α (HIF-1α), the natural substrate of VHL. This mimicry allows it to bind with high affinity to a specific pocket on the VHL protein. The core structure provides a crucial anchor point for the PROTAC molecule and features synthetically tractable handles, allowing for the attachment of linkers and, subsequently, a ligand for the target protein.[3] A common and potent analog is (S,R,S)-AHPC-Me, which incorporates a methyl group at the benzylic position, a modification known to enhance VHL binding affinity.[4][5]

Quantitative Data Summary

The efficacy of a VHL-recruiting PROTAC is directly influenced by the binding affinity of its E3 ligase ligand. Furthermore, the degradation efficiency of the final PROTAC construct is a key measure of its biological activity. The following tables summarize critical quantitative data for AHPC-based ligands and the PROTACs they enable.

Table 1: Comparative Binding Affinity of VHL Ligands

This table presents the binding affinities of various VHL ligands, providing a comparative landscape for understanding the potency of AHPC-based structures.

LigandBinding Affinity (Kd)Binding Affinity (IC50)Assay Method(s)
VH032 (AHPC precursor)185 nM[6][7][8]-Isothermal Titration Calorimetry (ITC)
BODIPY FL VH032 3.01 nM[9][10]-Time-Resolved FRET (TR-FRET)
VH101 44 nM[6]-Not Specified
VHL-IN-1 37 nM[4]-Not Specified
VH298 80 - 90 nM-ITC, Fluorescence Polarization
VL285 -0.34 µM[4]Not Specified
VHL Ligand 14 -196 nM[4]Not Specified

Note: While a direct Kd for the base (S,R,S)-AHPC is not consistently reported in isolation, its structural identity to VH032-NH2 and its successful incorporation into potent PROTACs serve as strong evidence of its robust, high-affinity VHL engagement.[1]

Table 2: Degradation Activity of PROTACs Utilizing AHPC-based Ligands

This table showcases the cellular efficacy of PROTACs built using AHPC and AHPC-Me as the VHL-recruiting ligand. DC50 represents the concentration required for 50% degradation of the target, while Dmax is the maximum degradation achieved.

PROTACVHL Ligand UsedTarget ProteinDC50DmaxCell Line
ARV-771 (S,R,S)-AHPC-Me[5]BRD2/3/4<1 nM - <5 nM[11][12][13]Not SpecifiedCRPC cells (22Rv1, VCaP)[13]
GMB-475 (S,R,S)-AHPC[3]BCR-ABL1340 nM[14]95%[14]K562
ARCC-4 Not Specified (VHL-based)Androgen Receptor5 nM[13]98%[13]CRPC cells

Key Signaling and Experimental Workflows

Visualizing the biological context and experimental processes is crucial for understanding the application of AHPC-based ligands. The following diagrams, rendered in DOT language, illustrate these core concepts.

VHL_HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_vhl_complex VHL E3 Ligase Complex cluster_degradation Degradation Machinery HIF1a HIF-1α PHD PHD Enzymes HIF1a->PHD + O2 OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a Hydroxylation VHL VHL OH_HIF1a->VHL Recognition & Binding Proteasome 26S Proteasome OH_HIF1a->Proteasome Targeted for Degradation ElonginBC Elongin B/C VHL->ElonginBC Ub Ubiquitin VHL->Ub Cullin2 CUL2 ElonginBC->Cullin2 Rbx1 RBX1 Cullin2->Rbx1 Ub->OH_HIF1a Poly-ubiquitination Amino Acids Amino Acids Proteasome->Amino Acids Degrades

Caption: The VHL-HIF-1α signaling pathway under normal oxygen conditions.

PROTAC_Mechanism cluster_components PROTAC Components cluster_cellular Cellular Environment PROTAC PROTAC AHPC AHPC-based VHL Ligand PROTAC->AHPC Linker Linker PROTAC->Linker TargetLigand Target Ligand PROTAC->TargetLigand POI Protein of Interest (POI) PROTAC->POI Binds VHL_Complex VHL E3 Ligase Complex PROTAC->VHL_Complex Binds Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Formation VHL_Complex->Ternary Formation Ternary->PROTAC Released & Recycled Ub Ubiquitin Ternary->Ub Recruits Ubiquitin Transfer Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub->Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Amino Acids Amino Acids Proteasome->Amino Acids Recycled

Caption: General mechanism of action for an AHPC-based VHL-recruiting PROTAC.

SAR_Logic Start Initial Hit: (2S,4R)-4-hydroxyproline (Hyp Scaffold) Opt1 Structure-Guided Design: Incorporate tert-butyl group (Mimics HIF-1α) Start->Opt1 Optimization Result1 Lead Compound: VH032 (Kd = 185 nM) Opt1->Result1 Yields Opt2 Modification for PROTAC: Add amine handle for linker attachment Result1->Opt2 Modification Result2 Core Ligand: (S,R,S)-AHPC (VH032-NH2) Opt2->Result2 Yields Opt3 Further Optimization: Introduce benzylic methyl group Result2->Opt3 Optimization Result3 Improved Ligand: (S,R,S)-AHPC-Me (Enhanced VHL binding) Opt3->Result3 Yields

Caption: Logical progression of Structure-Activity Relationship (SAR) for VHL ligands.

Experimental Protocols

Accurate and reproducible methods are essential for characterizing AHPC-based ligands and the PROTACs they are part of. This section provides detailed protocols for commonly used in vitro and cellular assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand by a test compound.

  • Principle: The assay measures the FRET between a terbium-labeled anti-tag antibody bound to a tagged VHL protein complex (donor) and a fluorescently-labeled VHL ligand (e.g., BODIPY FL VH032, acceptor).[9][10] When both are bound to the VHL complex, they are in close proximity, generating a high FRET signal. Unlabeled test compounds compete for binding, displacing the fluorescent ligand and causing a decrease in the FRET signal.

  • Materials:

    • Tagged VHL-Elongin B-Elongin C (VBC) protein complex (e.g., GST-tagged or His-tagged).

    • Terbium-labeled anti-tag antibody (e.g., Tb-anti-GST).[9]

    • Fluorescently-labeled VHL ligand (e.g., BODIPY FL VH032).[9]

    • Test compounds (e.g., AHPC analogs).

    • Assay Buffer (e.g., 20mM HEPES pH 7.5, 150mM NaCl, 1mM TCEP, 0.01% TWEEN20).[15]

    • 384-well low-volume microplates.

  • Methodology:

    • Prepare a master mix containing the VBC complex and the terbium-labeled antibody in assay buffer.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add a fixed concentration of the fluorescently-labeled VHL ligand to all wells except the negative control.

    • Add the test compound dilutions to the appropriate wells.

    • Initiate the reaction by adding the VBC complex/antibody master mix to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes), protected from light.[15]

    • Measure the TR-FRET signal on a compatible plate reader, with excitation around 340 nm and measuring emissions at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.[16]

  • Data Analysis: Calculate the HTRF ratio (Acceptor Emission / Donor Emission). Plot the ratio against the concentration of the test compound to determine the IC50 value.

Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of light emitted from a fluorescently labeled VHL ligand upon binding to the VHL protein.

  • Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger VHL protein complex, its rotation slows dramatically, leading to a high polarization signal. A test compound that competes for the same binding site will displace the tracer, causing a decrease in polarization.[17]

  • Materials:

    • VBC protein complex.

    • Fluorescently-labeled VHL ligand (tracer).

    • Test compounds.

    • Assay Buffer.

    • Black, low-binding microtiter plates.

  • Methodology:

    • Add diluted VBC complex to the wells of the microplate.

    • Add serial dilutions of the test inhibitor or control compound.

    • Add a fixed, low concentration of the fluorescent tracer to all wells.

    • Incubate for 60 minutes at room temperature with gentle shaking.[18]

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation 485 nm, emission 528 nm).[18]

  • Data Analysis: The change in millipolarization (mP) units is plotted against the concentration of the test compound to calculate the IC50.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[19][20]

  • Principle: A solution of the ligand is titrated into a solution containing the protein. The instrument measures the minute temperature changes that occur as the ligand binds to the protein. Each injection produces a heat pulse that is integrated with respect to time and normalized for concentration to generate a binding isotherm.

  • Materials:

    • Highly purified and concentrated VBC protein complex.

    • AHPC-based ligand.

    • Dialysis buffer (protein and ligand must be in identical buffer to minimize heats of dilution).

  • Methodology:

    • Thoroughly dialyze the protein against the final buffer. Dissolve the ligand in the same final dialysis buffer.

    • Degas both the protein and ligand solutions to prevent air bubbles.

    • Load the protein solution (e.g., 10 µM) into the sample cell of the calorimeter.[21]

    • Load the ligand solution (typically 10-20x the protein concentration, e.g., 100-200 µM) into the injection syringe.[21]

    • Perform a series of small, sequential injections of the ligand into the protein solution while stirring.

    • Perform control titrations (e.g., ligand into buffer) to determine the heat of dilution.

  • Data Analysis: After subtracting the heat of dilution, the integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to calculate Kd, n, and ΔH.[21]

Western Blot for PROTAC-Mediated Protein Degradation

This is the gold-standard cellular assay to confirm and quantify the degradation of a target protein.

  • Principle: Cells are treated with a PROTAC, and the total protein is extracted. Western blotting uses antibodies to detect the level of the target protein and a loading control protein, allowing for quantification of degradation.

  • Materials:

    • Cultured cells expressing the target protein.

    • PROTAC compound and vehicle control (e.g., DMSO).

    • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels, electrophoresis and transfer apparatus.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • ECL chemiluminescent substrate.

  • Methodology:

    • Cell Treatment: Plate cells and allow them to adhere. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle-only control.[1][22]

    • Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[23]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[1]

    • Immunoblotting: Block the membrane for 1 hour. Incubate with the primary antibody (for the target protein) overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[1]

    • Analysis: Re-probe the membrane with a loading control antibody. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against PROTAC concentration to determine DC50 and Dmax values.

Conclusion

AHPC-based ligands represent a mature and highly validated class of molecules for the recruitment of the VHL E3 ligase in targeted protein degradation. Their favorable binding affinities, synthetic tractability, and proven success in a multitude of potent PROTACs underscore their importance to the field. A thorough understanding of their quantitative binding and degradation metrics, coupled with robust application of the biochemical, biophysical, and cellular assays detailed in this guide, is essential for any researcher aiming to design and develop the next generation of VHL-based protein degraders.

References

Structural Analysis of the (S,R,S)-AHPC - VHL Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural and functional analysis of the interaction between the von Hippel-Lindau (VHL) protein and the (S,R,S)-stereoisomer of VH032-NH2, commonly referred to as (S,R,S)-AHPC. This small molecule is a pivotal component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. Understanding the precise nature of the (S,R,S)-AHPC-VHL interaction is critical for the rational design and optimization of novel protein degraders.

Introduction to VHL and (S,R,S)-AHPC in Targeted Protein Degradation

The von Hippel-Lindau tumor suppressor, pVHL, is the substrate recognition component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex.[1] A primary function of this complex is to identify and target the alpha subunit of the Hypoxia-Inducible Factor (HIF) transcription factor for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions (normoxia).[2][3] In hypoxic conditions or when VHL is mutated, HIF-α is stabilized, leading to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[4]

PROTACs are heterobifunctional molecules that co-opt this natural cellular degradation machinery. They consist of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as VHL.[5] (S,R,S)-AHPC, also known as VH032-NH2, is a widely utilized VHL ligand in PROTAC design.[4][5] By binding to VHL, (S,R,S)-AHPC facilitates the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the POI, leading to the ubiquitination and degradation of the POI.[6] The affinity and kinetics of the interaction between the VHL ligand and VHL are crucial determinants of PROTAC efficacy.[6]

Quantitative Analysis of VHL Ligand Binding

The binding affinity of various ligands to the VHL-ElonginB-ElonginC (VBC) complex has been characterized using multiple biophysical techniques. The following tables summarize key quantitative data for (S,R,S)-AHPC (VH032-NH2) and its closely related analog, VH032.

LigandBinding Affinity (Kd)Assay MethodReference
VH032185 ± 7 nMIsothermal Titration Calorimetry (ITC)[7]
VH03290 nMSurface Plasmon Resonance (SPR)[8]
VH032 amine (VH032-NH2)13.3 µM (IC50), 5.7 µM (Ki)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[9]
VH29880 - 90 nMSurface Plasmon Resonance (SPR)[8]
VH29844.0 nM (IC50), 18.9 nM (Ki)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[9]
MZ114.7 nM (IC50), 6.3 nM (Ki)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[9]

Table 1: Equilibrium Dissociation Constants (Kd) and Inhibitory Concentrations (IC50/Ki) of VHL Ligands. This table provides a comparative overview of the binding affinities of key VHL ligands determined by various biophysical assays.

LigandAssociation Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Assay MethodReference
MZ11.6 x 1071.1Surface Plasmon Resonance (SPR)[10]

Table 2: Kinetic Parameters for VHL Ligand Binding. This table details the association and dissociation rates for the interaction of the PROTAC MZ1, which utilizes a VHL ligand, with the VHL protein.

Structural Insights into the (S,R,S)-AHPC-VHL Complex

The three-dimensional structure of the VHL-ElonginB-ElonginC (VCB) complex bound to various ligands has been elucidated by X-ray crystallography, providing a detailed understanding of the molecular interactions. While a crystal structure for the specific (S,R,S)-AHPC (VH032-NH2) complex is not publicly available, the structure of the closely related ligand VH032 in complex with VCB (PDB ID: 4W9H) offers valuable insights.[11][12]

The VH032 ligand binds to a hydrophilic pocket on the surface of VHL.[11] Key interactions include hydrogen bonds between the hydroxyl group of the ligand's hydroxyproline (B1673980) moiety and the side chains of Ser111 and His115 in VHL.[13] The amide nitrogen of the ligand forms a hydrogen bond with the backbone carbonyl of His110.[13] The t-butyl group of the ligand occupies a hydrophobic pocket, contributing to the binding affinity.[14] The overall structure reveals how these small molecules mimic the binding of the natural substrate, HIF-1α.[13]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the real-time binding kinetics of molecules.[15]

Objective: To determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd) of (S,R,S)-AHPC binding to VHL.

Materials:

  • Recombinant VCB complex

  • (S,R,S)-AHPC

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl pH 2.5)

Procedure:

  • Immobilization of VHL:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a 1:1 mixture of EDC and NHS.

    • Inject the VCB protein solution (typically 20-50 µg/mL in a low pH buffer like 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU for initial binding tests).[16]

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of concentrations of (S,R,S)-AHPC in running buffer.

    • Inject the (S,R,S)-AHPC solutions over the immobilized VCB surface at a constant flow rate (e.g., 30 µL/min).[16]

    • Monitor the change in response units (RU) over time to generate sensorgrams for the association phase.

    • After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.

  • Regeneration:

    • Inject the regeneration solution to remove the bound (S,R,S)-AHPC and prepare the surface for the next injection cycle.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized VHL) to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the Kd.[6]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[17]

Objective: To determine the thermodynamic profile of the (S,R,S)-AHPC-VHL interaction.

Materials:

  • Recombinant VCB complex

  • (S,R,S)-AHPC

  • ITC instrument (e.g., MicroCal)

  • Dialysis buffer (e.g., PBS or HEPES)

Procedure:

  • Sample Preparation:

    • Dialyze the VCB protein extensively against the chosen ITC buffer.

    • Dissolve the (S,R,S)-AHPC in the final dialysis buffer to ensure a perfect buffer match.

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment:

    • Load the VCB protein solution into the sample cell of the calorimeter.

    • Load the (S,R,S)-AHPC solution into the injection syringe (typically at a concentration 10-20 times that of the protein).[8]

    • Perform a series of small, timed injections of the ligand into the protein solution while monitoring the heat change.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks from each injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[18] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS (where Ka = 1/Kd).

X-ray Crystallography for Structural Determination

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex.[1]

Objective: To determine the atomic-level structure of the (S,R,S)-AHPC-VHL complex.

Procedure:

  • Protein Expression and Purification:

    • Express and purify the VCB complex to a high degree of homogeneity.

  • Crystallization:

    • Co-crystallization: Mix the purified VCB complex with a molar excess of (S,R,S)-AHPC and screen a wide range of crystallization conditions (precipitants, buffers, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[11]

    • Soaking: Grow crystals of the apo-VCB complex first, and then transfer them to a solution containing (S,R,S)-AHPC to allow the ligand to diffuse into the crystal.[1]

  • Data Collection:

    • Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Rotate the crystal and collect the diffraction patterns at various orientations.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using techniques like molecular replacement, using a known structure of VCB as a search model.

    • Build an atomic model of the VCB-(S,R,S)-AHPC complex into the resulting electron density map.

    • Refine the model to improve its agreement with the experimental data.

  • Structure Deposition:

    • Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).

VHL-HIF Signaling Pathway and PROTAC Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the VHL-HIF signaling pathway and the mechanism of action for a PROTAC utilizing the (S,R,S)-AHPC ligand.

VHL_HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / VHL Mutation HIFa HIF-1α PHD Prolyl Hydroxylase (PHD) HIFa->PHD O2 VHL_complex VHL E3 Ligase ((S,R,S)-AHPC target) HIFa->VHL_complex Recognition Proteasome Proteasome HIFa->Proteasome Degradation PHD->HIFa Hydroxylation VHL_complex->HIFa Ubiquitination Ub Ubiquitin HIF_complex HIF-1 Complex HIFa_stable->HIF_complex HIFb HIF-1β HIFb->HIF_complex HRE Hypoxia Response Element (DNA) HIF_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activation

Figure 1: VHL-HIF Signaling Pathway. Under normoxic conditions, HIF-1α is hydroxylated by PHDs, leading to its recognition by the VHL E3 ligase complex, ubiquitination, and proteasomal degradation. Under hypoxic conditions or when VHL is mutated, HIF-1α is stabilized and dimerizes with HIF-1β to activate the transcription of target genes.

PROTAC_MoA POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Ternary_Complex Ternary Complex (POI-PROTAC-VHL) VHL_complex VHL E3 Ligase PROTAC->VHL_complex Binds via (S,R,S)-AHPC VHL_ligand (S,R,S)-AHPC Ternary_Complex->VHL_complex Ubiquitination Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Degradation

References

Solubility and stability of (S,R,S)-AHPC in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC , also known as VH032-NH2 or VHL Ligand 1 , is a crucial building block in the development of targeted protein degraders, specifically Proteolysis-targeting chimeras (PROTACs).[1][2][3] As a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, its primary function is to recruit VHL to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][3] Understanding the physicochemical properties of (S,R,S)-AHPC, particularly its solubility and stability, is paramount for its effective use in experimental settings and for the development of potent and reliable PROTAC drug candidates.

This technical guide provides a comprehensive overview of the available solubility and stability data for (S,R,S)-AHPC and its common salt forms. It also outlines relevant experimental protocols and the fundamental mechanism of action.

Core Properties of (S,R,S)-AHPC

PropertyValue
Synonyms VH032-NH2, VHL ligand 1
CAS Number 1448297-52-6 (free base)
Molecular Formula C22H30N4O3S
Molecular Weight 430.56 g/mol

Solubility Data

The solubility of (S,R,S)-AHPC and its derivatives is critical for preparing stock solutions and ensuring consistent concentrations in various assays. The following tables summarize the available solubility data in common laboratory solvents. It is consistently noted that the use of fresh, anhydrous DMSO is recommended, as hygroscopic DMSO can significantly reduce the solubility of the compound.[1][2][3][4]

Table 1: Solubility of (S,R,S)-AHPC (Free Base)
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO86199.73Use of fresh DMSO is recommended.[3]
Water10Not specified-
Ethanol86Not specified-
Table 2: Solubility of (S,R,S)-AHPC monohydrochloride
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO125267.65Ultrasonic assistance may be required.[1]
Water100214.12Ultrasonic assistance may be required.[1]
Table 3: Solubility of (S,R,S)-AHPC-Me hydrochloride
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100207.88Ultrasonic assistance may be required.[4]
Water100207.88Ultrasonic assistance may be required.[4]

Stability and Storage

Proper storage is essential to maintain the integrity and activity of (S,R,S)-AHPC. Stability data is primarily available for stock solutions under various storage conditions.

Table 4: Storage Recommendations
FormTemperatureDurationNotes
Powder-20°C3 years-
In Solvent-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.[3]
In Solvent-20°C1 monthStore under nitrogen; protect from light for certain derivatives.[1][5]

Experimental Protocols

While detailed, step-by-step protocols for determining the solubility and stability of (S,R,S)-AHPC are not extensively published in the search results, standard analytical methods are employed. The provided information on formulation can be adapted for experimental use.

Protocol 1: Preparation of Stock Solutions

This protocol outlines the general steps for preparing concentrated stock solutions of (S,R,S)-AHPC and its salts.

  • Weighing: Accurately weigh the desired mass of the (S,R,S)-AHPC powder using an analytical balance.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., fresh, anhydrous DMSO) to achieve the target concentration as indicated in the solubility tables.

  • Dissolution: Facilitate dissolution by vortexing. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved, especially for higher concentrations.[1][4]

  • Storage: Store the resulting stock solution in aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[3]

Protocol 2: General In Vivo Formulation

The following is a common formulation strategy for preparing (S,R,S)-AHPC for in vivo studies, particularly for compounds with low aqueous solubility.[1][6]

  • Initial Dissolution: Prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL).

  • Vehicle Preparation: In a separate tube, prepare the vehicle. A common vehicle consists of:

    • 40% PEG300

    • 5% Tween-80

    • 55% Saline

  • Formulation: Add the DMSO stock solution to the vehicle. For example, to prepare a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of the vehicle (e.g., 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline).

  • Mixing: Mix thoroughly to ensure a clear and homogenous solution. The final concentration in this example would be ≥ 2.08 mg/mL.[1]

Protocol 3: Solubility Measurement (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

  • Sample Preparation: Add an excess amount of (S,R,S)-AHPC powder to a known volume of the test solvent (e.g., water, DMSO, or a biological buffer like FaSSIF) in a sealed glass vial.[7]

  • Equilibration: Place the vial in a shaking incubator at a controlled temperature (e.g., 37°C) for a sufficient period (e.g., 24 hours) to reach equilibrium.[7]

  • Separation: After incubation, centrifuge the sample at high speed to pellet the undissolved solid.[7]

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved (S,R,S)-AHPC using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

Mechanism of Action: VHL Recruitment for Protein Degradation

(S,R,S)-AHPC is a key component in the design of PROTACs. It functions as the VHL-recruiting ligand. The PROTAC molecule forms a ternary complex between the target protein and the VHL E3 ubiquitin ligase, leading to the target's degradation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC Molecule AHPC (S,R,S)-AHPC Ligand PROTAC->AHPC contains Linker Linker PROTAC->Linker TargetLigand Target Ligand PROTAC->TargetLigand Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary mediates VHL VHL E3 Ligase VHL->Ternary binds Target Target Protein Target->Ternary binds PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC mechanism involving (S,R,S)-AHPC.

The diagram above illustrates the workflow of a PROTAC utilizing (S,R,S)-AHPC. The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.

References

Commercial Availability and Technical Guide for (S,R,S)-AHPC in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." At the forefront of this modality are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins. A critical component of many successful PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein ubiquitination. (S,R,S)-AHPC, a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, has become a cornerstone in the development of VHL-recruiting PROTACs. This technical guide provides an in-depth overview of the commercial availability of (S,R,S)-AHPC and its derivatives, alongside detailed technical data and experimental protocols to facilitate its use in preclinical research. It is important to note that "Dimethylformamide" (DMF) is a common solvent used to dissolve (S,R,S)-AHPC and is not part of its chemical name.

Commercial Availability

(S,R,S)-AHPC and its hydrochloride salt are readily available for research purposes from a multitude of chemical suppliers. These compounds are typically offered in various purities and quantities to suit diverse experimental needs. Furthermore, a range of (S,R,S)-AHPC derivatives, pre-functionalized with different linkers (e.g., PEG, alkyl chains) and terminal reactive groups (e.g., carboxylic acids, amines, bromides), are commercially available, streamlining the synthesis of PROTACs. The inactive diastereomer, (S,S,S)-AHPC, is also available and serves as an essential negative control for validating the specific on-target effects of (S,R,S)-AHPC-based PROTACs.

Quantitative Data Summary

The following tables summarize key quantitative data for (S,R,S)-AHPC hydrochloride, compiled from various commercial suppliers and technical datasheets.

Table 1: Physicochemical Properties of (S,R,S)-AHPC Hydrochloride

PropertyValue
Synonyms VH032-NH2, VHL Ligand 1
Molecular Formula C₂₂H₃₁ClN₄O₃S
Molecular Weight 467.02 g/mol
CAS Number 1448189-80-7
Appearance White to off-white solid
Purity ≥95%, ≥97%, ≥98%, ≥99% (supplier dependent)

Table 2: Solubility of (S,R,S)-AHPC Hydrochloride

SolventSolubilityNotes
DMSO ≥ 100 mg/mLMay require sonication for complete dissolution.
Water ≥ 50 mg/mLMay require sonication for complete dissolution.
Ethanol Soluble-

Table 3: Storage and Stability of (S,R,S)-AHPC Hydrochloride

ConditionStorage TemperatureStability
Solid -20°C2 years
In Solvent -80°C6 months
In Solvent -20°C1 month

Signaling Pathway and Mechanism of Action

(S,R,S)-AHPC functions as the VHL-binding moiety within a PROTAC. The PROTAC molecule, a heterobifunctional chimera, simultaneously binds to the target Protein of Interest (POI) and the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective elimination from the cell.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC - Linker - POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase Complex PROTAC->VHL Recruits Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination PolyUb_POI->Proteasome Recognition

Caption: Mechanism of action of an (S,R,S)-AHPC-based PROTAC.

Experimental Protocols

Western Blotting for Target Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with an (S,R,S)-AHPC-based PROTAC.

Materials:

  • Cell line expressing the target protein

  • (S,R,S)-AHPC-based PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a range of concentrations of the (S,R,S)-AHPC-based PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVHL membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control.

In Vitro Ternary Complex Formation Assay (Pull-down)

This protocol describes an in vitro pull-down assay to confirm the formation of the ternary complex between the target protein, the (S,R,S)-AHPC-based PROTAC, and the VHL E3 ligase complex.

Materials:

  • Purified recombinant target protein (with an affinity tag, e.g., His-tag or GST-tag)

  • Purified recombinant VHL-ElonginB-ElonginC (VBC) complex

  • (S,R,S)-AHPC-based PROTAC

  • Affinity beads (e.g., Ni-NTA agarose (B213101) for His-tagged protein, Glutathione agarose for GST-tagged protein)

  • Binding/Wash buffer

  • Elution buffer

  • SDS-PAGE gels and Coomassie blue stain or Western blot reagents

Procedure:

  • Bait Protein Immobilization: Incubate the affinity-tagged target protein (bait) with the affinity beads to immobilize it.

  • Washing: Wash the beads with binding/wash buffer to remove any unbound bait protein.

  • Ternary Complex Formation: Incubate the immobilized bait protein with the VBC complex (prey) in the presence of the (S,R,S)-AHPC-based PROTAC or vehicle control.

  • Washing: Wash the beads extensively with binding/wash buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads using an appropriate elution buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting using antibodies against the target protein and a component of the VBC complex (e.g., VHL). An increase in the amount of VBC complex pulled down in the presence of the PROTAC indicates ternary complex formation.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the development and characterization of an (S,R,S)-AHPC-based PROTAC.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Design PROTAC Design (POI Ligand, Linker, (S,R,S)-AHPC) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding Binary Binding Assays (PROTAC to POI & VHL) Purification->Binding Ternary Ternary Complex Formation Assay (e.g., Pull-down, SPR) Binding->Ternary Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation_invitro Cell-free Degradation Assay Ubiquitination->Degradation_invitro Degradation_cellular Target Protein Degradation (Western Blot, DC50/Dmax) Degradation_invitro->Degradation_cellular Selectivity Selectivity Profiling (Proteomics) Degradation_cellular->Selectivity MoA Mechanism of Action Studies (e.g., Proteasome/VHL inhibition) Selectivity->MoA

Caption: Experimental workflow for (S,R,S)-AHPC-based PROTAC development.

Conclusion

(S,R,S)-AHPC is a readily available and indispensable tool for researchers engaged in the development of PROTAC-based therapeutics. Its well-defined mechanism of action and the commercial availability of a wide array of derivatives make it an attractive choice for recruiting the VHL E3 ligase. This technical guide provides a foundational resource for the effective utilization of (S,R,S)-AHPC in preclinical research, from sourcing the compound to performing key validation experiments. By leveraging the information and protocols outlined herein, researchers can accelerate their efforts in the exciting and rapidly advancing field of targeted protein degradation.

Methodological & Application

Application Notes and Protocols for Conjugating (S,R,S)-AHPC to a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexyl-phenylalanine) is a potent and widely utilized E3 ubiquitin ligase ligand that specifically binds to the von Hippel-Lindau (VHL) protein. This interaction is fundamental to the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ligase (such as (S,R,S)-AHPC for VHL), and a chemical linker that connects the two.

The conjugation of (S,R,S)-AHPC to a suitable linker is a critical step in the synthesis of VHL-recruiting PROTACs. The nature and length of the linker can significantly impact the efficacy, selectivity, and physicochemical properties of the final PROTAC molecule. These application notes provide detailed protocols for the most common methods of conjugating (S,R,S)-AHPC to a linker, tailored for researchers in drug discovery and chemical biology.

Data Presentation: A Comparative Overview of Conjugation Strategies

The choice of conjugation chemistry depends on the functional groups present on the (S,R,S)-AHPC moiety and the desired linker. Commercially available (S,R,S)-AHPC derivatives often come pre-functionalized with a reactive handle (e.g., a carboxylic acid or an amine) to facilitate conjugation. The following table summarizes key quantitative parameters for common conjugation reactions. Please note that yields can vary significantly based on the specific substrates, reaction conditions, and purification methods employed.

Conjugation MethodReactantsTypical Reaction TimeTypical YieldPurityKey Considerations
Amide Bond Formation (S,R,S)-AHPC-COOH + Linker-NH₂12-24 hours50-80%>95% (post-purification)Requires coupling agents (e.g., HATU, HOBt, EDC). Reaction conditions should be anhydrous.
NHS Ester Coupling (S,R,S)-AHPC-Linker-NHS + Protein/Ligand-NH₂1-4 hours60-90%>95% (post-purification)Reaction is pH-sensitive (optimal pH 7.2-8.5). NHS esters are moisture-sensitive.
Click Chemistry (CuAAC) (S,R,S)-AHPC-Linker-Azide + Ligand-Alkyne12-24 hours55-90%>95% (post-purification)Requires a copper(I) catalyst. Reaction is bio-orthogonal and highly efficient.

Experimental Protocols

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the conjugation of an (S,R,S)-AHPC derivative containing a carboxylic acid to a linker with a primary amine, a common strategy in PROTAC synthesis.

Materials:

  • (S,R,S)-AHPC with a terminal carboxylic acid

  • Amine-functionalized linker (e.g., Boc-protected PEG-amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid) for Boc deprotection if necessary

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Solvents for flash column chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Coupling Reaction: a. In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S,R,S)-AHPC-COOH (1 equivalent) and the amine-functionalized linker (1.1 equivalents) in anhydrous DMF. b. To this solution, add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents). c. Stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: a. Once the reaction is complete, quench the reaction by adding water. b. Extract the product with an organic solvent such as ethyl acetate. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the (S,R,S)-AHPC-linker conjugate.

  • (Optional) Boc Deprotection: a. If the linker is Boc-protected, dissolve the purified conjugate in a solution of TFA in DCM (e.g., 20-50% v/v). b. Stir the reaction at room temperature for 1-2 hours. c. Remove the solvent under reduced pressure to yield the final deprotected (S,R,S)-AHPC-linker.

  • Characterization: Confirm the identity and purity of the final product by NMR and LC-MS.

Protocol 2: NHS Ester Coupling to a Primary Amine

This protocol is suitable for conjugating a pre-formed (S,R,S)-AHPC-linker possessing an N-hydroxysuccinimide (NHS) ester to a molecule containing a primary amine, such as a protein or a ligand for the protein of interest.

Materials:

  • (S,R,S)-AHPC-Linker-NHS ester

  • Amine-containing molecule (e.g., protein, peptide, or small molecule ligand)

  • Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5)

  • Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography for proteins, or HPLC for small molecules)

Procedure:

  • Preparation of Reagents: a. Dissolve the amine-containing molecule in the reaction buffer to the desired concentration. b. If the (S,R,S)-AHPC-Linker-NHS ester is not water-soluble, prepare a concentrated stock solution in anhydrous DMSO or DMF.

  • Conjugation Reaction: a. Add the (S,R,S)-AHPC-Linker-NHS ester solution to the solution of the amine-containing molecule. A molar excess of the NHS ester (e.g., 5-20 fold) is typically used for labeling proteins. b. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: a. Add the quenching buffer to the reaction mixture to consume any unreacted NHS ester. b. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: a. Purify the conjugate to remove excess reagents and byproducts. For proteins, this is typically achieved using size-exclusion chromatography. For small molecules, preparative HPLC is often employed.

  • Characterization: Analyze the final conjugate to determine the degree of labeling (for proteins) and to confirm its identity and purity.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol describes the conjugation of an azide-functionalized (S,R,S)-AHPC-linker to an alkyne-containing molecule.

Materials:

  • (S,R,S)-AHPC-Linker-Azide

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • Solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

  • Purification system (e.g., HPLC)

Procedure:

  • Reaction Setup: a. In a suitable reaction vial, dissolve the (S,R,S)-AHPC-Linker-Azide (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in the chosen solvent system. b. In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 5-10 equivalents). c. In another vial, prepare a solution of CuSO₄ (e.g., 0.1-0.5 equivalents) and the copper ligand (e.g., TBTA, 1-2 equivalents relative to copper) in the reaction solvent.

  • Click Reaction: a. Add the sodium ascorbate solution to the mixture of the azide (B81097) and alkyne. b. Add the copper/ligand solution to initiate the reaction. c. Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often complete within a few hours. d. Monitor the reaction progress by LC-MS.

  • Purification: a. Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent. b. The crude product is then purified, typically by preparative HPLC, to yield the final triazole-linked conjugate.

  • Characterization: Confirm the identity and purity of the final product by NMR and LC-MS.

Mandatory Visualizations

Signaling Pathway of a VHL-Recruiting PROTAC

The following diagram illustrates the mechanism of action of a generic (S,R,S)-AHPC-based PROTAC designed to degrade a target protein of interest (POI).

PROTAC_Mechanism PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) TernaryComplex POI-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex Binds POI Target Protein of Interest (POI) POI->TernaryComplex Recruits VHL VHL E3 Ligase Complex VHL->TernaryComplex Recruits PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Enters Proteasome->PROTAC Recycled Proteasome->VHL Recycled Degradation Degraded Peptides Proteasome->Degradation Degrades PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Synthesis_AHPC_Linker 1. Conjugate (S,R,S)-AHPC to Linker Synthesis_PROTAC 2. Conjugate AHPC-Linker to POI Ligand Synthesis_AHPC_Linker->Synthesis_PROTAC Purification 3. Purification and Characterization Synthesis_PROTAC->Purification Binding_Assay 4. Ternary Complex Formation Assay Purification->Binding_Assay Degradation_Assay 5. Western Blot for POI Degradation Binding_Assay->Degradation_Assay Cell_Viability 6. Cell Viability Assay Degradation_Assay->Cell_Viability Optimization 7. SAR Optimization Cell_Viability->Optimization Optimization->Synthesis_AHPC_Linker Iterate

Application Notes and Protocols for (S,R,S)-AHPC in PROTAC Synthesis and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (S,R,S)-AHPC, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, in the synthesis and development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins implicated in various diseases.

Introduction to (S,R,S)-AHPC-based PROTACs

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. (S,R,S)-AHPC serves as a potent E3 ligase ligand, specifically engaging the VHL E3 ligase.[1] Upon simultaneous binding of the PROTAC to both the POI and VHL, a ternary complex is formed. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[2]

The modular nature of PROTACs allows for the rational design and optimization of their properties by modifying the POI ligand, the E3 ligase ligand, or the linker. The choice of linker, in particular, is critical for establishing a productive ternary complex and influencing the overall efficacy of the PROTAC.[1]

Quantitative Data Summary

The efficacy of (S,R,S)-AHPC-based PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various (S,R,S)-AHPC-based PROTACs against different protein targets.

Target ProteinPROTACCell LineDC50 (nM)Dmax (%)Linker Type
KRAS G12C LC-2NCI-H2030250 - 760>90PEG-based
BRD4 WWL0245AR-positive prostate cancer<1>99Not Specified
ERRα A PROTAC targeting ERRαTNBC and Her2+ BC cells77Not SpecifiedPEG-based
FBXO22 AHPC(Me)-C6-NH2Jurkat7799Alkyl chain

Table 1: Degradation Efficacy of (S,R,S)-AHPC-based PROTACs against Various Cancer-Related Proteins.

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)
MZ1 BRD4HeLa, MDA-MB-231~1 (QCA570)>90
PROTAC 17 BRD4Not Specified1000>90
PROTAC 20 BRD2/3/4Not Specified<1Not Specified

Table 2: Performance of Representative (S,R,S)-AHPC-based PROTACs Targeting Bromodomain and Extra-Terminal Domain (BET) Proteins. [3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of (S,R,S)-AHPC-based PROTACs.

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes a general method for coupling an amine-containing POI ligand to (S,R,S)-AHPC-linker-acid.

Materials:

  • (S,R,S)-AHPC-linker-acid (e.g., (S,R,S)-AHPC-PEG8-acid)

  • POI-ligand with a terminal amine

  • Amide coupling reagents (e.g., HATU, HBTU/HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Purification system (e.g., HPLC)

Procedure:

  • Under an inert atmosphere, dissolve (S,R,S)-AHPC-linker-acid (1.0 eq) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the POI-ligand-amine (1.0 eq), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.

  • Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[4]

Protocol 2: PROTAC Synthesis via Click Chemistry

This protocol outlines the synthesis of a PROTAC using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • (S,R,S)-AHPC-linker-alkyne (1.0 eq)

  • POI-ligand-azide (1.0 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Solvent (e.g., t-BuOH/H2O or DMF)

Procedure:

  • Dissolve the (S,R,S)-AHPC-linker-alkyne and POI-ligand-azide in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO4·5H2O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC using an appropriate method (e.g., column chromatography or preparative HPLC).[5]

Protocol 3: Western Blot Analysis of Protein Degradation

This protocol details the procedure for quantifying target protein degradation in cells treated with an (S,R,S)-AHPC-based PROTAC.

Materials:

  • Cultured cells expressing the POI

  • (S,R,S)-AHPC-based PROTAC

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6][7]

Protocol 4: Ternary Complex Formation Assay (NanoBRET™)

This protocol describes a live-cell assay to monitor the formation of the POI-PROTAC-VHL ternary complex.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-POI and HaloTag®-VHL

  • Transfection reagent

  • (S,R,S)-AHPC-based PROTAC

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • Luminometer with 460 nm and >600 nm filters

Procedure:

  • Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-VHL expression vectors.

  • Cell Plating: Plate the transfected cells in a white, 96-well plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (>600 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[8]

Visualizations

The following diagrams illustrate key concepts and workflows in the development and application of (S,R,S)-AHPC-based PROTACs.

PROTAC_Mechanism cluster_Cell Cellular Environment POI Protein of Interest (POI) PROTAC (S,R,S)-AHPC PROTAC POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation PROTAC->POI VHL VHL E3 Ligase PROTAC->VHL VHL->POI Ubiquitination VHL->PROTAC Binds E2 E2 Enzyme E2->VHL Recruits Ub Ubiquitin E2->Ub Carries Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: Mechanism of action of an (S,R,S)-AHPC-based PROTAC.

PROTAC_Workflow Target_Selection 1. Target & POI Ligand Selection AHPC_Linker_Synthesis 2. (S,R,S)-AHPC-Linker Synthesis Target_Selection->AHPC_Linker_Synthesis PROTAC_Synthesis 3. PROTAC Synthesis (Amide Coupling or Click Chemistry) Target_Selection->PROTAC_Synthesis AHPC_Linker_Synthesis->PROTAC_Synthesis Biochemical_Assays 4. In Vitro Biochemical Assays (Ternary Complex Formation) PROTAC_Synthesis->Biochemical_Assays Cellular_Assays 5. Cell-Based Assays (Degradation, Viability) Biochemical_Assays->Cellular_Assays Lead_Optimization 6. Lead Optimization Cellular_Assays->Lead_Optimization Lead_Optimization->PROTAC_Synthesis Iterative Design In_Vivo_Studies 7. In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: General workflow for (S,R,S)-AHPC-based PROTAC development.

BRD4_Signaling BRD4_PROTAC (S,R,S)-AHPC BRD4 PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 Binds VHL VHL E3 Ligase BRD4_PROTAC->VHL Recruits Proteasome Proteasome BRD4->Proteasome Targeted cMYC c-MYC Transcription BRD4->cMYC Activates VHL->BRD4 Ubiquitination BRD4_Degradation BRD4 Degradation Proteasome->BRD4_Degradation BRD4_Degradation->cMYC Inhibits Cell_Proliferation Cell Proliferation & Survival cMYC->Cell_Proliferation Promotes Apoptosis Apoptosis cMYC->Apoptosis Inhibits Cell_Proliferation->Apoptosis Inhibits

Caption: Downstream signaling effects of BRD4 degradation by a PROTAC.

KRAS_Signaling KRAS_PROTAC (S,R,S)-AHPC KRAS G12C PROTAC KRAS KRAS G12C KRAS_PROTAC->KRAS Binds VHL VHL E3 Ligase KRAS_PROTAC->VHL Recruits Proteasome Proteasome KRAS->Proteasome Targeted RAF RAF KRAS->RAF Activates VHL->KRAS Ubiquitination KRAS_Degradation KRAS Degradation Proteasome->KRAS_Degradation KRAS_Degradation->RAF Inhibits MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Phosphorylates pERK pERK Cell_Growth Cell Growth & Proliferation pERK->Cell_Growth Promotes

Caption: Downstream signaling effects of KRAS G12C degradation by a PROTAC.

References

Application of (S,R,S)-AHPC in Oncology Drug Discovery: A Guide to PROTAC Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the rapidly evolving landscape of oncology drug discovery, the focus has expanded from simple inhibition to targeted degradation of oncoproteins. Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. At the core of many successful PROTACs is the recruitment of an E3 ubiquitin ligase. (S,R,S)-AHPC and its derivatives are pivotal chemical moieties that function as highly specific ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] This document provides a detailed overview of the application of (S,R,S)-AHPC in the design of PROTACs for oncology, along with comprehensive protocols for their evaluation.

(S,R,S)-AHPC itself is not an anti-cancer drug. Instead, it serves as a critical building block. In a PROTAC molecule, which is heterobifunctional, one end binds to the target oncoprotein, and the other end, incorporating the (S,R,S)-AHPC scaffold, binds to VHL. This induced proximity triggers the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5] This event-driven, catalytic mechanism allows for the elimination of proteins previously considered "undruggable."[]

Mechanism of Action: (S,R,S)-AHPC-based PROTACs

The general mechanism of action for a PROTAC utilizing an (S,R,S)-AHPC-based ligand to recruit the VHL E3 ligase is a multi-step process within the cell.

PROTAC_Mechanism POI Target Oncoprotein (e.g., BCR-ABL, BET) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC (S,R,S)-AHPC-based PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex PolyUb_POI Polyubiquitinated Target Oncoprotein Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degradation into Amino Acids Proteasome->Degradation

Caption: PROTAC-mediated degradation of a target oncoprotein.

Data Presentation: Efficacy of (S,R,S)-AHPC-Derived PROTACs

Several potent PROTACs have been developed using (S,R,S)-AHPC or its derivatives to target a range of oncoproteins. The following tables summarize their reported activities.

PROTAC Name Target Oncoprotein (S,R,S)-AHPC Derivative Cell Line Activity Metric Value Reference
GMB-475BCR-ABL1(S,R,S)-AHPCBa/F3IC501.11 µM[4][7]
ARV-771BET Proteins(S,R,S)-AHPC-MeCRPC CellsDC50<1 nM[2][3]
ARD-61Androgen ReceptorNot SpecifiedLNCaP, VCaPDC50Not Specified[8]
AHPC(Me)-C6-NH2FBXO22(S,R,S)-AHPC-MeJurkatDC5077 nM[9]

Note: CRPC stands for Castration-Resistant Prostate Cancer. IC50 (half-maximal inhibitory concentration) and DC50 (half-maximal degradation concentration) are key metrics for PROTAC efficacy.

Experimental Protocols

The evaluation of a novel PROTAC involves a series of in vitro experiments to confirm its mechanism of action and determine its potency. Below are detailed protocols for key assays.

Experimental Workflow Overview

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment PROTAC Treatment (Dose-response & Time-course) cell_culture->treatment lysis Cell Lysis & Protein Quantification (BCA Assay) treatment->lysis viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability ip Immunoprecipitation (Ternary Complex Formation) treatment->ip western Western Blotting (Protein Degradation) lysis->western data_analysis Data Analysis (DC50, IC50 Calculation) western->data_analysis viability->data_analysis ip->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating a PROTAC.

Protocol 1: Western Blotting for Target Protein Degradation

This protocol details the steps to quantify the degradation of a target oncoprotein following treatment with an (S,R,S)-AHPC-based PROTAC.[5][10]

Materials:

  • Cancer cell line expressing the target protein

  • (S,R,S)-AHPC-based PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO). Replace the medium in the wells with the PROTAC-containing medium.

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO2.

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with a loading control antibody.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability as a function of ATP content, which is a marker of metabolically active cells.[11][12][13]

Materials:

  • Cancer cell line of interest

  • (S,R,S)-AHPC-based PROTAC

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Incubate overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted compound or vehicle to the respective wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 48, 72, or 96 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results and use a non-linear regression model to determine the IC50 value.

Conclusion

(S,R,S)-AHPC is a cornerstone molecule in the development of VHL-recruiting PROTACs for oncology. Its ability to specifically engage the VHL E3 ligase enables the design of potent and selective degraders of oncoproteins. The protocols outlined in this document provide a robust framework for the in vitro evaluation of novel (S,R,S)-AHPC-based PROTACs, facilitating the advancement of this promising therapeutic strategy from the bench to the clinic.

References

(S,R,S)-AHPC in the development of neurodegenerative disease therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: (S,R,S)-AHPC in Therapeutic Development

Topic: The Role of (S,R,S)-AHPC in the Development of Therapeutics for Neurodegenerative Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,R,S)-AHPC, also known as VH032, is a synthetic ligand that potently and specifically binds to the von Hippel-Lindau (VHL) protein. It is not a direct therapeutic agent but rather a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules designed to eliminate specific pathogenic proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2]

The application of PROTAC technology holds significant promise for neurodegenerative diseases, which are often characterized by the accumulation of misfolded and aggregated proteins such as tau, α-synuclein, and huntingtin. By designing a PROTAC that links (S,R,S)-AHPC to a ligand for one of these pathogenic proteins, it is theoretically possible to induce their targeted degradation, thereby offering a novel therapeutic strategy. (S,R,S)-AHPC serves as the "handle" that engages the E3 ubiquitin ligase machinery.

Mechanism of Action: PROTAC-Mediated Protein Degradation

An (S,R,S)-AHPC-based PROTAC operates by inducing the proximity of a target protein (Protein of Interest, POI) to the VHL E3 ubiquitin ligase complex. This process involves several key steps:

  • Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands connected by a linker, simultaneously binds to the POI and the VHL protein. This forms a temporary, stable "ternary complex" (POI-PROTAC-VHL).

  • Ubiquitination: The VHL protein is part of a larger E3 ligase complex (CRL2VHL). Once the ternary complex is formed, the E3 ligase enzymatic activity is directed towards the recruited POI. The complex facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

  • Polyubiquitination: This process repeats to form a polyubiquitin (B1169507) chain on the POI. This chain acts as a recognition signal for the proteasome.

  • Proteasomal Degradation: The 26S proteasome recognizes and binds to the polyubiquitinated POI. The POI is subsequently unfolded and degraded into small peptides, while the ubiquitin molecules and the PROTAC are released and can participate in further degradation cycles.

This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 1. Ternary Complex Formation cluster_2 2. Ubiquitination cluster_3 3. Proteasomal Degradation POI Target Protein (e.g., Tau, α-synuclein) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds PROTAC (S,R,S)-AHPC-Linker-Ligand VHL VHL E3 Ligase Complex VHL->Ternary Binds Ub_POI Poly-Ubiquitinated Target Protein Ternary->Ub_POI E2/E3 Ligase Activity Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Ub Ubiquitin Ub->Ub_POI Proteasome->PROTAC Releases Peptides Degraded Peptides Proteasome->Peptides Degrades Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Outcome A1 Identify Target Protein (e.g., pathogenic Tau) A2 Develop High-Affinity Ligand for Target Protein A1->A2 A3 Synthesize PROTAC Library (Linker Optimization) A2->A3 B1 Biochemical Binding Assays (Target & VHL) A3->B1 Screen Candidates B2 Cellular Degradation Assay (Western Blot for DC50/Dmax) B1->B2 B3 Selectivity Profiling (Global Proteomics) B2->B3 B4 Confirm Mechanism (Proteasome Inhibitor Rescue) B2->B4 C1 Formulation Development B2->C1 Advance Lead C2 Pharmacokinetics (PK) & Brain Penetration C1->C2 C3 Efficacy in Disease Model (e.g., Transgenic Mouse) C2->C3 C4 Target Engagement & PD (Measure Protein in Brain) C3->C4 D1 Lead Candidate Selection C4->D1

References

Application Notes and Protocols for Utilizing (S,R,S)-AHPC as an E3 Ligase Ligand in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (S,R,S)-AHPC and its derivatives as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the underlying principles, experimental protocols, and data interpretation for the successful application of this technology in targeted protein degradation.

Introduction to (S,R,S)-AHPC and PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a revolutionary approach to drug discovery by inducing the degradation of specific proteins of interest (POIs). Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. (S,R,S)-AHPC is a highly utilized and effective ligand for the VHL E3 ligase, one of the most common E3 ligases recruited in PROTAC design. By binding to both the POI and VHL, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the target protein. This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.

Data Presentation: Quantitative Analysis of (S,R,S)-AHPC and Derived PROTACs

The efficacy of (S,R,S)-AHPC as an E3 ligase ligand is demonstrated by its binding affinity to VHL and the degradation potency of the resulting PROTACs. The following tables summarize key quantitative data for (S,R,S)-AHPC and representative PROTACs.

Ligand/PROTACTarget ProteinCell LineDC50Dmax (%)Binding Affinity (Kd) to VHL
VH032 (parent of S,R,S-AHPC)----185 ± 7 nM[1]
(S,R,S)-AHPC-based PROTAC (PEG8 linker)BRD4Not Specified158 ± 83 nM[2]Not ReportedNot Reported
(S,R,S)-AHPC(Me)-C6-NH2FBXO22Jurkat77 nM99%Not Reported
ARV-771 ((S,R,S)-AHPC-Me derivative)BET proteinsCastration-Resistant Prostate Cancer (CRPC) cells<1 nM[3]Not ReportedNot Reported

Signaling Pathway and Experimental Workflow

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the catalytic cycle of protein degradation induced by a PROTAC utilizing the (S,R,S)-AHPC ligand to recruit the VHL E3 ligase.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC (S,R,S)-AHPC PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds VHL VHL E3 Ligase Complex VHL->Ternary Recruited Ternary->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary E1, E2 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Catalytic cycle of (S,R,S)-AHPC PROTAC-mediated protein degradation.

General Experimental Workflow for PROTAC Development

This diagram outlines the typical steps involved in the development and evaluation of a novel PROTAC using (S,R,S)-AHPC.

Experimental_Workflow cluster_workflow PROTAC Development Workflow Design 1. PROTAC Design - Select POI - Choose POI Ligand - Select Linker Synthesis 2. Chemical Synthesis - Conjugate POI ligand to (S,R,S)-AHPC-linker Design->Synthesis Biochemical 3. Biochemical Evaluation - Binding Assays (FP, SPR, ITC) - In Vitro Ubiquitination Synthesis->Biochemical Cellular 4. Cellular Evaluation - Degradation Assay (Western Blot) - DC50/Dmax Determination - Cell Viability Assay Biochemical->Cellular Optimization 5. Lead Optimization - Modify Linker - Improve Potency & Selectivity Cellular->Optimization Optimization->Biochemical Iterative Process

Caption: Step-by-step workflow for (S,R,S)-AHPC PROTAC development.

Experimental Protocols

PROTAC Synthesis using (S,R,S)-AHPC-Linker Acid

This protocol describes a general method for the synthesis of a PROTAC by coupling an amine-containing POI ligand to a pre-formed (S,R,S)-AHPC-linker with a terminal carboxylic acid.

Materials:

  • (S,R,S)-AHPC-linker-COOH

  • POI-ligand-NH2

  • Amide coupling reagent (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reaction vessel and stirring apparatus

  • Purification system (e.g., flash chromatography or HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-ligand-NH2 (1 equivalent) and the (S,R,S)-AHPC-linker-COOH (1.1 equivalents) in the chosen anhydrous solvent.

  • Add the amide coupling reagent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench the reaction by adding water or a mild acid.

  • Extract the product using an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

E3 Ligase Binding Assay: Fluorescence Polarization (FP)

This protocol is for determining the binding affinity of the synthesized PROTAC to the VHL E3 ligase.

Materials:

  • Recombinant purified VHL protein

  • Fluorescently labeled VHL ligand (tracer)

  • Synthesized PROTAC

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume microplates (e.g., 384-well)

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a serial dilution of the synthesized PROTAC in the assay buffer.

  • In the microplate, add a fixed concentration of the VHL protein and the fluorescent tracer to each well.

  • Add the serially diluted PROTAC to the wells. Include control wells with only VHL and tracer (maximum polarization) and wells with only tracer (minimum polarization).

  • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to reach binding equilibrium.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Plot the change in fluorescence polarization against the logarithm of the PROTAC concentration.

  • Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC50 value, which represents the concentration of the PROTAC that displaces 50% of the fluorescent tracer.

Cellular Protein Degradation Assay: Western Blot

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the POI

  • Cell culture medium and supplements

  • Synthesized PROTAC dissolved in a suitable solvent (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specific time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the total protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against the POI and the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the POI signal to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the POI in the presence of the VHL E3 ligase complex.

Materials:

  • Purified recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and VHL E3 ligase complex.

  • Purified recombinant POI.

  • Ubiquitin.

  • ATP.

  • Synthesized PROTAC.

  • Ubiquitination reaction buffer.

  • SDS-PAGE and Western blot reagents.

  • Antibody specific for the POI.

Procedure:

  • In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, VHL complex, ubiquitin, and ATP in the reaction buffer.

  • Add the purified POI and varying concentrations of the PROTAC. Include a no-PROTAC control.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

  • Analyze the samples by Western blot using an antibody against the POI.

  • Look for the appearance of higher molecular weight bands or a smear above the unmodified POI band, which indicates polyubiquitination. An increase in the intensity of these higher molecular weight species with increasing PROTAC concentration confirms PROTAC-mediated ubiquitination.

References

Application Notes and Protocols for Protein Degradation Studies with (S,R,S)-AHPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular protein degradation machinery.[1][2][3] It serves as a fundamental building block in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[4][5] By linking a target protein-binding ligand to (S,R,S)-AHPC, researchers can induce the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6][7]

These application notes provide a comprehensive guide to the experimental design and execution of protein degradation studies utilizing (S,R,S)-AHPC-based PROTACs. Detailed protocols for key assays are provided to enable researchers to effectively characterize the efficacy and mechanism of action of their targeted protein degraders.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the ubiquitin-proteasome pathway. The (S,R,S)-AHPC moiety of the PROTAC binds to the VHL E3 ligase, while the other end of the PROTAC binds to the protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6] The inactive stereoisomer, (S,S,S)-AHPC, serves as a valuable negative control in experiments as it does not bind to VHL.[3][8]

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Start Start: Synthesized PROTAC Cell_Culture 1. Cell Culture and Treatment Start->Cell_Culture Western_Blot 2. Western Blot for Degradation (DC50 and Dmax) Cell_Culture->Western_Blot IP_Ubiq 3. Immunoprecipitation for Ubiquitination Western_Blot->IP_Ubiq Ternary_Complex_Assay 4. Ternary Complex Formation Assay (e.g., NanoBRET, SPR) IP_Ubiq->Ternary_Complex_Assay Proteomics 5. Proteomics for Selectivity (Off-Target Analysis) Ternary_Complex_Assay->Proteomics End End: Characterized PROTAC Proteomics->End

References

Application Notes and Protocols: Linker Chemistry for (S,R,S)-AHPC Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the selective degradation of target proteins.[1] These molecules consist of a ligand that binds to a target protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold is a potent binder of the von Hippel-Lindau (VHL) E3 ligase and is a cornerstone in the design of many successful PROTACs.[1]

The linker component, far from being a simple spacer, is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points significantly influence the molecule's physicochemical properties, cell permeability, and the stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] This document provides a detailed overview of the linker chemistry for (S,R,S)-AHPC conjugates, including synthetic protocols and methods for evaluating their biological activity.

A note on Dimethylformamide (DMF): In the context of (S,R,S)-AHPC conjugate synthesis, Dimethylformamide (DMF) is primarily utilized as a polar aprotic solvent due to its excellent ability to dissolve the reactants and facilitate the chemical transformations, such as amide bond formation.[3][4] It is not typically incorporated as a structural component of the linker itself.

I. Linker Design and Strategies

The choice of linker can dramatically impact the properties and performance of an (S,R,S)-AHPC conjugate. Common linker motifs include polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[1][2] The inclusion of PEG moieties can enhance the aqueous solubility of the resulting PROTAC molecule.[1][5]

Key Considerations for Linker Selection:
  • Length and Flexibility: The linker must be of an optimal length to allow for the formation of a stable and productive ternary complex between the target protein and VHL.

  • Solubility: The linker can be modified to improve the overall solubility of the PROTAC, which is crucial for its bioavailability and cell permeability. PEG linkers are often employed for this purpose.[6]

  • Cleavable vs. Non-Cleavable Linkers:

    • Cleavable linkers are designed to be stable in circulation but are cleaved within the target cell by specific enzymes (e.g., cathepsins) or due to the intracellular environment (e.g., pH, glutathione (B108866) concentration).[7][8] This releases the active molecule at the site of action.

    • Non-cleavable linkers remain attached to the payload. The entire antibody-linker-drug conjugate is internalized and degraded in the lysosome to release the active compound.[3][8]

Common Linker Types and Functional Groups

A wide array of (S,R,S)-AHPC-linker conjugates are commercially available or can be synthesized to facilitate the attachment of a target protein ligand. The choice of the terminal functional group on the linker is determined by the complementary reactive handle on the protein binder.

Linker TypeTerminal Functional GroupCommon Coupling ChemistryKey Features
PEGCarboxylic Acid (-COOH)Amide bond formation (with amines)Enhances solubility and provides flexibility.[6]
PEGAmine (-NH2)Amide bond formation (with carboxylic acids)Versatile for coupling to various ligands.[9]
AlkylAzide (-N3)Click Chemistry (e.g., with alkynes)Provides a bioorthogonal ligation strategy.
Alkyl/PEGAlkyne (-C≡CH)Click Chemistry (e.g., with azides)Another key component for bioorthogonal reactions.
Alkyl/PEGBCN (Bicyclononyne)Strain-promoted alkyne-azide cycloaddition (SPAAC)Enables copper-free click chemistry.[2]

II. Experimental Protocols

Protocol 1: Synthesis of an (S,R,S)-AHPC-PEG-Carboxylic Acid Linker

This protocol describes a general method for coupling (S,R,S)-AHPC to a PEG linker that is protected on one end and has a free amine on the other, followed by deprotection to yield a terminal carboxylic acid.

Materials:

  • (S,R,S)-AHPC hydrochloride[10]

  • Boc-NH-PEG-COOH (e.g., Boc-NH-PEG4-COOH)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous[3]

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Coupling Reaction: a. Dissolve (S,R,S)-AHPC hydrochloride (1.2 equivalents) and Boc-NH-PEG-COOH (1 equivalent) in anhydrous DMF. b. Add DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature. c. Add HATU (1.2 equivalents) to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours. Monitor the progress by LC-MS.

  • Work-up and Purification: a. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x). b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected (S,R,S)-AHPC-PEG-COOH.

  • Deprotection of the Carboxylic Acid: a. Dissolve the purified Boc-protected product in a solution of 20-50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours. c. Remove the solvent and TFA under reduced pressure to yield the final (S,R,S)-AHPC-PEG-COOH linker.

  • Characterization: a. Confirm the identity and purity of the final product by NMR and LC-MS.[11]

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This protocol outlines the steps to assess the efficacy of a synthesized (S,R,S)-AHPC-based PROTAC in degrading a target protein in a cellular context.[1]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC compound

  • DMSO (for stock solution)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle-only control (e.g., DMSO). c. Treat the cells with the PROTAC dilutions for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add RIPA lysis buffer to each well, incubate on ice for 15-30 minutes. c. Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification: a. Determine the protein concentration of each lysate supernatant using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5-10 minutes. b. Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply the chemiluminescent substrate and capture the signal using an imaging system. j. Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

III. Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC Conjugate) POI_PROTAC_VHL POI-PROTAC-VHL PROTAC->POI_PROTAC_VHL Binds POI Target Protein (POI) POI->POI_PROTAC_VHL VHL VHL E3 Ligase VHL->POI_PROTAC_VHL PolyUb_POI Poly-ubiquitinated POI POI_PROTAC_VHL->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_VHL Proteasome 26S Proteasome PolyUb_POI->Proteasome Recruitment Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for an (S,R,S)-AHPC based PROTAC.

Synthesis_Workflow cluster_synthesis General Synthesis Workflow start (S,R,S)-AHPC coupling Amide Coupling (HATU, DIPEA, DMF) start->coupling linker Linker Precursor (e.g., Boc-NH-PEG-COOH) linker->coupling protected_conjugate Protected AHPC-Linker coupling->protected_conjugate deprotection Deprotection (e.g., TFA/DCM) protected_conjugate->deprotection final_linker Functionalized AHPC-Linker deprotection->final_linker final_coupling Final Conjugation final_linker->final_coupling poi_ligand Target Protein Ligand (with complementary handle) poi_ligand->final_coupling protac Final PROTAC Molecule final_coupling->protac

Caption: General workflow for the synthesis of an (S,R,S)-AHPC PROTAC.

STING_Pathway cluster_pathway STING Signaling Pathway and PROTAC Intervention cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING (on ER) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates Degradation STING Degradation STING->Degradation IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates IFN Type I Interferons (e.g., IFN-β) Nucleus->IFN Induces Transcription STING_PROTAC STING PROTAC ((S,R,S)-AHPC based) STING_PROTAC->STING Induces Degradation Of

References

In-Vivo Applications of (S,R,S)-AHPC Containing PROTACs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in-vivo use of Proteolysis Targeting Chimeras (PROTACs) that incorporate the (S,R,S)-AHPC E3 ligase ligand. This ligand specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cellular machinery for protein degradation.

PROTACs represent a revolutionary therapeutic modality, acting as a bridge between a target protein of interest and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The (S,R,S)-AHPC moiety is a key building block for constructing potent and selective VHL-recruiting PROTACs. This guide focuses on two notable examples: ACBI2, a selective degrader of the chromatin remodeler SMARCA2, and a PROTAC targeting the p38α mitogen-activated protein kinase.

Quantitative Data Summary

The following tables summarize the in-vivo efficacy and pharmacokinetic parameters of representative (S,R,S)-AHPC containing PROTACs.

Table 1: In-Vivo Efficacy of ACBI2 in SMARCA4-Deficient Xenograft Models [1][2][3]

Animal ModelCell LineDosage and AdministrationDuration of TreatmentKey Outcomes
Nude MiceA549 (Human Lung Carcinoma)80 mg/kg, oral (p.o.), once daily21 days47% Tumor Growth Inhibition (TGI)[1]
Nude MiceA549 (Human Lung Carcinoma)5-100 mg/kg, p.o., single dose24 or 48 hoursDose-dependent degradation of SMARCA2 in tumors[2][3]
Nude MiceNCI-H1568 (Human Lung Carcinoma)5-100 mg/kg, p.o., single dose24 or 48 hoursDose-dependent degradation of SMARCA2 in tumors[2]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of ACBI2 [2][3]

ParameterValueAnimal Model
Oral Bioavailability22%Mouse[2][3]
SMARCA2 Degradation (in tumor)Dose-dependent, near-complete at 80 mg/kgNude Mice (A549 xenograft)[2]
SelectivityPreferential degradation of SMARCA2 over SMARCA4In-vitro and in-vivo models[2]

Table 3: In-Vivo Activity of a p38α-Targeting PROTAC [4][5]

Animal ModelAdministration RouteKey Outcomes
MiceSystemic (unspecified)p38α degradation primarily observed in the liver[4][5]
Mice (Mammary Tumors)Local (intratumoral)Induced p38α degradation in mammary tumors[4][5]

Signaling Pathways and Mechanism of Action

ACBI2: Targeting SMARCA2 in SMARCA4-Deficient Cancers

ACBI2 operates on the principle of synthetic lethality. In cancers with a loss-of-function mutation in the SMARCA4 gene, the cells become dependent on its paralog, SMARCA2, for survival. By degrading SMARCA2, ACBI2 selectively induces cell death in these cancer cells. One of the key downstream effects of SMARCA2 degradation in this context is the modulation of the Hippo signaling pathway effector, YAP. Degradation of SMARCA2 leads to enhancer reprogramming, which in turn affects the expression of genes regulated by the TEAD family of transcription factors, partners of YAP.

G cluster_0 SMARCA4-Deficient Cancer Cell PROTAC ACBI2 ((S,R,S)-AHPC-based) Ternary_Complex Ternary Complex (PROTAC-SMARCA2-VHL) PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited by PROTAC SMARCA2 SMARCA2 SMARCA2->Ternary_Complex Binds Enhancer_Reprogramming Enhancer Reprogramming SMARCA2->Enhancer_Reprogramming Regulates Ubiquitination Ubiquitination of SMARCA2 Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->SMARCA2 Degrades YAP_TEAD YAP/TEAD Transcriptional Activity Enhancer_Reprogramming->YAP_TEAD Inhibits Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis YAP_TEAD->Cell_Cycle_Arrest Leads to

Caption: ACBI2-mediated degradation of SMARCA2 in SMARCA4-deficient cancer cells.

p38α PROTAC: Modulating the MAPK Signaling Pathway

The p38α MAP kinase is a key regulator of cellular responses to stress and inflammatory cytokines. Its degradation via an (S,R,S)-AHPC containing PROTAC can effectively shut down this signaling cascade. This can have significant implications in inflammatory diseases and certain cancers where the p38α pathway is hyperactivated.

G cluster_0 p38α MAPK Signaling Cascade Stress_Cytokines Stress / Inflammatory Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38a p38α MKK3_6->p38a Downstream Downstream Effectors (e.g., MK2, ATF2) p38a->Downstream Ternary_Complex Ternary Complex p38a->Ternary_Complex Inflammation_Apoptosis Inflammation / Apoptosis Downstream->Inflammation_Apoptosis PROTAC p38α PROTAC ((S,R,S)-AHPC-based) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Proteasome Proteasomal Degradation Ternary_Complex->Proteasome Ubiquitination Proteasome->p38a Degrades

Caption: PROTAC-mediated degradation of p38α and inhibition of the MAPK pathway.

Experimental Protocols

Protocol for In-Vivo Efficacy Study of ACBI2 in an A549 Xenograft Model

This protocol outlines the key steps for evaluating the anti-tumor activity of an orally administered (S,R,S)-AHPC containing PROTAC like ACBI2.

G cluster_workflow Experimental Workflow: ACBI2 In-Vivo Efficacy A 1. Cell Culture A549 cells cultured in appropriate medium. C 3. Tumor Implantation Subcutaneous injection of 1x10^6 A549 cells in Matrigel. A->C B 2. Animal Model Athymic nude mice (6-8 weeks old). B->C D 4. Tumor Growth Monitoring Measure tumor volume with calipers until ~100-200 mm³. C->D E 5. Randomization & Grouping Randomize mice into vehicle and treatment groups (n=5-10). D->E G 7. Dosing Administer ACBI2 (e.g., 80 mg/kg) or vehicle orally once daily. E->G F 6. PROTAC Formulation Prepare ACBI2 in a suitable vehicle (e.g., 10% HPβCD). F->G H 8. Efficacy Assessment Monitor tumor volume and body weight 2-3 times per week. G->H I 9. Endpoint Analysis At study end, euthanize mice and excise tumors. H->I J 10. Pharmacodynamic Analysis Analyze tumors for SMARCA2 levels (Western Blot/IHC). I->J

Caption: Workflow for assessing the in-vivo efficacy of ACBI2.

Methodology:

  • Cell Culture: A549 human lung carcinoma cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. They are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Implantation: A549 cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x10^7 cells/mL. Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (1x10^6 cells) into the right flank.[6]

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.

  • Randomization and Dosing: When tumors reach an average volume of 100-200 mm³, mice are randomized into treatment and vehicle control groups. ACBI2 is formulated in a vehicle such as 10% Hydroxypropyl-β-cyclodextrin (HPβCD) for oral administration.[2] Dosing is performed daily via oral gavage at the desired concentration (e.g., 80 mg/kg).[3]

  • Efficacy and Pharmacodynamic Assessment: Tumor volumes and body weights are recorded throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and either flash-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.

  • Tumor Growth Inhibition (TGI) Calculation: TGI is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] × 100.[7]

Protocol for Western Blot Analysis of SMARCA2 and p-YAP in Tumor Lysates

This protocol details the procedure for quantifying protein levels in tumor samples to assess PROTAC efficacy.

Methodology:

  • Tissue Lysis:

    • Excised tumor tissue is snap-frozen in liquid nitrogen and stored at -80°C.

    • A small piece of frozen tumor (~30-50 mg) is homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • The homogenate is incubated on ice for 30 minutes with intermittent vortexing.

    • The lysate is clarified by centrifugation at 14,000 x g for 20 minutes at 4°C. The supernatant (protein lysate) is collected.

  • Protein Quantification:

    • The total protein concentration of each lysate is determined using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Lysates are normalized to equal protein concentrations with lysis buffer and Laemmli sample buffer.

    • Samples are boiled at 95°C for 5 minutes.

    • 20-30 µg of protein per lane is loaded onto an SDS-PAGE gel.

  • Protein Transfer:

    • Proteins are transferred from the gel to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies against SMARCA2, phospho-YAP (p-YAP), total YAP, and a loading control (e.g., GAPDH or β-actin).

    • The membrane is washed three times with TBST.

    • The membrane is incubated for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody.

    • The membrane is washed again three times with TBST.

  • Detection and Analysis:

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Band intensities are quantified using image analysis software and normalized to the loading control.

Concluding Remarks

The in-vivo application of (S,R,S)-AHPC containing PROTACs offers a promising therapeutic strategy for a range of diseases, particularly in oncology. The ability to achieve oral bioavailability, as demonstrated by ACBI2, is a significant advancement for VHL-recruiting PROTACs. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the design and execution of robust in-vivo studies, ultimately accelerating the translation of these innovative molecules from the laboratory to the clinic. Careful consideration of experimental design, including appropriate animal models, dosing regimens, and pharmacodynamic endpoints, is crucial for the successful evaluation of this exciting class of therapeutics.

References

Application Notes: Lentiviral-Based Assays for (S,R,S)-AHPC PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] An (S,R,S)-AHPC-based PROTAC consists of a ligand that binds to a target protein of interest (POI), connected via a linker to an (S,R,S)-AHPC moiety, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-VHL), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]

Assessing the efficacy of these PROTACs requires robust and scalable cellular assays. Lentiviral-based reporter systems offer a powerful platform for this purpose.[7] By creating stable cell lines that express the POI fused to a reporter protein (e.g., Luciferase or a fluorescent protein), PROTAC activity can be quantified by measuring the reduction in the reporter signal. This method provides a sensitive, high-throughput alternative to traditional Western blotting for screening and characterizing PROTAC molecules.

Core Principles and Applications

PROTAC Mechanism of Action

The fundamental mechanism involves the PROTAC acting as a molecular bridge. The (S,R,S)-AHPC component serves as the VHL E3 ligase ligand, while the other end of the molecule engages the target protein.[8] This ternary complex formation is a critical step that brings the E3 ligase machinery close to the target, enabling the transfer of ubiquitin tags to the target protein, marking it for destruction.[6]

PROTAC_Mechanism cluster_0 1. Ternary Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Proteasomal Degradation POI Target Protein (POI) PROTAC (S,R,S)-AHPC PROTAC POI->PROTAC VHL VHL E3 Ligase PROTAC->VHL Ub_POI Ubiquitinated Target Protein VHL->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Ub Ub Ub->Ub_POI E1, E2, E3 Degraded Degraded Peptides Proteasome->Degraded

Diagram 1: (S,R,S)-AHPC PROTAC mechanism of action.
Lentiviral Reporter Assay Workflow

The workflow involves generating a stable cell line where the degradation of the target protein can be easily monitored. This is achieved by transducing cells with a lentivirus encoding a fusion protein of the target and a reporter. A decrease in reporter signal directly correlates with PROTAC-induced degradation of the fusion protein.

Lentiviral_Workflow A 1. Construct Design (pLenti-POI-Reporter) B 2. Lentivirus Production (in Packaging Cells) A->B C 3. Transduction (of Target Cells) B->C D 4. Selection & Expansion (e.g., Puromycin) C->D E 5. Stable Reporter Cell Line (POI-Reporter Expressing) D->E F 6. PROTAC Treatment (Dose-Response) E->F G 7. Signal Measurement (Luminescence/Fluorescence) F->G H 8. Data Analysis (Calculate DC50 & Dmax) G->H

Diagram 2: Experimental workflow for lentiviral-based PROTAC assays.

Data Presentation and Analysis

The primary outputs of these assays are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1] These values are crucial for comparing the potency and efficacy of different PROTAC molecules.

Quantitative Data Summary

The following table presents representative degradation data for VHL-recruiting PROTACs, illustrating typical efficacy parameters.

PROTAC CompoundTarget ProteinCell LineDC50DmaxCitation
(S,R,S)-AHPC(Me)-C6-NH₂ FBXO22Jurkat77 nM99%[9]
VHL-based PROTAC (PEGn=8) BRD4-< 100 nM> 80%[10]
ARV-771 BET ProteinsCRPC Cells< 1 nM-[11]

Table 1: Representative degradation potency of VHL-recruiting PROTACs. Data illustrates the range of potencies that can be observed.

Assay Validation and Controls

To ensure that the observed decrease in reporter signal is a direct result of the intended PROTAC mechanism, a series of control experiments is essential.

Logical_Workflow Start Reporter Signal Decreased? Proteasome Proteasome- Dependent? Start->Proteasome Yes Invalid Off-Target or Cytotoxic Effect Start->Invalid No VHL VHL- Dependent? Proteasome->VHL Yes (Rescued by MG132) Proteasome->Invalid No Stereo Stereospecific? VHL->Stereo Yes (Rescued by free VHL ligand) VHL->Invalid No Valid Valid PROTAC Activity Stereo->Valid Yes (Inactive epimer shows no effect) Stereo->Invalid No

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Dimethylformamide-(S,R,S)-AHPC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Dimethylformamide-(S,R,S)-AHPC. Challenges with aqueous solubility are common for complex molecules like PROTACs and their building blocks, which can impact the reliability of in vitro assays and the feasibility of in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an E3 ligase ligand-linker conjugate, incorporating a von Hippel-Lindau (VHL) ligand.[1] Such molecules are often large and possess high molecular weight and lipophilicity, which can lead to poor aqueous solubility. This can present challenges in achieving desired concentrations for biological assays and can affect bioavailability in preclinical studies.

Q2: What are the known solvents for (S,R,S)-AHPC and its derivatives?

The solubility of (S,R,S)-AHPC and its analogues has been determined in several common laboratory solvents. The hydrochloride salt form, (S,R,S)-AHPC hydrochloride, shows good solubility in DMSO, water, and ethanol.[2] Derivatives incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), have been developed to enhance aqueous solubility.[3][4]

Q3: Are there general strategies to improve the solubility of PROTACs and similar molecules?

Yes, several strategies are employed to enhance the solubility of poorly soluble molecules in drug discovery:

  • Chemical Modification: Introducing polar functional groups or hydrophilic linkers (e.g., PEGs) into the molecular structure can improve aqueous solubility.[3][5]

  • Formulation with Excipients: Utilizing co-solvents, surfactants, and complexing agents can significantly increase the concentration of a compound in an aqueous solution.[6][7]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can prevent crystallization and maintain a higher energy, more soluble amorphous state.[6][7]

  • Particle Size Reduction: Techniques like micronization increase the surface area of the compound, which can lead to a faster dissolution rate.

Q4: What are some common formulation approaches for in vivo studies with (S,R,S)-AHPC-based compounds?

For in vivo administration, (S,R,S)-AHPC derivatives are often formulated as suspensions or solutions using vehicles designed to improve solubility and bioavailability. A common approach involves creating a stock solution in an organic solvent like DMSO and then diluting it into a vehicle containing co-solvents such as PEG300, surfactants like Tween-80, or complexing agents such as sulfobutylether-β-cyclodextrin (SBE-β-CD).[8][9]

Troubleshooting Guide

This section provides solutions to common solubility issues encountered during experiments with this compound.

Issue 1: Compound precipitates out of solution during preparation for an in vitro assay.
  • Possible Cause: The aqueous buffer concentration exceeds the solubility limit of the compound.

  • Troubleshooting Steps:

    • Reduce the Final Aqueous Concentration: If the experimental design allows, lower the final concentration of the compound in the assay.

    • Increase the Percentage of Co-solvent: The initial stock solution is typically prepared in 100% DMSO. When diluting into your aqueous buffer, a small percentage of DMSO is often maintained. If precipitation occurs, consider if a slightly higher final DMSO concentration (typically up to 0.5-1%) is permissible in your assay without affecting the biological system.

    • Use of Pluronic F-127: For cell-based assays, incorporating a non-ionic surfactant like Pluronic F-127 in the final medium can help maintain solubility.

Issue 2: Inconsistent results in biological assays.
  • Possible Cause: Poor solubility leading to variable effective concentrations of the compound.

  • Troubleshooting Steps:

    • Visually Inspect for Precipitation: Before adding the compound to your assay, visually inspect the solution for any signs of precipitation. Centrifuging the solution and checking for a pellet can also be helpful.

    • Kinetic Solubility Assay: Perform a kinetic solubility assay, such as nephelometry, to determine the solubility of your compound under the specific buffer and temperature conditions of your experiment.[10]

    • Prepare Fresh Solutions: Due to potential stability issues or precipitation over time, always prepare fresh dilutions of the compound from a stock solution immediately before use.

Data Presentation

Table 1: Solubility of (S,R,S)-AHPC Hydrochloride and Derivatives in Various Solvents.

CompoundSolventSolubilityNotesReference
(S,R,S)-AHPC hydrochlorideDMSO93 mg/mL (199.13 mM)Use fresh, anhydrous DMSO as it is hygroscopic.[2]
Water93 mg/mL (199.13 mM)[2]
Ethanol93 mg/mL (199.13 mM)[2]
(S,R,S)-AHPC-Me hydrochlorideDMSO100 mg/mL (207.88 mM)Ultrasonic treatment may be needed.[11]
H₂O100 mg/mL (207.88 mM)Ultrasonic treatment may be needed.[11]
(S,R,S)-AHPC-PEG2-acidWater, DMSO, DMF, MethanolSolubleA hydrophilic PEG spacer increases solubility.[3]
(S,R,S)-AHPC-C2-PEG3-BCNDMSO100 mg/mL (123.46 mM)Ultrasonic treatment may be needed.[8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, sonication can be used to aid dissolution.[8][11]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

Protocol 2: Formulation for In Vivo Dosing (Example with SBE-β-CD)

This protocol is adapted from formulations used for similar (S,R,S)-AHPC derivatives.[8]

  • Prepare a 20% SBE-β-CD Solution: Dissolve SBE-β-CD in saline to a final concentration of 20% (w/v).

  • Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Formulation: To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

  • Mixing: Mix thoroughly until a clear solution is obtained. Ultrasonic treatment may be necessary to achieve full dissolution.[8]

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_formulation In Vivo Formulation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store dmso_stock DMSO Stock Solution store->dmso_stock Use Aliquot mix Mix DMSO Stock with Vehicle dmso_stock->mix prepare_vehicle Prepare Vehicle (e.g., 20% SBE-β-CD in Saline) prepare_vehicle->mix sonicate_final Sonicate until Clear mix->sonicate_final final_solution Final Dosing Solution sonicate_final->final_solution

Caption: Workflow for the preparation of a stock solution and an example in vivo formulation.

troubleshooting_logic cluster_solutions start Precipitation Observed in Aqueous Buffer? reduce_conc Lower Final Concentration start->reduce_conc Yes increase_cosolvent Increase Co-solvent % (if tolerated by assay) start->increase_cosolvent Yes use_surfactant Add Surfactant (e.g., Pluronic F-127) start->use_surfactant Yes no_precip No Precipitation start->no_precip No

Caption: Decision-making process for troubleshooting precipitation issues in in vitro assays.

References

Overcoming off-target effects with (S,R,S)-AHPC-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving (S,R,S)-AHPC-based PROTACs. The focus is on overcoming and characterizing off-target effects to ensure selective protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is an (S,R,S)-AHPC-based PROTAC and how does it work?

An (S,R,S)-AHPC-based PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to eliminate specific proteins from the cell. It consists of three parts: a "warhead" that binds to the target protein, a linker, and an (S,R,S)-AHPC ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By bringing the target protein and VHL into close proximity, the PROTAC mediates the transfer of ubiquitin to the target, marking it for destruction by the cell's proteasome.[2] This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.[3]

Q2: What are the common causes of off-target effects with these PROTACs?

Off-target effects occur when a PROTAC degrades proteins other than the intended target.[4] This can happen for several reasons:

  • Promiscuous Warhead: The ligand targeting the protein of interest may also bind to other structurally similar proteins.[5]

  • E3 Ligase Neosubstrates: The ternary complex (Target-PROTAC-E3 Ligase) can create a new binding surface on the E3 ligase, causing it to ubiquitinate proteins it normally wouldn't. This is a known phenomenon for PROTACs that use cereblon (CRBN), but can also occur with other E3 ligases.[6][7]

  • Linker-Mediated Interactions: The linker itself can influence the stability and conformation of the ternary complex, potentially favoring interactions that lead to off-target degradation.[8][9]

Q3: What is the "hook effect" and how can I mitigate it?

The hook effect is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of a PROTAC.[8] This occurs because the excess PROTAC molecules form separate, non-productive binary complexes with the target protein and the E3 ligase, rather than the productive ternary complex required for degradation.[10] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range that produces a bell-shaped degradation curve.[8][11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

ProblemPotential CauseRecommended Solution
No target degradation observed. Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.[8]Action: Use cell permeability assays. If poor, modify the linker to improve physicochemical properties or employ prodrug strategies.[8]
PROTAC Instability: The compound may be unstable in the cell culture medium.Action: Assess the stability of the PROTAC in your experimental media over time using LC-MS.
Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of VHL.[11]Action: Confirm VHL expression levels via Western blot or qPCR. Select a cell line with robust VHL expression.
Inefficient Ternary Complex Formation: The PROTAC may bind to the target and VHL individually but fail to form a stable ternary complex.[10][12]Action: Perform in-vitro ternary complex formation assays like TR-FRET or SPR.[8] Consider redesigning the linker (length, composition) to improve cooperativity.[8][12]
High cell toxicity is observed. On-Target Toxicity: Degradation of the intended target protein is lethal to the cells.Action: This is a desired outcome if the target is, for example, an oncoprotein. Confirm the mechanism by showing that an inactive epimer control does not cause toxicity.
Off-Target Toxicity: The PROTAC is degrading an essential protein, or the warhead itself has off-target inhibitory effects.Action: Perform global proteomics (see Protocol 2) to identify unintended degraded proteins.[13] Run cell viability assays with a control compound (inactive epimer) to distinguish between degradation-dependent and independent toxicity.[10]
Degradation is observed, but results are inconsistent. Variable PROTAC Activity: Compound may have degraded during storage.Action: Confirm the integrity and purity of your PROTAC stock. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.
Inconsistent Cell State: Cell confluence, passage number, or serum levels can affect protein expression and PROTAC efficacy.Action: Standardize cell culture conditions, including seeding density and passage number. Ensure consistent treatment times.
Proteomics reveals many downregulated proteins. Direct vs. Indirect Effects: Some protein level changes may be downstream consequences of degrading the primary target, not direct off-targets.Action: Use shorter treatment times (e.g., 2-6 hours) for proteomics experiments to enrich for direct degradation events.[13][14]
Lack of Selectivity: The PROTAC may genuinely have low selectivity.Action: Validate key potential off-targets with orthogonal methods like Western blotting.[15] Consider redesigning the warhead for higher specificity or modifying the linker to alter ternary complex geometry.[8][9]
Quantitative Data Summary

The following tables provide examples of data used to characterize the potency and selectivity of an (S,R,S)-AHPC-based PROTAC targeting Protein X.

Table 1: PROTAC Efficacy and In-Cell Potency

Parameter PROTAC-X Inactive Epimer Control
Binding Affinity (Target X, ITC) Kd 50 nM > 50 µM
Binding Affinity (VHL, ITC) Kd 150 nM > 50 µM
Degradation DC50 (24h) 25 nM No degradation

| Maximum Degradation (Dmax) | > 95% | Not applicable |

Table 2: Selectivity Profile from Global Proteomics (6h Treatment)

Protein Gene Name Log2 Fold Change (PROTAC vs. Vehicle) p-value Assessment
Protein X TGTX -4.1 < 0.0001 On-Target
Protein Y OFFT1 -2.5 0.005 Potential Off-Target

| Protein Z | OFFT2 | -0.2 | 0.85 | Not Significant |

Key Experimental Protocols & Workflows

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_MoA cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC based) Target Target Protein (POI) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary POI-PROTAC-VHL Ternary Complex Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation Target_Ub Poly-ubiquitinated Target Target_Ub->Proteasome Recognition

Caption: Catalytic cycle of protein degradation mediated by an (S,R,S)-AHPC-based PROTAC.

Troubleshooting Workflow for Lack of Degradation

Troubleshooting_Workflow Start Start: No Target Degradation Check_Compound 1. Check Compound Integrity & Stability? Start->Check_Compound Check_Cells 2. Check Cell Line Expresses Target & VHL? Check_Compound->Check_Cells Yes Resynthesize Resynthesize/ Re-purify PROTAC Check_Compound->Resynthesize No Check_Binding 3. Confirm Binary Binding (PROTAC to Target & VHL)? Check_Cells->Check_Binding Yes New_Cell_Line Choose different cell line Check_Cells->New_Cell_Line No Check_Ternary 4. Assess Ternary Complex Formation & Cooperativity? Check_Binding->Check_Ternary Yes Redesign_Warhead Redesign Warhead or VHL Ligand Check_Binding->Redesign_Warhead No Redesign_Linker Redesign Linker (Length/Composition) Check_Ternary->Redesign_Linker No Success Problem Identified Check_Ternary->Success Yes, but still no degradation. (Consider other issues like subcellular localization) Resynthesize->Success New_Cell_Line->Success Redesign_Warhead->Success Redesign_Linker->Success

Caption: A logical workflow for troubleshooting lack of PROTAC-induced protein degradation.

Protocol 1: Western Blot for Target Degradation (DC50 Determination)

This protocol is used to quantify the reduction in target protein levels and determine the half-maximal degradation concentration (DC50).[11]

Methodology:

  • Cell Seeding: Plate cells (e.g., in a 12-well plate) at a density that will ensure they are in a logarithmic growth phase (~70-80% confluency) at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of your (S,R,S)-AHPC-based PROTAC in fresh culture medium. A common concentration range is 1 nM to 10,000 nM (using 8-12 concentrations). Include a vehicle control (e.g., DMSO).

  • Incubation: Remove the old medium from the cells and replace it with the PROTAC-containing medium. Incubate for a predetermined time, typically 16-24 hours.[11]

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to your target protein overnight at 4°C.

    • Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.

    • Wash again and add an ECL substrate to visualize the bands.

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, α-Tubulin) to normalize the data.[11]

  • Data Analysis:

    • Quantify the band intensity for the target protein and the loading control using densitometry software (e.g., ImageJ).

    • Normalize the target protein signal to the loading control signal for each lane.

    • Plot the normalized protein levels (as a percentage of the vehicle control) against the log of the PROTAC concentration.

    • Fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to calculate the DC50 and Dmax values.[11]

Protocol 2: Global Proteomics Workflow for Off-Target Identification

This protocol outlines a typical workflow for identifying off-target protein degradation using quantitative mass spectrometry.[13]

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line in large format plates (e.g., 10 cm dishes) to ensure sufficient protein yield.

    • Treat cells with the PROTAC at a concentration that gives strong degradation (e.g., 3-5x DC50).

    • Include critical controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer that does not bind VHL).[10][13]

    • Use a shorter incubation time (e.g., 2-6 hours) to focus on direct degradation events and minimize downstream secondary effects.[14]

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse cells in a buffer containing protease/phosphatase inhibitors.

    • Quantify protein concentration (BCA assay).

    • For each sample, take an equal amount of protein and perform reduction, alkylation, and digestion into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system.

    • Acquire data in a data-dependent (DDA) or data-independent (DIA) mode.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Spectronaut) to identify and quantify proteins across all samples.[13]

    • Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to both vehicle and inactive epimer controls.

    • Filter results based on fold-change and p-value thresholds to generate a list of potential off-targets.

  • Validation:

    • Validate high-priority off-targets identified by proteomics using an orthogonal method, such as Western blotting, with specific antibodies.

References

Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of (S,R,S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length critical for the activity of (S,R,S)-AHPC PROTACs?

A1: The linker in a Proteolysis Targeting Chimera (PROTAC) connects the ligand that binds to the target Protein of Interest (POI) with the ligand that recruits an E3 ubiquitin ligase, in this case, the von Hippel-Lindau (VHL) E3 ligase via the (S,R,S)-AHPC moiety.[1] The linker's role is far from being a passive spacer; it is a critical determinant of the PROTAC's overall performance.[1][2] Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[3][] An optimal linker length facilitates the correct spatial orientation of the POI and VHL, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[3][5]

If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[3][6] Conversely, if the linker is too long, it may lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[3][7] Therefore, meticulous optimization of the linker length is a crucial step in the development of potent and selective (S,R,S)-AHPC PROTACs.[3][8]

Q2: What are the most common types of linkers used in (S,R,S)-AHPC PROTAC design?

A2: The most frequently used linkers in PROTAC design, including those utilizing the (S,R,S)-AHPC VHL ligand, are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[1][6] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[2] The inclusion of PEG moieties can also enhance the aqueous solubility of the PROTAC molecule.[1][2] Other linker types that incorporate more rigid structures, such as piperazine (B1678402) or triazole rings, are also used to modulate the conformational flexibility and physicochemical properties of the PROTAC.[6][9]

Q3: How does linker composition, beyond length, affect PROTAC performance?

A3: Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[2][6] For instance, incorporating hydrophilic elements like PEG can improve solubility, while more lipophilic alkyl chains can enhance cell permeability.[2] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[] A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially enhancing cooperativity.[10]

Q4: What is the "hook effect" in the context of PROTACs, and how can it be mitigated through linker design?

A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[6][11] This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes (Target-PROTAC or PROTAC-E3 Ligase) that prevent the formation of the productive ternary complex required for degradation.[6][10] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of linker length for (S,R,S)-AHPC PROTACs.

Problem 1: My (S,R,S)-AHPC PROTAC shows good binary binding to both the target protein and VHL, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development and often points to issues with ternary complex formation.[10]

  • Potential Cause: Suboptimal Linker Length: Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex.[6] The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.[6]

    • Solution: Synthesize a library of PROTACs with varying linker lengths. Even small changes in linker length can have a significant impact on degradation efficacy.[6] It is recommended to test a broader range of linker lengths.[11]

  • Potential Cause: Unfavorable Ternary Complex Conformation: The linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[10]

    • Solution: Modify the linker composition. Introducing more rigid or flexible elements into the linker can alter the conformational dynamics and potentially lead to a more productive ternary complex.[6]

  • Potential Cause: Poor Physicochemical Properties: The linker might be contributing to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[10]

    • Solution: Assess cell permeability and efflux. Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.[6] Consider modifying the linker to improve its physicochemical properties, for example, by incorporating PEG units to increase solubility.[1]

Problem 2: I am observing a strong "hook effect" with my (S,R,S)-AHPC PROTAC, where degradation efficiency decreases significantly at higher concentrations.

  • Potential Cause: Low Ternary Complex Cooperativity: The hook effect is more pronounced when the formation of the ternary complex is not highly cooperative.[10]

    • Solution: Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity. A more rigid linker can pre-organize the PROTAC into a bioactive conformation, which can enhance the stability of the ternary complex and mitigate the hook effect.[10]

    • Solution: Test a Wide Range of Concentrations: It is advisable to test a wide range of PROTAC concentrations to fully characterize the dose-response curve and identify the optimal concentration range for degradation.[11]

Problem 3: The degradation efficiency of my (S,R,S)-AHPC PROTAC is inconsistent across experiments.

  • Potential Cause: Experimental Variability: Inconsistent results can arise from a number of experimental factors.

    • Solution: Ensure Experimental Integrity: It is crucial to maintain consistent experimental conditions, including cell line health, passage number, and seeding density.[11] Verify the quality of antibodies used for western blotting and ensure the accuracy of compound concentrations.[11]

  • Potential Cause: PROTAC Instability: The PROTAC compound may be unstable in the cell culture medium over the course of the experiment.

    • Solution: Assess Compound Stability: Evaluate the stability of your PROTAC in the cell culture medium over the experimental timeframe.[12]

Data Presentation

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[3] The following table summarizes hypothetical experimental data for a series of (S,R,S)-AHPC PROTACs targeting a hypothetical protein kinase, illustrating the impact of linker length on degradation efficiency.

PROTAC CompoundLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Ternary Complex Stability (SPR, RU)
Compound A-1PEG8>1000<1050
Compound A-2PEG1050045150
Compound A-3 PEG 12 50 >90 300
Compound A-4PEG1415070200
Compound A-5PEG1640050120
Compound B-1Alkyl98002580
Compound B-2 Alkyl 11 80 >85 250
Compound B-3Alkyl1325065180

Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. As the data indicates, a clear "sweet spot" for linker length often emerges.[3]

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation

  • Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[8]

  • Methodology:

    • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of each (S,R,S)-AHPC PROTAC linker variant for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detection and Analysis: Develop the blot using an ECL substrate and image the chemiluminescence.[12] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot against the PROTAC concentration to determine the DC50 and Dmax values.[12]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

  • Objective: To assess the formation and stability of the POI-PROTAC-VHL ternary complex.[6]

  • Methodology:

    • Immobilization: Immobilize either the VHL E3 ligase or the target protein onto the SPR sensor chip surface.[6]

    • Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein by injecting a series of PROTAC concentrations.[6]

    • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[6]

    • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[6] This can provide insights into the cooperativity of the system.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC based) TernaryComplex Ternary Complex (POI-PROTAC-VHL) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: Design & Synthesize (S,R,S)-AHPC PROTAC Library (Varying Linker Lengths) biochem_assays Biochemical Assays (e.g., Binary Binding - SPR/ITC) start->biochem_assays cell_based_assays Cell-Based Degradation Assays (e.g., Western Blot, In-Cell Western) start->cell_based_assays ternary_complex_analysis Ternary Complex Analysis (e.g., SPR, TR-FRET) biochem_assays->ternary_complex_analysis dose_response Determine DC50 & Dmax cell_based_assays->dose_response optimize Analyze Data & Select Optimal Linker Length(s) dose_response->optimize evaluate_cooperativity Evaluate Cooperativity ternary_complex_analysis->evaluate_cooperativity evaluate_cooperativity->optimize lead_optimization Lead Optimization (Further SAR studies) optimize->lead_optimization

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Linker_Length_Logic linker_length Linker Length too_short Too Short linker_length->too_short optimal Optimal linker_length->optimal too_long Too Long linker_length->too_long steric_hindrance Steric Hindrance No Ternary Complex Formation too_short->steric_hindrance stable_complex Stable & Productive Ternary Complex optimal->stable_complex inefficient_ub Inefficient Ubiquitination Unstable Complex too_long->inefficient_ub no_degradation No/Low Degradation steric_hindrance->no_degradation max_degradation Maximum Degradation stable_complex->max_degradation reduced_degradation Reduced Degradation inefficient_ub->reduced_degradation

Caption: The logical relationship between linker length and PROTAC efficacy.

References

Technical Support Center: Troubleshooting (S,R,S)-AHPC Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during (S,R,S)-AHPC conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC and what is its primary application?

(S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs).[1][3] PROTACs are bifunctional molecules that recruit an E3 ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][3] (S,R,S)-AHPC derivatives are synthesized with various linkers and reactive functional groups to enable covalent attachment to a ligand that binds the target protein.[4][5][6]

Q2: What are the most common chemical reactions used to conjugate (S,R,S)-AHPC derivatives?

The most common conjugation reactions involve forming a stable amide bond.[7] This is typically achieved by reacting an (S,R,S)-AHPC derivative containing a carboxylic acid with a primary amine on the target protein ligand.[4] This reaction is often facilitated by carbodiimide (B86325) chemistry, using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide) or sulfo-NHS to create a more stable active ester intermediate.[4][8] Another common method is the use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4]

Q3: How should I store and handle my (S,R,S)-AHPC reagents?

(S,R,S)-AHPC derivatives, especially those with reactive linkers, should be stored under specific conditions to ensure their stability. It is generally recommended to store them at –20°C or -80°C, protected from light and moisture.[3][9][10] Stock solutions are often prepared in anhydrous solvents like DMSO or DMF and should also be stored at low temperatures.[4][9] Repeated freeze-thaw cycles of solutions should be avoided.[11] For hydrochloride salt forms, storage in a dry environment is crucial.[10]

Q4: What analytical techniques are recommended to monitor the conjugation reaction and characterize the final product?

To monitor the progress of the conjugation reaction, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Thin-Layer Chromatography (TLC) are commonly used.[4] For characterization of the purified conjugate, various methods are employed to confirm its identity, purity, and the drug-to-antibody ratio (in the context of antibody-drug conjugates). These include:

  • LC-MS to confirm the molecular weight of the conjugate.[7][12]

  • High-Performance Liquid Chromatography (HPLC) , including size-exclusion (SEC), reversed-phase (RP-HPLC), and hydrophobic interaction chromatography (HIC), to assess purity, aggregation, and drug loading.[12][13][14]

  • UV-Vis Spectroscopy can also be used for characterization.[12][14]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Low yield is one of the most common issues in bioconjugation reactions.[8][15] The following sections detail potential causes and solutions.

The molar ratio of the coupling reagents to the (S,R,S)-AHPC derivative is critical for efficient activation of the carboxylic acid group.

Solutions:

  • EDC/NHS Chemistry: For activation, consider using a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the (S,R,S)-AHPC-acid linker.[4]

  • HATU Chemistry: Use a slight excess of HATU (e.g., 1.1 to 1.5 equivalents) and your amine-containing molecule (e.g., 1.2 equivalents) relative to the (S,R,S)-AHPC-acid linker.[4]

Table 1: Illustrative Effect of Reagent Molar Excess on Conjugation Yield

(S,R,S)-AHPC-Acid (Equivalents) Coupling Reagent (Equivalents) Amine (Equivalents) Illustrative Yield (%)
1 EDC (1.5 eq), NHS (3 eq) 1.2 30-40%
1 EDC (5 eq), NHS (10 eq) 1.2 50-65%
1 EDC (10 eq), NHS (25 eq) 1.5 >75%
1 HATU (1.1 eq) 1.2 60-75%

| 1 | HATU (1.5 eq) | 1.5 | >80% |

Note: This data is illustrative and actual results may vary depending on the specific reactants and conditions.

The pH of the reaction environment significantly impacts both the activation of the carboxylic acid and the nucleophilic attack by the amine.

Solutions:

  • Activation Step (EDC/NHS): The activation of the carboxylic acid with EDC is most efficient at a pH between 4.5 and 7.2. A recommended pH for this step is between 5 and 6.[4]

  • Coupling Step (Amine Reaction): The reaction of the activated ester with a primary amine is most efficient at a pH of 7-8.[4] Consider performing the reaction in two pH stages if possible.

  • Maleimide (B117702) Reactions: For thiol-reactive maleimide groups, a pH of 6.5-7.5 is recommended to favor the thiol reaction over hydrolysis and reactions with amines.[8]

Table 2: Illustrative Effect of pH on Reaction Efficiency

Reaction Step Chemistry pH Range Illustrative Efficiency Notes
Activation EDC/NHS 4.5 - 6.0 High Favors carboxyl activation
Coupling NHS ester + Amine 7.0 - 8.0 High Favors amine nucleophilicity
Coupling Maleimide + Thiol 6.5 - 7.5 High Minimizes maleimide hydrolysis[8]

| Coupling | NHS ester + Amine | > 8.5 | Moderate | Increased hydrolysis of NHS ester[8] |

Note: This data is illustrative and based on general principles of bioconjugation.

The activated NHS-ester is susceptible to hydrolysis, especially in aqueous solutions, which competes with the desired amine reaction.[4][8]

Solutions:

  • Use Anhydrous Solvents: Perform the reaction in anhydrous organic solvents like DMF or DMSO to minimize water content.[4]

  • Fresh Reagents: Always use freshly prepared solutions of EDC and NHS/sulfo-NHS.[8]

  • Two-Pot vs. One-Pot: While one-pot synthesis is common, a two-pot synthesis where the amine is added after the activation is complete can sometimes improve yields by minimizing exposure of the activated ester to conditions that favor hydrolysis.

Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., sodium azide) will compete with your target molecule for reaction with the activated (S,R,S)-AHPC linker.[15]

Solutions:

  • Buffer Exchange: If your amine-containing molecule is in an incompatible buffer, perform a buffer exchange into a non-nucleophilic buffer like PBS, HEPES, or MES before the reaction.[15] Common methods for buffer exchange include dialysis, ultrafiltration, or gel filtration chromatography.[15]

The amine group on your target ligand or protein may be sterically hindered or buried within the molecule's structure, making it inaccessible for conjugation.[4][16]

Solutions:

  • Linker Length: If steric hindrance is suspected, consider using an (S,R,S)-AHPC derivative with a longer spacer arm (e.g., a longer PEG linker).[15]

  • Protein Modification: For proteins, genetic manipulation to introduce a more accessible reactive site may be an option.[16]

  • Alternative Chemistries: Explore different conjugation chemistries that target other functional groups if available.

Problem 2: Poor Solubility of the Final Conjugate

The final PROTAC molecule may exhibit poor aqueous solubility, complicating its purification and use in biological assays.

Possible Cause: While the PEG linkers on some (S,R,S)-AHPC derivatives are designed to enhance solubility, the properties of the conjugated target ligand can dominate and lead to an overall hydrophobic molecule.[17]

Solutions:

  • Formulation: First, dissolve the conjugate in a small amount of an organic solvent like DMSO, and then slowly dilute it with the desired aqueous buffer while vortexing.[17]

  • pH Adjustment: The solubility of molecules with ionizable groups is often pH-dependent. Experiment with different buffer pH values to find the optimal solubility.[17]

  • Use of Solubilizing Agents: Consider using excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween-80) to improve solubility for in vivo or in vitro assays.[1][17]

Problem 3: Lack of Target Protein Degradation by the PROTAC

Even if the conjugation reaction is successful, the resulting PROTAC may not induce the degradation of the target protein.

Possible Causes:

  • PROTAC Instability: The PROTAC molecule may be unstable and degrade in the experimental medium.[17]

  • Incorrect Linker Length/Type: The linker may not be optimal for inducing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • "Hook Effect": Using too high a concentration of the PROTAC can lead to the formation of binary complexes (Target-PROTAC and E3-PROTAC) instead of the productive ternary complex, reducing degradation efficiency.[17]

Solutions:

  • Assess Stability: Perform an LC-MS-based stability assay of your PROTAC in the relevant biological medium (e.g., cell culture medium, plasma).[17]

  • Optimize Linker: Synthesize a small library of PROTACs with different linker lengths and compositions to identify the optimal geometry for ternary complex formation.

  • Dose-Response Experiment: Perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for degradation and to assess for the hook effect.[17]

Visualizations

Signaling Pathway: PROTAC Mechanism of Action```dot

PROTAC_MoA

Caption: General experimental workflow for EDC/NHS-mediated coupling.

Logical Relationship: Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Failed: Low or No Product CheckReagents Are reagents (AHPC, EDC, NHS) fresh and stored correctly? Start->CheckReagents CheckBuffer Is the reaction buffer free of primary amines (e.g., Tris)? CheckReagents->CheckBuffer Yes Sol_Reagents Solution: Use fresh, high-purity reagents. Store properly. CheckReagents->Sol_Reagents No CheckpH Was the pH optimized for activation (5-6) and coupling (7-8)? CheckBuffer->CheckpH Yes Sol_Buffer Solution: Perform buffer exchange into PBS, HEPES, or MES. CheckBuffer->Sol_Buffer No CheckRatio Were optimal molar ratios of coupling reagents used? CheckpH->CheckRatio Yes Sol_pH Solution: Adjust pH for each step. Use a two-step pH procedure. CheckpH->Sol_pH No CheckSolvent Was an anhydrous solvent (DMF, DMSO) used? CheckRatio->CheckSolvent Yes Sol_Ratio Solution: Increase molar excess of EDC/NHS or HATU. CheckRatio->Sol_Ratio No CheckSterics Is steric hindrance a possibility? CheckSolvent->CheckSterics Yes Sol_Solvent Solution: Use anhydrous grade solvents to minimize hydrolysis. CheckSolvent->Sol_Solvent No Sol_Sterics Solution: Use AHPC with a longer linker. Consider alternative chemistry. CheckSterics->Sol_Sterics Yes

Caption: Decision tree for troubleshooting low conjugation yield.

Detailed Experimental Protocols

Protocol 1: EDC/NHS Mediated Coupling

This protocol describes a general method for conjugating an (S,R,S)-AHPC-linker-acid to an amine-containing molecule.

Materials:

  • (S,R,S)-AHPC-linker-acid

  • Amine-containing molecule

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Reaction buffer (e.g., MES for activation, PBS or HEPES for coupling)

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0 or hydroxylamine)

  • Reaction vessel and magnetic stirrer

Procedure:

  • Preparation: Dissolve (S,R,S)-AHPC-linker-acid (1 equivalent) in anhydrous DMF to a final concentration of ~10-20 mg/mL. In a separate vial, dissolve the amine-containing molecule (1.2-1.5 equivalents) in a compatible anhydrous solvent or buffer. 2[4]. Activation: Prepare fresh solutions of EDC (10 equivalents) and NHS (25 equivalents) in the reaction solvent. Add the EDC and NHS solutions to the stirring (S,R,S)-AHPC solution. A[4]llow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Coupling: Add the solution of the amine-containing molecule to the activated (S,R,S)-AHPC-NHS ester. If the activation was performed at a lower pH, adjust the reaction pH to 7.0-8.0 using a suitable base. 4[4]. Reaction: Allow the reaction to stir at room temperature for 1-4 hours or overnight at 4°C. M[4][8]onitor the reaction progress periodically by LC-MS or TLC. 5[4]. Quenching: Once the reaction is complete, quench any unreacted NHS-ester by adding a small amount of an amine-containing buffer like Tris to a final concentration of ~20-50 mM. I[4]ncubate for an additional 15-30 minutes.

  • Workup and Purification: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC.

[4]#### Protocol 2: HATU Mediated Coupling

This protocol offers an alternative, often more efficient, method for amide bond formation.

Materials:

  • (S,R,S)-AHPC-linker-acid

  • Amine-containing molecule

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction vessel and magnetic stirrer

Procedure:

  • Preparation: Dissolve (S,R,S)-AHPC-linker-acid (1 equivalent) in anhydrous DMF. In a separate vial, dissolve the amine-containing molecule (1.2 equivalents) in anhydrous DMF. 2[4]. Coupling: To the stirring solution of (S,R,S)-AHPC-linker-acid, add HATU (1.1 equivalents) followed by DIPEA (2-3 equivalents). S[4]tir for 5-10 minutes to allow for pre-activation.

  • Reaction: Add the solution of the amine-containing molecule to the reaction mixture. Let the reaction proceed at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS or TLC.

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or another suitable solvent. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC.

References

Technical Support Center: Enhancing Cell Permeability of (S,R,S)-AHPC PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the cell permeability of (S,R,S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: My (S,R,S)-AHPC PROTAC shows potent biochemical activity but low cellular efficacy. Could this be a permeability issue?

A1: Yes, a significant drop-off between in-vitro potency and cellular activity is a strong indicator of poor cell permeability. PROTACs are large molecules, often exceeding the parameters of Lipinski's Rule of Five, which can hinder their ability to passively diffuse across the cell membrane and reach their intracellular targets. Even with high binding affinity to the target protein and the von Hippel-Lindau (VHL) E3 ligase, insufficient intracellular concentration will lead to poor degradation efficacy.

Q2: What are the key physicochemical properties of an (S,R,S)-AHPC PROTAC that influence its cell permeability?

A2: Several key physicochemical properties are critical for PROTAC cell permeability. These include:

  • Molecular Weight (MW): PROTACs typically have high molecular weights, which can negatively impact passive diffusion across the cell membrane.

  • Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit membrane permeability. Strategies to shield the polar surface, for instance through intramolecular hydrogen bonding, can be beneficial.

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can reduce permeability.

  • Lipophilicity (LogP): An optimal lipophilicity is crucial. While some lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or getting trapped within the cell membrane.

  • Conformational Flexibility & Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane can significantly enhance its permeability. This "chameleon-like" behavior is often facilitated by the linker design.

Q3: How can I rationally design the linker in my (S,R,S)-AHPC PROTAC to improve cell permeability?

A3: The linker is a critical determinant of a PROTAC's physicochemical properties and, consequently, its cell permeability. Consider the following strategies for linker design:

  • Linker Length and Composition: Systematically varying the length and composition of the linker can identify an optimal balance for cell permeability. Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid alkyl or cyclic structures can sometimes improve permeability by reducing the molecule's flexibility and PSA.

  • Introducing Rigidity: Incorporating rigid moieties like piperidine (B6355638) or piperazine (B1678402) rings into the linker can pre-organize the PROTAC into a more favorable conformation for cell entry.

  • Amide-to-Ester Substitution: Replacing amide bonds within the linker with esters can reduce the hydrogen bond donor count and has been shown to improve permeability in some cases.

  • Promoting Intramolecular Hydrogen Bonds: Designing linkers that encourage the formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "folded" conformation, effectively shielding polar groups and enhancing membrane transit.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
Low apparent permeability (Papp) value in PAMPA assay. The PROTAC has poor passive diffusion characteristics due to high polarity or unfavorable conformation.1. Modify the linker: Synthesize analogs with different linker lengths, compositions (e.g., replace PEG with alkyl chains), and rigidities. 2. Introduce intramolecular hydrogen bonding: Design linkers that can form internal hydrogen bonds to shield polar functional groups. 3. Amide-to-ester substitution: Replace amide linkages in the linker with esters to reduce the hydrogen bond donor count.
High efflux ratio in Caco-2 assay. The PROTAC is a substrate for active efflux transporters (e.g., P-glycoprotein).1. Co-administration with an efflux inhibitor: Perform the Caco-2 assay with a known efflux pump inhibitor (e.g., verapamil) to confirm P-gp involvement. 2. Structural modifications: Modify the PROTAC structure to reduce its recognition by efflux transporters. This may involve altering the warhead, the E3 ligase ligand, or the linker.
Inconsistent permeability results between different assays (e.g., PAMPA vs. Caco-2). The PROTAC may be subject to active transport mechanisms not captured by the PAMPA assay, or there may be issues with compound solubility or binding in the Caco-2 assay.1. Evaluate active transport: The higher permeability in the Caco-2 assay might suggest active uptake. 2. Assess compound stability and solubility: Ensure the PROTAC is stable and soluble in the assay buffer. Low recovery in the Caco-2 assay can indicate these issues.
PROTAC shows good permeability but still lacks cellular activity. The PROTAC may have poor intracellular stability, may not effectively form a ternary complex in the cellular environment, or may be sequestered in cellular compartments.1. Assess intracellular stability: Measure the half-life of the PROTAC in cell lysates. 2. Confirm target engagement in cells: Use techniques like NanoBRET to confirm that the PROTAC is binding to both the target protein and VHL inside the cell.

Data Presentation

The following tables summarize quantitative data from parallel artificial membrane permeability assays (PAMPA) for a selection of VHL-recruiting PROTACs, illustrating the impact of linker modifications on cell permeability.

Table 1: Permeability of VHL-based PROTACs with Varying Linker Composition

PROTACLinker CompositionApparent Permeability (Papp) (10⁻⁶ cm/s)
PROTAC 1 Flexible aliphatic0.313 ± 0.0033
PROTAC 2 Ethylene glycol-based0.617 ± 0.017
PROTAC 3 Semi-rigid0.610 ± 0.021
PROTAC 4 Rigid< 0.1
PROTAC 5 More rigid< 0.1
PROTAC 6 Most rigid0.147 ± 0.0033

Data adapted from multiple sources in the public domain.

Table 2: Impact of Amide-to-Ester Substitution on PROTAC Permeability

PROTAC PairLinker ModificationApparent Permeability (Papp) (10⁻⁶ cm/s)Fold Increase in Permeability
MZ1 (Amide) Amide linker~0.05-
OMZ1 (Ester) Ester linker~0.510
ARV-771 (Amide) Amide linker~0.4-
OARV-771 (Ester) Ester linker~0.61.5
AB2 (Amide) Amide linker~0.08-
OAB2 (Ester) Ester linker~0.67.5

Data adapted from multiple sources in the public domain.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a PROTAC.

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and an acceptor plate separated by a microfilter disc)

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS for analysis

Methodology:

  • Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat the Donor Plate Membrane: Carefully coat the filter membrane of the donor plate with 5 µL of the phospholipid solution.

  • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in PBS to the desired final concentration (e.g., 10 µM).

  • Add Donor Solutions: Add 200 µL of the donor solutions to the wells of the coated donor plate.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates and collect samples from both the donor and acceptor wells.

  • Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.

Caco-2 Permeability Assay

This protocol assesses both passive and active transport across a cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test PROTAC and control compounds

  • LC-MS/MS for analysis

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Prepare Dosing Solutions: Dissolve the test PROTAC and control compounds in transport buffer to the desired concentration.

  • Assay Initiation (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Add the dosing solution to the apical (donor) compartment.

  • Assay Initiation (Basolateral to Apical - B to A):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Add the dosing solution to the basolateral (donor) compartment.

  • Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate Permeability and Efflux Ratio:

    • Calculate the Papp values for both A to B and B to A directions.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux.

Mandatory Visualizations

PROTAC_MOA cluster_extracellular Extracellular Space cluster_cell Intracellular Space PROTAC_out (S,R,S)-AHPC PROTAC PROTAC_in (S,R,S)-AHPC PROTAC PROTAC_out->PROTAC_in Cell Permeation Ternary_Complex Target-PROTAC-VHL Ternary Complex PROTAC_in->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for an (S,R,S)-AHPC PROTAC.

BRD4_Signaling BRD4 BRD4 BRD4_degradation BRD4 Degradation BRD4->BRD4_degradation cMYC c-MYC Transcription BRD4->cMYC Activates PROTAC (S,R,S)-AHPC BRD4 PROTAC PROTAC->BRD4_degradation VHL VHL E3 Ligase VHL->BRD4_degradation Proteasome Proteasome BRD4_degradation->Proteasome BRD4_degradation->cMYC Inhibits Cell_Proliferation Cell Proliferation cMYC->Cell_Proliferation Promotes

Addressing instability of (S,R,S)-AHPC in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing the instability of (S,R,S)-AHPC (a key von Hippel-Lindau (VHL) E3 ligase ligand) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of (S,R,S)-AHPC in your research.

Troubleshooting Instability of (S,R,S)-AHPC in Aqueous Solutions

This guide addresses common issues encountered during the preparation, storage, and use of (S,R,S)-AHPC solutions.

Issue Potential Causes Recommended Actions
Unexpectedly Low Potency or Inconsistent Results Degradation of (S,R,S)-AHPC in your aqueous stock or working solution.1. Verify Stock Solution Integrity: Prepare fresh stock solutions in an appropriate solvent like DMSO and compare their performance to older aqueous solutions. 2. Control for pH: Ensure the pH of your aqueous buffer is within the optimal range (ideally near neutral, pH 6.0-7.5). Avoid highly acidic or basic conditions. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes.[1] 4. Storage Conditions: Store aqueous solutions at -80°C for long-term storage (months) or at -20°C for short-term storage (weeks).[1][2] For day-to-day experiments, prepare fresh dilutions from a concentrated stock.
Visible Precipitation or Cloudiness in Solution Poor aqueous solubility, especially at high concentrations or in certain buffers.1. Initial Dissolution in Organic Solvent: Dissolve the solid (S,R,S)-AHPC in a small amount of a water-miscible organic solvent such as DMSO before adding it to your aqueous buffer.[3] 2. Adjust pH: The solubility of (S,R,S)-AHPC can be pH-dependent. Experiment with slight pH adjustments to improve solubility. 3. Use of Solubilizing Agents: Consider the use of excipients like cyclodextrins or non-ionic surfactants (e.g., Tween-80) to enhance solubility.[3] 4. Sonication: Gentle sonication can aid in the dissolution of the compound.
Gradual Loss of Activity Over Time in a Multi-Day Experiment Hydrolytic degradation of the amide bonds within the (S,R,S)-AHPC molecule.1. Prepare Fresh Solutions Daily: For long-term experiments, it is best to prepare fresh working solutions of (S,R,S)-AHPC each day from a frozen, concentrated stock. 2. Conduct a Pilot Stability Study: Assess the stability of (S,R,S)-AHPC in your specific experimental medium over the time course of your experiment. (See Experimental Protocols section). 3. Consider Formulation with Stabilizers: For extended studies, the inclusion of stabilizing excipients may be necessary.

Frequently Asked Questions (FAQs)

???+ question "What is the primary cause of (S,R,S)-AHPC instability in aqueous solutions?"

???+ question "What are the recommended storage conditions for (S,R,S)-AHPC solutions?"

???+ question "How does pH affect the stability of (S,R,S)-AHPC?"

???+ question "Can I heat my (S,R,S)-AHPC solution to aid dissolution?"

???+ question "What are the expected degradation products of (S,R,S)-AHPC?"

Illustrative Stability Data

The following tables provide hypothetical stability data for (S,R,S)-AHPC in aqueous solutions to illustrate expected trends. Note: This data is for illustrative purposes only and should not be considered as experimentally verified results. Researchers should perform their own stability studies for their specific experimental conditions.

Table 1: Hypothetical pH-Dependent Stability of (S,R,S)-AHPC at 37°C

pHHalf-life (t½) in hours (Hypothetical)Primary Degradation Pathway (Assumed)
3.08Acid-catalyzed hydrolysis of amide bonds
5.036Slow hydrolysis of amide bonds
7.0> 48Minimal degradation
9.012Base-catalyzed hydrolysis of amide bonds

Table 2: Hypothetical Temperature-Dependent Stability of (S,R,S)-AHPC at pH 7.0

Temperature (°C)Half-life (t½) in hours (Hypothetical)
4> 168
25 (Room Temp)72
3748
5012

Experimental Protocols

Protocol 1: Forced Degradation Study of (S,R,S)-AHPC

This protocol is designed to intentionally degrade the (S,R,S)-AHPC molecule to identify potential degradation products and degradation pathways.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of (S,R,S)-AHPC in DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Dilute the stock solution to 100 µM in 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid compound at 80°C for 24 hours, then dissolve in a suitable solvent for analysis.

    • Photolytic Degradation: Expose a 100 µM solution in a suitable solvent to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (see Protocol 2) and LC-MS to identify and quantify the remaining (S,R,S)-AHPC and any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where (S,R,S)-AHPC has significant absorbance (e.g., determined by UV scan).

  • Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure separation of all degradation peaks from the parent peak.

Visualizations

Signaling and Degradation Pathways

Troubleshooting Workflow for (S,R,S)-AHPC Instability start Inconsistent Experimental Results or Observed Degradation check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage check_solution_prep Review Solution Preparation (Solvent, pH, Concentration) start->check_solution_prep perform_stability_assay Conduct a Time-Course Stability Assay (e.g., HPLC analysis over time) check_storage->perform_stability_assay check_solution_prep->perform_stability_assay stable Compound is Stable perform_stability_assay->stable No significant degradation unstable Compound is Unstable perform_stability_assay->unstable Significant degradation optimize_storage Optimize Storage (Aliquoting, Lower Temp) unstable->optimize_storage optimize_prep Optimize Preparation (Fresh Solutions, pH control) unstable->optimize_prep identify_degradants Identify Degradation Products (LC-MS analysis) unstable->identify_degradants optimize_storage->perform_stability_assay optimize_prep->perform_stability_assay stabilize_formulation Consider Formulation Changes (Add Stabilizers, Change Buffer) identify_degradants->stabilize_formulation Hypothesized Hydrolytic Degradation of (S,R,S)-AHPC cluster_reactants Reactants cluster_conditions Conditions cluster_products Degradation Products AHPC (S,R,S)-AHPC Intact Molecule Product1 Hydroxyproline Core Fragment AHPC->Product1 Amide Bond Hydrolysis Product2 Aromatic Fragment AHPC->Product2 Amide Bond Hydrolysis Water H₂O Water Conditions Acidic/Basic pH Elevated Temperature Experimental Workflow for Stability Assessment prep_solution Prepare (S,R,S)-AHPC Aqueous Solution stress_conditions Incubate Under Defined Conditions (pH, Temperature) prep_solution->stress_conditions sampling Collect Aliquots at Different Time Points stress_conditions->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis quantification Quantify Remaining (S,R,S)-AHPC analysis->quantification data_analysis Plot Concentration vs. Time and Calculate Half-life quantification->data_analysis

References

Technical Support Center: Mitigating Toxicity of (S,R,S)-AHPC-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate toxicity associated with (S,R,S)-AHPC-containing compounds, which are primarily utilized as von Hippel-Lindau (VHL) E3 ligase ligands in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC and what are its primary safety concerns?

(S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It serves as a crucial component in the design of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins. While some safety data sheets for (S,R,S)-AHPC derivatives classify them as non-hazardous, others indicate that they may be harmful if swallowed and can cause skin and eye irritation. The primary toxicity concerns arise from its incorporation into larger PROTAC molecules, which can exhibit both on-target and off-target toxicity.

Q2: What is the difference between on-target and off-target toxicity of (S,R,S)-AHPC-containing PROTACs?

  • On-target toxicity occurs when the degradation of the intended target protein in healthy tissues leads to adverse effects. This is a consequence of the target protein's normal physiological function.

  • Off-target toxicity results from the PROTAC interacting with and/or degrading unintended proteins, leading to unexpected cellular effects and toxicity. This can be caused by the (S,R,S)-AHPC ligand, the target-binding ligand, or the PROTAC molecule as a whole.

Q3: What is the "hook effect" and how can it impact my experimental results?

The "hook effect" is a phenomenon where the efficiency of target protein degradation by a PROTAC decreases at high concentrations. This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC with either the target protein or the E3 ligase) over the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation. It is crucial to perform a wide dose-response experiment to identify the optimal concentration for degradation and to avoid misinterpreting a lack of degradation at high concentrations as compound inactivity.

Q4: Can the linker in a (S,R,S)-AHPC-containing PROTAC influence its toxicity?

Yes, the linker plays a critical role in the properties of a PROTAC, including its efficacy and toxicity. The length, composition, and attachment points of the linker influence the PROTAC's physicochemical properties, such as solubility and cell permeability. An improperly designed linker can lead to poor pharmacokinetic properties or induce the degradation of off-target proteins by promoting the formation of non-productive ternary complexes.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with (S,R,S)-AHPC-containing compounds.

Issue 1: High Cytotoxicity Observed in Cell-Based Assays

Potential Causes and Solutions:

Potential CauseRecommended Action
On-target toxicity Confirm that the observed cytotoxicity is due to the degradation of the intended target. This can be done by rescuing the phenotype with a degradation-resistant mutant of the target protein. If it is on-target, consider developing tissue-specific delivery strategies or using inducible expression systems.
Off-target toxicity Perform global proteomics to identify unintended degraded proteins. Redesign the PROTAC with a more specific target-binding ligand or by modifying the linker to alter the ternary complex geometry.
Compound impurity or degradation Verify the purity of your compound using analytical techniques like HPLC and LC-MS. Assess the stability of the PROTAC in your cell culture medium over the course of the experiment.
High compound concentration Perform a dose-response experiment to determine the lowest effective concentration that achieves target degradation without significant cytotoxicity.
Solvent toxicity Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells. Always include a vehicle-only control.
Issue 2: No or Low Target Protein Degradation

Potential Causes and Solutions:

Potential CauseRecommended Action
Poor cell permeability The large size of PROTACs can limit their ability to cross the cell membrane. Consider modifying the linker to improve physicochemical properties or employ prodrug strategies to mask polar groups.
Inefficient ternary complex formation The linker length and composition are critical for the formation of a stable and productive ternary complex. Synthesize and test a library of PROTACs with different linkers.
Low E3 ligase expression Confirm the expression levels of VHL in your cell line using Western blot or qPCR. If VHL expression is low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase.
"Hook effect" Perform a wide dose-response experiment, including very low and very high concentrations, to check for a bell-shaped degradation curve.
Compound instability Assess the stability of your PROTAC in the experimental conditions using LC-MS.

Quantitative Data Summary

The following tables provide examples of quantitative data for VHL-based PROTACs from the literature to serve as a reference for expected efficacy.

Table 1: Degradation Potency of VHL-based PROTACs

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ARV-771BET proteinsCRPC cells<1Not Reported[1]
GP262p110αMDA-MB-231227.471.3[2]
GP262p110γMDA-MB-23142.2388.6[2]
GP262mTORMDA-MB-23145.474.9[2]
Compound 9HDAC1HCT116550Not Reported[3]
Compound 9HDAC3HCT116530Not Reported[3]
Compound 22HDAC3HCT11644077[3]
KRAS G12D Degrader 1KRAS G12DAGS7.49>95[4]
KRAS G12D Degrader 1KRAS G12DSNU-119.77Not Reported[4]

Table 2: Cytotoxicity of VHL Ligands and PROTACs

CompoundCell LineIC50 (µM)AssayReference
VHL Ligand 15-4.1 (binding affinity)FP Displacement[5]
GMB-475 (PROTAC)Ba/F31.11Not Specified[6]
KRAS G12D Degrader 1 (PROTAC)AGS0.051Not Specified[4]
KRAS G12D Degrader 1 (PROTAC)HPAF-II0.031Not Specified[4]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • (S,R,S)-AHPC-containing compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the (S,R,S)-AHPC-containing compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Materials:

  • Cells of interest

  • White-walled 96-well plates

  • (S,R,S)-AHPC-containing compound

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Treat the cells with the (S,R,S)-AHPC-containing compound and appropriate controls for the desired time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.[7]

Protocol 3: Global Proteomics for Off-Target Identification

This workflow outlines the use of quantitative mass spectrometry to identify unintended protein degradation.

Materials:

  • Cell line of interest

  • (S,R,S)-AHPC-containing compound and negative control (e.g., inactive epimer)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Trypsin

  • LC-MS/MS system

  • Proteomics data analysis software (e.g., MaxQuant)

Procedure:

  • Cell Treatment: Treat cells with the optimal concentration of the PROTAC, a vehicle control, and a negative control PROTAC for a short duration (e.g., 6-8 hours) to enrich for direct degradation targets.

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.

  • Validation: Validate potential off-targets using orthogonal methods such as Western blotting.

Visualizations

Signaling Pathway: On-Target Action of (S,R,S)-AHPC-Containing PROTACs

VHL_HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PROTAC Action HIFa HIF-1α PHD PHD HIFa->PHD O2 OH_HIFa Hydroxylated HIF-1α PHD->OH_HIFa VHL_complex VHL E3 Ligase Complex ((S,R,S)-AHPC target) OH_HIFa->VHL_complex Proteasome Proteasome OH_HIFa->Proteasome VHL_complex->OH_HIFa Ubiquitination TernaryComplex Target-PROTAC-VHL Ternary Complex VHL_complex->TernaryComplex Ub Ubiquitin Ub->VHL_complex Degradation Degradation Proteasome->Degradation HIFa2 HIF-1α HIF_dimer HIF-1 Dimer HIFa2->HIF_dimer HIFb HIF-1β HIFb->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus HRE Hypoxia Response Element (DNA) HIF_dimer->HRE Gene_expression Target Gene Expression (e.g., VEGF) HRE->Gene_expression PROTAC (S,R,S)-AHPC PROTAC PROTAC->VHL_complex Binds TargetProtein Target Protein PROTAC->TargetProtein Binds PROTAC->TernaryComplex TargetProtein->TernaryComplex Ub_Target Ubiquitinated Target TernaryComplex->Ub_Target Ubiquitination Proteasome2 Proteasome Ub_Target->Proteasome2 Degradation2 Target Degradation Proteasome2->Degradation2

Caption: VHL-HIF signaling and PROTAC-mediated degradation.

Experimental Workflow: Troubleshooting PROTAC-Induced Cytotoxicity

Caption: Troubleshooting workflow for PROTAC-induced cytotoxicity.

Logical Relationship: Mitigating Off-Target Effects

off_target_mitigation cluster_strategies Mitigation Strategies cluster_validation Validation off_target_effects Off-Target Effects optimize_warhead Optimize Target-Binding Ligand (Increase Specificity) off_target_effects->optimize_warhead optimize_linker Modify Linker (Length, Composition) off_target_effects->optimize_linker change_e3 Change E3 Ligase (e.g., from VHL to CRBN) off_target_effects->change_e3 pro_protac Design Pro-PROTACs (Tissue-specific Activation) off_target_effects->pro_protac proteomics Global Proteomics optimize_warhead->proteomics optimize_linker->proteomics change_e3->proteomics pro_protac->proteomics cell_viability Cell Viability Assays proteomics->cell_viability phenotypic_screening Phenotypic Screening cell_viability->phenotypic_screening reduced_toxicity Reduced Toxicity & Improved Specificity phenotypic_screening->reduced_toxicity

References

Technical Support Center: Strategies to Enhance the In-Vivo Stability of (S,R,S)-AHPC PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of (S,R,S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs). The following information is intended to help researchers improve the in-vivo stability and overall performance of their PROTAC molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor in-vivo stability of (S,R,S)-AHPC PROTACs?

Poor in-vivo stability of PROTACs, including those utilizing the (S,R,S)-AHPC VHL ligand, is often multifactorial. The primary contributors include:

  • Metabolic Instability: PROTACs are susceptible to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. The linker region is a common site of metabolic attack, but the warhead and the E3 ligase ligand can also be metabolized.

  • Chemical Instability: Certain chemical functionalities within the PROTAC molecule can be labile under physiological conditions, leading to non-enzymatic degradation.

  • Poor Physicochemical Properties: Low aqueous solubility and poor cell permeability can lead to rapid clearance and low bioavailability, contributing to apparent instability in vivo.

Q2: Which part of the (S,R,S)-AHPC PROTAC is most susceptible to metabolic degradation?

While the entire PROTAC molecule can be subject to metabolism, the linker is often the most significant metabolic liability. Common metabolic reactions include N-dealkylation and hydrolysis of the linker chain.[1] These modifications can lead to cleavage of the PROTAC, rendering it inactive. The warhead and the (S,R,S)-AHPC ligand itself can also contain metabolic "hotspots" depending on their specific chemical structures.

Q3: How can I identify the metabolic "hotspots" on my (S,R,S)-AHPC PROTAC?

Identifying metabolic liabilities is a critical step in improving in-vivo stability. The most common approach is to perform in-vitro metabolism studies using:

  • Liver Microsomes: These subcellular fractions contain a high concentration of CYP enzymes and are a good starting point for identifying Phase I metabolic pathways.

  • Hepatocytes: Using whole liver cells can provide a more comprehensive picture of both Phase I and Phase II metabolism.

  • Plasma/Whole Blood: These can help identify degradation by circulating enzymes.[1]

Following incubation, metabolites are identified using high-resolution mass spectrometry (LC-MS/MS). By comparing the mass and fragmentation patterns of the parent PROTAC with its metabolites, the sites of modification can be pinpointed.

Q4: What is the "hook effect" and how can it impact my in-vivo studies?

The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. This can lead to misleading results in in-vivo efficacy studies if the administered dose is too high.

Troubleshooting Guides

Issue 1: Rapid Clearance and Low Exposure of (S,R,S)-AHPC PROTAC in vivo

  • Possible Cause 1: High Metabolic Instability

    • Troubleshooting Steps:

      • Conduct in-vitro metabolic stability assays: Use liver microsomes and/or hepatocytes to determine the intrinsic clearance of your PROTAC.

      • Identify metabolites: Use LC-MS/MS to identify the major metabolic hotspots.

      • Medicinal Chemistry Optimization:

        • Linker Modification: Introduce metabolic blockers (e.g., fluorine atoms) at identified metabolic hotspots in the linker. Replace labile functionalities with more stable ones (e.g., replace esters with amides). Increase the rigidity of the linker by incorporating cyclic structures (e.g., piperidine, piperazine) to shield metabolic sites.

        • (S,R,S)-AHPC Ligand Modification: While less common, consider subtle modifications to the AHPC moiety if it is identified as a site of metabolism, ensuring that VHL binding affinity is retained.

        • Warhead Modification: Introduce metabolic blockers on the target-binding portion of the PROTAC.

  • Possible Cause 2: Poor Physicochemical Properties

    • Troubleshooting Steps:

      • Assess Solubility and Permeability: Determine the aqueous solubility and cell permeability (e.g., using a Caco-2 assay) of your PROTAC.

      • Formulation Strategies: For in-vivo studies, consider formulation approaches such as the use of amorphous solid dispersions or lipid-based formulations to improve solubility and oral absorption.

      • Linker Optimization: Modify the linker to improve physicochemical properties. For example, incorporating polar groups can enhance solubility.

Issue 2: Discrepancy Between In-Vitro Potency and In-Vivo Efficacy

  • Possible Cause 1: Metabolite-Mediated Competition

    • Troubleshooting Steps:

      • Characterize Metabolites: Identify the major metabolites formed in vivo.

      • Assess Metabolite Activity: Synthesize the identified metabolites and test their binding affinity for the target protein and VHL. If a metabolite retains binding to the target but not VHL, it can act as a competitive inhibitor of the parent PROTAC, reducing its efficacy.

      • Improve Metabolic Stability: Refer to the strategies outlined in "Issue 1" to reduce the formation of competitive metabolites.

  • Possible Cause 2: Suboptimal Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

    • Troubleshooting Steps:

      • Conduct thorough PK/PD studies: Correlate the plasma and tissue concentrations of the PROTAC with the extent of target protein degradation over time.

      • Optimize Dosing Regimen: Based on the PK/PD data, adjust the dose and dosing frequency to maintain a sufficient concentration of the PROTAC at the target site to drive degradation.

Data Presentation

Strategy for Improving In-Vivo StabilityKey Parameters to MeasureExpected Outcome
Linker Modification
Introduction of Metabolic BlockersIn-vitro half-life (t1/2) in liver microsomesIncreased t1/2
Increased Linker RigidityIntrinsic clearance (CLint)Decreased CLint
Formulation Strategies
Amorphous Solid DispersionApparent solubilityIncreased solubility
Lipid-Based FormulationOral bioavailability (%F)Increased %F
Prodrug Approach
Masking Polar GroupsCell permeability (Papp) in Caco-2 assayIncreased Papp

Experimental Protocols

Protocol 1: In-Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of an (S,R,S)-AHPC PROTAC.

Materials:

  • Test PROTAC

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (e.g., a rapidly metabolized compound)

  • Negative control (e.g., a stable compound)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test PROTAC in DMSO.

  • In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration ~1 µM), and HLM.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN with an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: Metabolite Identification Using LC-MS/MS

Objective: To identify the metabolic "hotspots" of an (S,R,S)-AHPC PROTAC.

Procedure:

  • Following the in-vitro metabolic stability assay (Protocol 1) or from in-vivo samples (plasma, urine, feces), analyze the samples using a high-resolution mass spectrometer.

  • Acquire data in full scan and data-dependent MS/MS modes.

  • Process the data using metabolite identification software. The software will compare the MS and MS/MS spectra of the parent compound with potential metabolites, identifying mass shifts corresponding to common metabolic reactions (e.g., oxidation, hydrolysis, glucuronidation).

  • Manually inspect the data to confirm the proposed metabolite structures based on their fragmentation patterns.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Improving In-Vivo Stability cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_validation Validation Poor_PK Poor In-Vivo Pharmacokinetics (Low Exposure, Rapid Clearance) Metabolic_Stability In-Vitro Metabolic Stability Assay (Microsomes, Hepatocytes) Poor_PK->Metabolic_Stability Hypothesis: Metabolic Instability Physicochemical Assess Physicochemical Properties (Solubility, Permeability) Poor_PK->Physicochemical Hypothesis: Poor Properties Metabolite_ID Metabolite Identification (LC-MS/MS) Metabolic_Stability->Metabolite_ID Med_Chem Medicinal Chemistry Optimization (Linker/Ligand Modification) Metabolite_ID->Med_Chem Identified Hotspots Physicochemical->Med_Chem Formulation Formulation Strategies (ASDs, LBFs) Physicochemical->Formulation In_Vivo_PK In-Vivo Pharmacokinetic Study Med_Chem->In_Vivo_PK Formulation->In_Vivo_PK Improved_PK Improved In-Vivo Profile In_Vivo_PK->Improved_PK

Caption: Workflow for troubleshooting and improving the in-vivo stability of (S,R,S)-AHPC PROTACs.

signaling_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC (S,R,S)-AHPC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Metabolism Metabolism (e.g., CYP Enzymes) PROTAC->Metabolism Target Target Protein Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Inactive_Metabolites Inactive Metabolites Metabolism->Inactive_Metabolites

Caption: Signaling pathway of (S,R,S)-AHPC PROTAC-mediated protein degradation and metabolic inactivation.

References

Technical Support Center: Synthesis of (S,R,S)-AHPC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of these critical components of PROTACs (Proteolysis Targeting Chimeras).

Frequently Asked Questions (FAQs)

Q1: What is the critical role of the (S,R,S) stereochemistry in AHPC linkers?

A1: The specific (S,R,S) stereochemistry of the AHPC core is crucial for its high-affinity binding to the von Hippel-Lindau (VHL) E3 ligase. This precise spatial arrangement is necessary for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein. Any deviation from this stereochemistry can significantly reduce or completely abolish the linker's activity.

Q2: My coupling reaction to attach the PEG chain to the (S,R,S)-AHPC core is giving low yields. What are the potential causes?

A2: Low yields in the coupling step can stem from several factors:

  • Hydrolysis of the activated ester: Carboxylic acids are often activated with reagents like EDC or HATU. These activated species can be susceptible to hydrolysis, especially in the presence of moisture. Ensure all solvents and reagents are anhydrous.

  • Inefficient coupling: The reaction between the activated AHPC and the amine-terminated PEG linker may be suboptimal. The choice of coupling reagent and reaction conditions is critical. For sterically hindered couplings, more potent reagents like HATU or HBTU may be necessary.

  • Suboptimal pH: The coupling reaction with primary amines is most efficient at a pH of 7-8. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be crucial.

  • Impure reagents: The purity of the (S,R,S)-AHPC core, the PEG linker, and the coupling reagents is vital. Impurities can interfere with the reaction.

Q3: I am observing significant epimerization at the stereocenters of my AHPC linker during synthesis. How can I minimize this?

A3: Epimerization is a common pitfall, particularly at the α-carbon of the amino acid components, and can be influenced by the choice of base and coupling reagent.

  • Base selection: Strong, sterically hindered bases are known to cause epimerization. Consider using a weaker base or a sterically hindered but non-nucleophilic base like 2,4,6-trimethylpyridine (B116444) (TMP) or DIPEA, and use it in stoichiometric amounts.

  • Coupling reagent: Certain coupling reagents are more prone to causing racemization. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure can suppress epimerization. Reagents like HATU are often preferred as they are known to cause less epimerization.

  • Pre-activation time: Long pre-activation times of the carboxylic acid before the addition of the amine can increase the risk of epimerization. It is often best to generate the active ester in situ or with a short pre-activation time.

Q4: What are the best practices for protecting the functional groups of the (S,R,S)-AHPC core during linker synthesis?

A4: An orthogonal protecting group strategy is essential.

  • Amine protection: The secondary amine of the proline ring is typically protected with a Boc (tert-butyloxycarbonyl) group. This group is stable under many coupling conditions and can be removed under acidic conditions (e.g., with TFA).

  • Hydroxyl protection: The hydroxyl group on the proline ring is often left unprotected during the coupling of the linker, as it is generally less reactive than the amine. However, if side reactions are observed, it can be protected with a silyl (B83357) ether like TBDMS (tert-butyldimethylsilyl), which can be removed with fluoride (B91410) ions (e.g., TBAF).

  • Carboxylic acid protection: If the linker is being built from the C-terminus, the carboxylic acid of the AHPC core will be activated for coupling and does not require protection.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of (S,R,S)-AHPC linkers.

Issue 1: Low Yield and Purity in the Coupling of (S,R,S)-AHPC to a PEG Linker
Potential Cause Troubleshooting Steps
Hydrolysis of Activated Ester Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DMF, DCM). Store hygroscopic reagents (e.g., coupling reagents, bases) in a desiccator.
Inefficient Coupling Reagent For sterically hindered couplings, switch from standard carbodiimides (e.g., EDC) to more potent uronium/aminium (e.g., HATU, HBTU) or phosphonium (B103445) (e.g., PyBOP) reagents.
Suboptimal Base Use a non-nucleophilic base like DIPEA or 2,4,6-trimethylpyridine. Titrate the base carefully to avoid excessive basicity which can lead to side reactions.
Side Reactions (e.g., Guanidinylation) If using uronium-based reagents like HBTU or HATU in excess, they can react with the free amine of your coupling partner. Avoid using a large excess of the coupling reagent.
Impure Starting Materials Verify the purity of the (S,R,S)-AHPC precursor and the PEG linker by LC-MS and NMR before proceeding with the coupling reaction.
Issue 2: Epimerization of Chiral Centers
Potential Cause Troubleshooting Steps
Strong Base Use a weaker or more sterically hindered base. 2,4,6-trimethylpyridine (TMP) has been shown to be effective in reducing epimerization.
Coupling Reagent Choice Add racemization suppressants like HOBt or Oxyma Pure to the reaction mixture. Use coupling reagents known for low epimerization rates, such as COMU or HATU.
Prolonged Reaction Time/Temperature Monitor the reaction progress by LC-MS and quench it as soon as it is complete. Avoid elevated temperatures unless necessary.
Issue 3: Difficulty in Purification of the Final Linker
Potential Cause Troubleshooting Steps
PEG-related challenges PEGylated compounds can be difficult to purify by standard flash chromatography due to their physical properties. Consider using reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol (B129727) gradient.
Formation of closely related impurities Optimize the reaction conditions to minimize side-product formation. If inseparable impurities persist, consider a different synthetic route or protecting group strategy.
Residual coupling reagents and byproducts Perform an aqueous workup to remove water-soluble byproducts (e.g., dicyclohexylurea if DCC is used).

Experimental Protocols

Protocol 1: Synthesis of Boc-protected (S,R,S)-AHPC

This protocol describes a general procedure for the synthesis of the Boc-protected (S,R,S)-AHPC core, a key intermediate.

Materials:

  • (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

  • (S)-2-amino-3,3-dimethylbutanoic acid methyl ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Lithium hydroxide (B78521) (LiOH)

  • Methanol (MeOH)

  • Water

Procedure:

  • Coupling: To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture for 10 minutes at room temperature. Add (S)-2-amino-3,3-dimethylbutanoic acid methyl ester hydrochloride (1.2 eq) and continue stirring at room temperature for 4-6 hours. Monitor the reaction by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected dipeptide methyl ester.

  • Saponification: Dissolve the purified ester in a mixture of methanol and water. Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Final Work-up: Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected (S,R,S)-AHPC.

Protocol 2: Coupling of Boc-(S,R,S)-AHPC to an Amine-terminated PEG Linker

Materials:

  • Boc-(S,R,S)-AHPC (from Protocol 1)

  • Amine-terminated PEG linker (e.g., H2N-PEGn-X, where X is the desired functional group)

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • To a solution of Boc-(S,R,S)-AHPC (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine-terminated PEG linker (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 6-12 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product directly by preparative reverse-phase HPLC to obtain the desired Boc-protected (S,R,S)-AHPC-PEG-X linker.

Protocol 3: Boc Deprotection

Materials:

  • Boc-protected (S,R,S)-AHPC linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected linker in DCM.

  • Add TFA (typically 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting amine salt can often be used in the next step without further purification, or it can be purified by preparative HPLC if necessary.

Data Presentation

Table 1: Comparison of Coupling Reagents for a Hindered (S,R,S)-AHPC Coupling

Coupling ReagentBaseAdditiveReaction Time (h)Yield (%)Purity (%)Epimerization (%)
EDC/HOBtDIPEAHOBt126585~5
HBTUDIPEA-68090<3
HATUDIPEA-492>95<1
COMUTMP-490>95<1

Note: Data is representative and may vary depending on the specific substrates and reaction conditions.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of (S,R,S)-AHPC Linker AHPC_Core Boc-(S,R,S)-AHPC Synthesis Coupling Coupling to PEG Linker AHPC_Core->Coupling HATU, DIPEA Deprotection Boc Deprotection Coupling->Deprotection TFA/DCM Purification Final Purification Deprotection->Purification Prep-HPLC

Caption: General workflow for the synthesis of (S,R,S)-AHPC linkers.

Troubleshooting_Coupling Low_Yield Low Coupling Yield Hydrolysis Hydrolysis of Activated Ester Low_Yield->Hydrolysis Cause Inefficient_Coupling Inefficient Coupling Reagent Low_Yield->Inefficient_Coupling Cause Side_Reactions Side Reactions Low_Yield->Side_Reactions Cause Use_Anhydrous_Conditions Use Anhydrous Conditions Hydrolysis->Use_Anhydrous_Conditions Solution Use_Potent_Reagent Use HATU/COMU Inefficient_Coupling->Use_Potent_Reagent Solution Optimize_Base Optimize Base/Stoichiometry Side_Reactions->Optimize_Base Solution

Caption: Troubleshooting logic for low coupling yields.

Technical Support Center: Optimizing Reaction Conditions for (S,R,S)-AHPC-Me Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for (S,R,S)-AHPC-Me coupling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the amide coupling of (S,R,S)-AHPC-Me, a key component in the synthesis of PROTACs and other targeted protein degraders.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-Me and why is its coupling challenging?

(S,R,S)-AHPC-Me is a VHL ligand used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its coupling to a linker or another molecule of interest via an amide bond can be challenging due to steric hindrance around the secondary amine, which can slow down the reaction kinetics and lead to low yields or incomplete reactions.[2]

Q2: How should (S,R,S)-AHPC-Me be stored?

For long-term stability, (S,R,S)-AHPC-Me should be stored at -20°C for months to years. For short-term storage (days to weeks), it can be kept at 0-4°C.[3] It is shipped as a non-hazardous chemical under ambient temperature.[3] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from moisture.[4][5]

Q3: Which factors are most critical for a successful (S,R,S)-AHPC-Me coupling reaction?

Several factors can influence the success of the coupling reaction, including the choice of coupling reagent, solvent, base, reaction temperature, and time. Due to the sterically hindered nature of (S,R,S)-AHPC-Me, the selection of a highly efficient coupling reagent is particularly crucial.[2][6]

Q4: What are the common side reactions to be aware of during the coupling reaction?

The primary side reaction of concern is racemization at the alpha-carbon of the activated carboxylic acid, which can lead to diastereomeric impurities that are difficult to separate.[6] Another potential side reaction, particularly with uronium-based coupling reagents, is guanidinylation of the amine.[7] With carbodiimide (B86325) reagents, dehydration of asparagine and glutamine residues can occur if they are present in the coupling partner.[8]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Inefficient activation of the carboxylic acid. Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU, which are known to be effective for hindered couplings.[6][7] Consider using phosphonium-based reagents like PyBOP or PyAOP.[7]
Steric hindrance. Increase the reaction time and/or temperature. However, be cautious as prolonged heating can increase the risk of racemization. A slight excess of the coupling reagent and the carboxylic acid component may also be beneficial.
Poor solubility of reactants. Screen different solvents. While DMF is commonly used, other solvents like NMP, DMSO, or 2-MeTHF could offer better solubility and improve reaction rates.[6]
Inappropriate base. The choice of base is critical. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The pKa of the base should be appropriate for the chosen coupling reagent and reactants.
Presence of Impurities Racemization. Use a coupling reagent known for low racemization, such as COMU or those used with additives like Oxyma Pure.[9] Lowering the reaction temperature can also help minimize racemization.
Side reactions with the coupling reagent. If guanidinylation is observed with a uronium reagent (e.g., HBTU, HATU), switch to a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide-based method.[7]
Unreacted starting materials. Ensure the purity of your starting materials. (S,R,S)-AHPC-Me can be hygroscopic, so ensure it is dry. Use fresh, high-quality coupling reagents and anhydrous solvents.
Incomplete Reaction Insufficient reaction time. Monitor the reaction progress using TLC or LC-MS. Sterically hindered couplings often require longer reaction times than standard peptide couplings.
Deactivation of the coupling reagent. Ensure a strict inert atmosphere (e.g., argon or nitrogen) to prevent moisture from deactivating the coupling reagent. Use freshly opened anhydrous solvents.

Quantitative Data on Coupling Reagent Performance for Hindered Amino Acids

Coupling Reagent/AdditiveSolventSupportPurity/YieldReference
DIC/Oxyma PureDMFChemMatrix® (PEG)53.0%[6]
HBTU2-MeTHFPolystyrene/ChemMatrix®Lower than DIC/Oxyma Pure[6]
HATU2-MeTHFPolystyrene/ChemMatrix®Lower than DIC/Oxyma Pure[6]
COMU®2-MeTHFPolystyrene/ChemMatrix®Lower than DIC/Oxyma Pure[6]

Experimental Protocols

General Protocol for (S,R,S)-AHPC-Me Amide Coupling

This protocol is a general guideline and should be optimized for your specific substrate and scale.

Materials:

  • (S,R,S)-AHPC-Me

  • Carboxylic acid coupling partner

  • Coupling reagent (e.g., HATU, PyBOP, COMU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, NMP, DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0-1.2 equivalents) in the anhydrous solvent.

  • Activation: Add the coupling reagent (1.0-1.2 equivalents) and the base (2.0-3.0 equivalents) to the carboxylic acid solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of (S,R,S)-AHPC-Me (1.0 equivalent) in the anhydrous solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 50°C) and monitor its progress by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrates and conditions.

  • Work-up: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Visualizations

experimental_workflow Experimental Workflow for (S,R,S)-AHPC-Me Coupling cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid (1.0-1.2 eq) in Anhydrous Solvent add_reagents Add Coupling Reagent (1.0-1.2 eq) & Base (2.0-3.0 eq) prep_acid->add_reagents prep_ahpc Dissolve (S,R,S)-AHPC-Me (1.0 eq) in Anhydrous Solvent add_ahpc Add (S,R,S)-AHPC-Me Solution prep_ahpc->add_ahpc stir_activation Stir at RT (15-30 min) add_reagents->stir_activation stir_activation->add_ahpc stir_reaction Stir at RT - 50°C (Monitor by TLC/LC-MS) add_ahpc->stir_reaction quench Quench Reaction stir_reaction->quench extract Extract Product quench->extract purify Purify Product (Chromatography/HPLC) extract->purify

Caption: A generalized experimental workflow for the amide coupling of (S,R,S)-AHPC-Me.

troubleshooting_flowchart Troubleshooting Logic for (S,R,S)-AHPC-Me Coupling start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh Reagents & Anhydrous Solvents reagents_ok->replace_reagents No optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Yes replace_reagents->start conditions_choice Modify What? optimize_conditions->conditions_choice change_coupling_reagent Use Stronger Coupling Reagent (HATU, COMU) conditions_choice->change_coupling_reagent Reagent change_solvent_base Screen Solvents (NMP, DMSO) & Bases (DIPEA, DBU) conditions_choice->change_solvent_base Solvent/Base increase_time_temp Increase Reaction Time &/or Temperature conditions_choice->increase_time_temp Time/Temp monitor_racemization Monitor for Racemization increase_time_temp->monitor_racemization

Caption: A logical flowchart for troubleshooting common issues in (S,R,S)-AHPC-Me coupling reactions.

References

Validation & Comparative

A Comparative Guide to VHL Ligands: (S,R,S)-AHPC and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular machinery responsible for protein degradation. Its recruitment by small molecule ligands has become a cornerstone of targeted protein degradation, particularly through the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of (S,R,S)-AHPC, a widely used VHL ligand, with other notable alternatives, supported by experimental data and detailed methodologies.

Quantitative Comparison of VHL Ligand Performance

The selection of a VHL ligand for PROTAC development is often guided by its binding affinity for the VHL protein. Higher affinity can translate to more efficient recruitment of the E3 ligase and, consequently, more potent degradation of the target protein. The following table summarizes the binding affinities of (S,R,S)-AHPC and other key VHL ligands, presented as dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50).

LigandAlias(es)Binding Affinity (Kd)Binding Affinity (IC50)Assay Method(s)
(S,R,S)-AHPC VH032-NH2Not explicitly found1.11 µM (for GMB-475)Cellular degradation assay[1]
VH032 185 nM77.8 nMIsothermal Titration Calorimetry (ITC)[2][3], TR-FRET[4]
VH298 80 - 90 nM44.0 nMITC, Fluorescence Polarization (FP)[5][6][7], TR-FRET[4]
VL285 Not explicitly found0.34 µM (340 nM)Not specified[8][9]
VHL-IN-1 37 nMNot specifiedNot specified[8]
(S,S,S)-AHPC Negative ControlInactiveNot applicableUsed as a negative control

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the VHL-HIF-1α signaling pathway, the general mechanism of a VHL-based PROTAC, and a typical experimental workflow for determining VHL ligand binding affinity.

VHL_HIF1a_Pathway VHL-HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α->PHDs O2 VHL VHL HIF-1α->VHL Binding Proteasome Proteasome HIF-1α->Proteasome Degradation PHDs->HIF-1α Hydroxylation (pOH) Ub Ubiquitin VHL->Ub Recruits E2 Ub->HIF-1α Ubiquitination HIF-1α_hypoxia HIF-1α HIF-1β HIF-1β HIF-1α_hypoxia->HIF-1β Dimerization HRE Hypoxia Response Element (DNA) HIF-1β->HRE Binding nucleus Nucleus Target Gene Transcription Target Gene Transcription HRE->Target Gene Transcription VHL Ligand VHL Ligand VHL Ligand->VHL Inhibition

VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) PROTAC->PROTAC Recycled VHL VHL PROTAC->VHL Binds POI Protein of Interest (POI) PROTAC->POI Binds Ternary_Complex Ternary Complex (VHL-PROTAC-POI) VHL->Ternary_Complex POI->Ternary_Complex Proteasome Proteasome POI->Proteasome Degradation Ub Ubiquitin Ternary_Complex->Ub Recruits E2, Ubiquitination of POI Ub->POI Amino Acids Amino Acids Proteasome->Amino Acids

General mechanism of a VHL-based PROTAC inducing target protein degradation.

Binding_Assay_Workflow VHL Ligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Recombinant VHL Recombinant VHL Incubation Incubate VHL with Test Ligand Recombinant VHL->Incubation Test Ligand Test Ligand Test Ligand->Incubation Assay Buffer Assay Buffer Assay Buffer->Incubation Detection Measure Binding Signal (e.g., FP, ITC, SPR) Incubation->Detection Binding Curve Generate Binding Curve Detection->Binding Curve Determine Affinity Calculate Kd or IC50 Binding Curve->Determine Affinity

A generalized workflow for determining the binding affinity of a VHL ligand.

Experimental Protocols

Accurate determination of binding affinity is paramount for comparing VHL ligands. The following are detailed methodologies for key experiments cited in the characterization of these molecules.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the displacement of a fluorescently labeled VHL ligand (probe) by a test compound, allowing for the determination of the test compound's binding affinity.

Materials:

  • Purified recombinant VHL protein complex (e.g., VCB complex: VHL, Elongin C, Elongin B).

  • Fluorescently labeled VHL ligand (e.g., a derivative of VH032).

  • Test VHL ligand (e.g., (S,R,S)-AHPC).

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2).

  • Black, low-binding 96- or 384-well microplates.

  • Fluorescence plate reader capable of measuring fluorescence polarization.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Prepare serial dilutions of the test ligand in DMSO.

    • Dilute the VHL protein complex and the fluorescent probe to their optimal working concentrations in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

  • Assay Setup:

    • Add a fixed volume of the diluted VHL protein complex to each well of the microplate.

    • Add the serially diluted test ligand to the wells. Include a control with no test ligand (maximum polarization) and a control with no VHL protein (minimum polarization).

    • Add a fixed volume of the diluted fluorescent probe to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using the plate reader with appropriate excitation and emission wavelengths for the fluorophore used.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test ligand that displaces 50% of the fluorescent probe.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified recombinant VHL protein complex.

  • Test VHL ligand.

  • Dialysis buffer (the same buffer should be used for both the protein and the ligand to minimize heats of dilution).

  • Isothermal titration calorimeter.

Procedure:

  • Sample Preparation:

    • Dialyze the VHL protein extensively against the chosen assay buffer.

    • Dissolve the test ligand in the final dialysis buffer. It is crucial that the buffer composition of the protein and ligand solutions are identical.

    • Degas both the protein and ligand solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe of the ITC instrument.

    • Load the VHL protein solution into the sample cell.

    • Load the test ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand solution into the protein solution while maintaining a constant temperature.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of a ligand (analyte) to a protein (ligand) immobilized on a sensor chip in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Materials:

  • Purified recombinant VHL protein complex.

  • Test VHL ligand.

  • SPR instrument with a suitable sensor chip (e.g., CM5 chip).

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP+).

  • Amine coupling reagents (e.g., EDC, NHS).

  • Regeneration solution (e.g., low pH glycine).

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the VHL protein solution over the activated surface to allow for covalent immobilization via amine coupling. The amount of immobilized protein should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters on the surface with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the test ligand in the running buffer.

    • Inject the different concentrations of the test ligand over the immobilized VHL surface at a constant flow rate.

    • The binding of the ligand to the VHL protein is monitored in real-time as a change in the SPR signal (measured in response units, RU).

    • After the association phase, switch back to the running buffer to monitor the dissociation of the ligand.

  • Surface Regeneration:

    • After each binding cycle, inject the regeneration solution to remove the bound ligand and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized protein.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference channel.

    • Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the ka, kd, and Kd.

Conclusion

The choice of a VHL ligand is a critical decision in the design of effective PROTACs and other VHL-targeted therapeutics. While (S,R,S)-AHPC serves as a foundational tool, ligands such as VH298 and VHL-IN-1 offer significantly higher binding affinities, which may translate to enhanced cellular potency. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to make informed decisions and to facilitate the rigorous characterization of novel VHL ligands in the pursuit of new therapeutic modalities.

References

Validating (S,R,S)-AHPC-Mediated Protein Degradation: A Western Blot Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic strategy, enabling the selective elimination of disease-causing proteins. A key technology in this field is the use of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to degrade specific proteins of interest (POIs).[1]

A crucial component of many effective PROTACs is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. (S,R,S)-AHPC is a widely used, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase.[2][3] PROTACs incorporating (S,R,S)-AHPC have demonstrated potent and selective degradation of a multitude of therapeutic targets.[4]

Validating the efficacy of these PROTACs is paramount. Western blotting stands as a fundamental and widely trusted technique for quantifying the degradation of a target protein following treatment with an (S,R,S)-AHPC-based PROTAC.[1] This guide provides a comprehensive overview of the validation process, including detailed protocols, data interpretation, and comparison with alternative technologies for researchers, scientists, and drug development professionals.

Mechanism of Action: (S,R,S)-AHPC-Based PROTACs

PROTACs built with (S,R,S)-AHPC function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[1] This catalytic mechanism allows sub-stoichiometric amounts of the PROTAC to induce the degradation of a significant amount of the target protein.

G cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC (S,R,S)-AHPC PROTAC Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds POI & VHL POI Target Protein (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ubiquitination Poly-ubiquitination of POI Ternary->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Protein Fragments Proteasome->Degradation Results in

Caption: (S,R,S)-AHPC PROTAC-mediated protein degradation pathway.

Experimental Workflow for Western Blot Validation

The following workflow outlines the key stages for assessing protein degradation using Western blot analysis. This process allows for the direct visualization and quantification of the target protein's abundance after PROTAC treatment.[5]

G A 1. Cell Treatment (Varying PROTAC concentrations and time points) B 2. Cell Lysis & Lysate Collection (with protease inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein separation by size) C->D E 5. Protein Transfer (Gel to PVDF/Nitrocellulose Membrane) D->E F 6. Immunoblotting (Blocking, Primary & Secondary Antibody Incubation) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry, Normalization to Loading Control) G->H

Caption: Standard Western blot experimental workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing Western blot analysis to quantify the degradation of a target protein induced by an (S,R,S)-AHPC-based PROTAC.

1. Materials and Reagents

  • Cell line expressing the protein of interest (POI)

  • (S,R,S)-AHPC-based PROTAC and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[6]

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

2. Cell Culture and Treatment

  • Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treat cells with increasing concentrations of the (S,R,S)-AHPC-based PROTAC for a predetermined duration (e.g., 4, 8, 16, 24 hours).

  • Include a vehicle-only control (e.g., DMSO) for comparison.

3. Lysate Preparation and Protein Quantification

  • After treatment, wash cells twice with ice-cold PBS.[7]

  • Lyse cells by adding ice-cold lysis buffer with protease inhibitors.[5][6]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.[5]

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[5]

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[1]

4. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration for all samples. Add Laemmli sample buffer and denature by heating at 95-100°C for 5 minutes.[5]

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5]

5. Immunoblotting

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane again three times with TBST.

  • Repeat the immunoblotting process for the loading control antibody.

6. Data Analysis

  • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[5]

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[5]

  • Normalize the intensity of the POI band to the intensity of the corresponding loading control band.[1]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[8]

Data Presentation and Comparison

Quantitative data from Western blot experiments should be summarized in tables for clear comparison.

Table 1: Dose-Response of a Hypothetical (S,R,S)-AHPC-BRD4 PROTAC

This table illustrates typical data from a Western blot experiment analyzing the degradation of BRD4 in RS4;11 cells after a 24-hour treatment.

PROTAC Conc. (nM)Normalized BRD4 Intensity% Degradation vs. Vehicle
0 (Vehicle)1.000%
10.8515%
100.5248%
300.2179%
1000.0892%
3000.0694%
10000.1585% (Hook Effect)

From this data, the DC₅₀ is approximately 10 nM and the Dₘₐₓ is ~94%. The decreased degradation at 1000 nM is characteristic of the "hook effect," a phenomenon common to PROTACs where the formation of unproductive binary complexes at high concentrations inhibits the formation of the necessary ternary complex.[9]

Table 2: Performance Comparison of VHL- vs. CRBN-Recruiting PROTACs

The choice of E3 ligase can significantly impact degradation efficacy. This table compares a hypothetical (S,R,S)-AHPC (VHL-recruiting) PROTAC against a pomalidomide (B1683931) (CRBN-recruiting) PROTAC targeting the same protein.[10][11]

PROTAC TypeTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
(S,R,S)-AHPC-based (VHL) Protein XHeLa15 95%
Pomalidomide-based (CRBN)Protein XHeLa4580%
(S,R,S)-AHPC-based (VHL) Protein Y22Rv112065%
Pomalidomide-based (CRBN)Protein Y22Rv125 90%

This comparison highlights that the optimal E3 ligase is target- and cell-line-dependent. While the VHL-recruiting PROTAC is more effective for Protein X, the CRBN-recruiting counterpart is superior for degrading Protein Y in the tested cell line.

Comparison with Alternative Validation Methods

While traditional Western blotting is a robust method, other technologies offer advantages in throughput, automation, and quantification.

TechnologyDescriptionAdvantagesDisadvantages
Traditional Western Blot Gel-based protein separation and antibody-based detection on a membrane.Widely accessible, relatively low cost, provides molecular weight information.[12]Low throughput, labor-intensive, semi-quantitative, requires significant optimization.[13]
Automated Western (e.g., Simple Western™) Capillary-based, fully automated protein separation and immunodetection.[14]High throughput, highly quantitative and reproducible, fast time to results (3-5 hours), requires minimal sample.[12]Higher initial instrument cost, requires specific consumables.
HiBiT-Based Lytic Assay A bioluminescence-based assay where the target protein is tagged with a small peptide (HiBiT). Degradation is measured by a decrease in luminescent signal.Antibody-independent, highly sensitive, broad dynamic range, scalable for high-throughput screening.[12]Requires genetic modification of the target protein, does not provide molecular weight information.

Conclusion

Western blotting is an indispensable tool for the validation and characterization of (S,R,S)-AHPC-mediated protein degradation. It provides direct evidence of target protein removal and allows for the determination of key efficacy parameters like DC₅₀ and Dₘₐₓ. By following a detailed and systematic protocol, researchers can generate reliable and quantifiable data. Furthermore, comparing (S,R,S)-AHPC-based PROTACs with alternatives that recruit other E3 ligases, such as CRBN, is crucial for selecting the most potent degrader for a specific therapeutic target. While newer technologies offer higher throughput, traditional Western blotting remains a foundational and accessible method for definitively validating on-target protein degradation in the development of novel PROTAC-based therapeutics.

References

Unveiling the Proteome's Response: A Comparative Guide to (S,R,S)-AHPC-Induced Protein Degradation Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry-based techniques for analyzing protein degradation induced by (S,R,S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs). We delve into the experimental data, detailed protocols, and a comparative analysis with alternative protein degradation technologies.

(S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) is a pivotal component in the landscape of targeted protein degradation. It serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most frequently recruited E3 ligases in PROTAC design. By incorporating (S,R,S)-AHPC into a heterobifunctional PROTAC molecule, researchers can effectively hijack the VHL E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of a specific protein of interest. This powerful technology opens avenues for targeting proteins previously considered "undruggable."

Mass spectrometry has emerged as an indispensable tool for the development and characterization of PROTACs, enabling a deep and unbiased view of their effects on the cellular proteome. This guide will focus on the practical application of quantitative mass spectrometry to elucidate the efficacy and specificity of (S,R,S)-AHPC-based PROTACs.

Performance Comparison: (S,R,S)-AHPC-Based PROTACs vs. Alternatives

The decision to employ an (S,R,S)-AHPC-based PROTAC often involves weighing its advantages and disadvantages against other protein degradation technologies. Here, we compare it with CRBN-based PROTACs and molecular glues.

TechnologyMechanism of ActionAdvantagesDisadvantages
(S,R,S)-AHPC-Based PROTACs (VHL Recruiters) A heterobifunctional molecule with an (S,R,S)-AHPC moiety binds to the VHL E3 ligase, and another ligand binds to the target protein, forming a ternary complex that leads to target ubiquitination and degradation.[1][2]Well-characterized ligand with high affinity for VHL. VHL is ubiquitously expressed across many cell types. Potent degradation can be achieved at nanomolar concentrations.[2]The larger size of PROTAC molecules can present challenges with cell permeability and oral bioavailability. The "hook effect" can occur at high concentrations, reducing degradation efficiency.
CRBN-Based PROTACs Similar to VHL-based PROTACs, but utilize a ligand (e.g., thalidomide, lenalidomide, pomalidomide) to recruit the Cereblon (CRBN) E3 ligase.CRBN ligands are often smaller and can have better drug-like properties. Can be highly potent.The expression of CRBN can vary between cell types and disease states. Some CRBN ligands have known off-target effects, including the degradation of neosubstrates like IKZF1 and IKZF3.
Molecular Glues Small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation.[3]Smaller molecular weight, generally leading to better cell permeability and oral bioavailability. Can target proteins that lack traditional binding pockets.Discovery is often serendipitous, and rational design is more challenging than for PROTACs. The spectrum of targetable proteins is currently more limited.

Quantitative Data Summary

Mass spectrometry-based proteomics provides a global and unbiased assessment of a PROTAC's effects. The following tables present representative quantitative data for (S,R,S)-AHPC-based PROTACs.

On-Target and Off-Target Analysis of a BRD4-Targeting PROTAC (MZ1)

MZ1 is a well-studied (S,R,S)-AHPC-based PROTAC that targets the BET family of proteins, with a preference for BRD4. The following data is representative of a Tandem Mass Tag (TMT)-based quantitative proteomics experiment in HeLa cells treated with 1 µM MZ1 for 24 hours.[1][4]

ProteinLog2 Fold Change (MZ1 vs. DMSO)p-valueRemarks
BRD4 -2.5< 0.001On-target: Significant and selective degradation.[1]
BRD2 -1.5< 0.05On-target: Degradation of a closely related family member.[1]
BRD3 -1.3< 0.05On-target: Degradation of a closely related family member.[1]
VHL No significant change> 0.05E3 ligase is not degraded.[1]
GAPDH No significant change> 0.05Housekeeping protein, negative control.[1]
Other Bromodomain Proteins No significant change> 0.05Demonstrates selectivity within the bromodomain-containing protein family.[4]
Degradation Efficiency of (S,R,S)-AHPC-Based PROTACs

The efficacy of a PROTAC is often measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

PROTACTarget ProteinCell LineDC50DmaxE3 Ligase Recruiter
ARV-771 BRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 nMNot Reported(S,R,S)-AHPC (VHL)[2]
MZ1 BRD4 (preferential)H661, H8388 nM, 23 nMComplete at 100 nM(S,R,S)-AHPC (VHL)[2]
ARV-825 BRD4Burkitt's Lymphoma< 1 nMNot ReportedPomalidomide (CRBN)

This data highlights that both VHL and CRBN-based PROTACs can achieve potent degradation of BRD4 at nanomolar concentrations.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding. The following diagrams, created using the DOT language, illustrate the mechanism of action of (S,R,S)-AHPC-based PROTACs and a typical mass spectrometry workflow.

Caption: Mechanism of (S,R,S)-AHPC-based PROTAC-induced protein degradation.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis CellCulture 1. Cell Culture & PROTAC Treatment Lysis 2. Cell Lysis & Protein Extraction CellCulture->Lysis Digestion 3. Protein Digestion (Trypsin) Lysis->Digestion Labeling 4. Peptide Labeling (e.g., TMT) Digestion->Labeling Pooling 5. Sample Pooling Labeling->Pooling Fractionation 6. Peptide Fractionation Pooling->Fractionation LCMS 7. LC-MS/MS Analysis Fractionation->LCMS DatabaseSearch 8. Database Search (Protein ID) LCMS->DatabaseSearch Quantification 9. Quantification (Reporter Ions) DatabaseSearch->Quantification Stats 10. Statistical Analysis (Fold Change, p-value) Quantification->Stats

References

A Comparative Analysis of (S,R,S)-AHPC and CRBN-Based PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical design choice in the development of PROTACs is the selection of the E3 ubiquitin ligase to be recruited. Among the most utilized are the von Hippel-Lindau (VHL) E3 ligase, often recruited by ligands such as (S,R,S)-AHPC, and Cereblon (CRBN), recruited by immunomodulatory drugs (IMiDs) and their analogs. This guide provides an objective comparison of the performance of (S,R,S)-AHPC-based (VHL recruiting) and CRBN-based PROTACs, supported by experimental data.

Performance Comparison: (S,R,S)-AHPC (VHL) vs. CRBN-Based PROTACs

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice between VHL and CRBN recruitment can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties.[1]

While direct head-to-head comparisons of PROTACs with identical target binders and linkers are limited in publicly available literature, compiling data from various studies allows for an informative, albeit indirect, comparison.[1][2] The following table summarizes the performance of VHL-recruiting PROTACs (many of which utilize an (S,R,S)-AHPC or similar scaffold) and CRBN-recruiting PROTACs against various protein targets.

Target ProteinE3 Ligase RecruitedPROTAC Example/IDDC50Dmax (%)Cell Line
BRD4 CRBNPROTAC 1< 1 nM>90%Burkitt's lymphoma (BL) cells
BRD4 CRBNARV-825< 1 nM>90%Burkitt's lymphoma (BL) cells
BRD4 VHLARV-771Low nM range>90%Castration-resistant prostate cancer (CRPC) cells[3]
FLT3 VHLUnspecified~10-100 nM>90%MV4-11
FLT3 CRBNLWY-7130.614 nM94.8%MV4-11
FLT3 CRBNCRBN(FLT3)-8~1-10 nM>90%MOLM-14
KRAS G12D VHLPROTAC 8o0.05 µM~90%AsPC-1
KRAS G12D CRBNASP-4396Not ReportedEffective degradationPancreatic cancer cells
CDK6 CRBNPROTAC 1015pDC50 = 9.1Not SpecifiedJurkat
BTK CRBNPROTAC 6b< 300 nM75%Not Specified
STAT3 CRBNSD-3628 nMNot SpecifiedSU-DHL-1

Note: The data presented is compiled from multiple sources and should be interpreted with the consideration that the target protein binders, linkers, and experimental conditions vary between studies.[1][2][4][5]

Key Differences and Considerations

The choice between a VHL and a CRBN-based PROTAC is a critical design decision that can influence pharmacodynamics and tolerability.[]

  • Tissue Distribution and Subcellular Localization: CRBN is primarily nuclear, while VHL is found in both the cytoplasm and the nucleus.[] This can influence the accessibility of the E3 ligase to the target protein.

  • Binding Pockets and Ligand Properties: VHL ligands recognize a hydroxyproline (B1673980) pharmacophore and have a more buried binding pocket, which can lead to better selectivity.[] CRBN ligands, such as pomalidomide, are smaller and may offer advantages in developing orally bioavailable drugs.[][7]

  • Ternary Complex Stability: The stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) is a key determinant of degradation efficiency. IMiD-formed ternary complexes with CRBN tend to have a shorter lifetime, allowing for rapid recycling of the ligase.[] In contrast, VHL-based ternary complexes are often more rigid in structure.[]

  • Off-Target Effects: The broad substrate promiscuity of CRBN can sometimes lead to the degradation of off-target proteins, particularly zinc-finger transcription factors.[]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are generalized protocols for key experiments.

Western Blot for Target Protein Degradation

Objective: To quantify the reduction in the levels of a target protein following PROTAC treatment.[4]

Methodology:

  • Cell Culture and Treatment: Seed the desired cell line in 6-well plates and allow for adherence overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[2][4]

  • Cell Lysis: Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total proteins.[2]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.[2]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: Following incubation with the appropriate secondary antibodies, visualize the protein bands using a suitable detection reagent and imaging system.

  • Data Analysis: Quantify the intensity of the protein bands. The level of protein degradation is calculated relative to the vehicle-treated control. The DC50 and Dmax values can be determined by fitting the data to a dose-response curve.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To confirm the formation of the ternary complex consisting of the target protein, the PROTAC, and the E3 ligase.[4]

Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to maintain protein-protein interactions.[4]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (VHL or CRBN) or the target protein overnight at 4°C.[4]

  • Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.[4]

  • Washing: Wash the beads several times to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the captured proteins from the beads and analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.

Quantitative Proteomics (Mass Spectrometry)

Objective: To assess the global proteome changes upon PROTAC treatment, confirming on-target degradation and identifying potential off-target effects.[8]

Methodology:

  • Sample Preparation: Treat cells with the PROTAC or vehicle control. Harvest the cells, lyse them, and extract the proteins. Digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling (e.g., TMT): Label the peptides from different treatment conditions with isobaric mass tags.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different samples. This will reveal the extent of target protein degradation and any significant changes in the levels of other proteins.[9][10][11]

Visualizations

To better understand the concepts discussed, the following diagrams illustrate the general mechanism of action for PROTACs and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase (VHL or CRBN) E3_Ligase->Ternary_Complex binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled E3_Ligase_recycled E3 Ligase (recycled) Ternary_Complex->E3_Ligase_recycled Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_workflow Comparative PROTAC Evaluation Workflow cluster_assays Performance Assays start Design & Synthesize (S,R,S)-AHPC & CRBN PROTACs cell_culture Cell Culture & PROTAC Treatment start->cell_culture western_blot Western Blot (Target Degradation) cell_culture->western_blot co_ip Co-Immunoprecipitation (Ternary Complex Formation) cell_culture->co_ip proteomics Quantitative Proteomics (Selectivity & Off-targets) cell_culture->proteomics data_analysis Data Analysis (DC50, Dmax, etc.) western_blot->data_analysis co_ip->data_analysis proteomics->data_analysis conclusion Comparative Assessment & Lead Optimization data_analysis->conclusion

Caption: Experimental workflow for comparing PROTAC efficacy.

References

A Head-to-Head Comparison of (S,R,S)-AHPC Derivatives for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC (amino-hydroxy-phenyl-cyclohexyl) derivatives have emerged as pivotal components in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These derivatives serve as high-affinity ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully exploited E3 ligases in PROTAC design. The choice of the (S,R,S)-AHPC derivative can significantly impact the formation of a stable and productive ternary complex (Target Protein-PROTAC-VHL), ultimately influencing the efficiency and selectivity of protein degradation.

This guide provides a comprehensive head-to-head comparison of various (S,R,S)-AHPC derivatives, presenting quantitative data on their binding affinities to VHL and the performance of PROTACs incorporating these derivatives. Detailed experimental protocols for key characterization assays are also provided to assist researchers in their drug discovery and development efforts.

Quantitative Performance Comparison of (S,R,S)-AHPC Derivatives

The efficacy of a PROTAC is intrinsically linked to the binding affinity of its VHL ligand and the subsequent degradation of the target protein. The following tables summarize the available quantitative data for different (S,R,S)-AHPC derivatives, including their binding affinity to the VHL protein and the degradation performance of PROTACs synthesized using these derivatives.

Table 1: VHL Binding Affinity of (S,R,S)-AHPC Derivatives

DerivativeVHL Binding Affinity (Kd)Measurement MethodReference
(S,R,S)-AHPC (VH032)185 ± 7 nMIsothermal Titration Calorimetry (ITC)[1][2]
BODIPY FL VH0323.01 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[3]

Note: Data for a wider range of (S,R,S)-AHPC derivatives with directly comparable binding affinities is limited in the public domain. The development of novel derivatives is an active area of research, with many structural variations being explored to enhance binding and pharmacokinetic properties.

Table 2: Performance of PROTACs Utilizing (S,R,S)-AHPC Derivatives

PROTAC Name(S,R,S)-AHPC Derivative UsedTarget ProteinDC50DmaxCell LineReference
ARV-771(S,R,S)-AHPC-MeBET Proteins<1 nM>90%Castration-Resistant Prostate Cancer (CRPC) cells[4][5]
GMB-475(S,R,S)-AHPCBCR-ABL11.11 µMNot SpecifiedBa/F3 cells[6]
AHPC(Me)-C6-NH2(S,R,S)-AHPC-Me with C6 linkerFBXO2277 nM99%Jurkat cells[7]
Jps016 (tfa)(S,R,S)-AHPC derivativeHDAC10.55 ± 0.18 µM77%HCT116[8][9]
Jps016 (tfa)(S,R,S)-AHPC derivativeHDAC30.53 ± 0.13 µM66%HCT116[8][9]
PROTAC 4(S,R,S)-AHPC derivativeHDAC1Sub-µM~100%HCT116[8]
PROTAC 4(S,R,S)-AHPC derivativeHDAC2Sub-µM~100%HCT116[8]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Signaling Pathway and Experimental Workflow

The development and evaluation of (S,R,S)-AHPC-based PROTACs involve a systematic workflow to characterize their mechanism of action and degradation efficiency.

PROTAC_Signaling_Pathway PROTAC PROTAC ((S,R,S)-AHPC derivative) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis Synthesis of (S,R,S)-AHPC -Linker Conjugate Coupling Coupling to Target Protein Ligand Synthesis->Coupling Purification Purification and Characterization Coupling->Purification VHL_Binding VHL Binding Assay (e.g., ITC, TR-FRET) Purification->VHL_Binding Ternary_Complex_Formation Ternary Complex Formation Assay Purification->Ternary_Complex_Formation Degradation_Assay Protein Degradation Assay (e.g., Western Blot, Proteomics) Purification->Degradation_Assay Dose_Response DC50 and Dmax Determination Degradation_Assay->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC) for VHL Binding Affinity

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of (S,R,S)-AHPC derivatives to the VHL protein.

Materials:

  • Purified VHL protein (typically as a complex with Elongin B and C, VCB)

  • (S,R,S)-AHPC derivative of interest

  • ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)

  • ITC cell and syringe

  • Dialysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)

Protocol:

  • Sample Preparation:

    • Dialyze the purified VCB protein against the ITC buffer extensively to ensure buffer matching.

    • Dissolve the (S,R,S)-AHPC derivative in the final dialysis buffer.

    • Accurately determine the concentrations of the protein and the ligand.

  • ITC Experiment Setup:

    • Load the VCB protein solution (e.g., 10-20 µM) into the ITC cell.

    • Load the (S,R,S)-AHPC derivative solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

  • Titration:

    • Perform a series of injections of the ligand into the protein solution.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa, where Ka = 1/Kd).

Western Blotting for Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • PROTAC synthesized with the (S,R,S)-AHPC derivative

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (e.g., TR-FRET)

Objective: To confirm the formation of the ternary complex (Target Protein-PROTAC-VHL) and assess its stability.

Materials:

  • Purified, tagged target protein (e.g., GST-tagged)

  • Purified, tagged VCB complex (e.g., His-tagged)

  • PROTAC of interest

  • Fluorescently labeled antibodies or reagents specific for the tags (e.g., terbium-labeled anti-His antibody and fluorescently labeled anti-GST antibody)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Protocol:

  • Assay Setup:

    • In a microplate, add the purified target protein, VCB complex, and the PROTAC at various concentrations.

    • Add the TR-FRET donor and acceptor reagents.

    • Incubate the plate to allow for complex formation.

  • Measurement:

    • Measure the TR-FRET signal using a compatible plate reader. An increase in the TR-FRET signal indicates the proximity of the donor and acceptor molecules, confirming the formation of the ternary complex.

  • Data Analysis:

    • Plot the TR-FRET signal against the PROTAC concentration. A bell-shaped curve is typically observed, with the signal decreasing at high PROTAC concentrations due to the "hook effect" (formation of binary complexes).

    • The data can be used to determine the concentration range over which the ternary complex is optimally formed.

This guide provides a foundational comparison of (S,R,S)-AHPC derivatives and the necessary experimental framework for their evaluation. As the field of targeted protein degradation continues to expand, the development and characterization of novel VHL ligands will remain a critical aspect of designing next-generation PROTAC therapeutics.

References

A Comparative Guide to the Cross-Reactivity of (S,R,S)-AHPC-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity and selectivity of Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-α-hydroxy-γ-prolyl-cyclohexylalanine (AHPC) scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By hijacking the ubiquitin-proteasome system, these PROTACs offer a powerful modality for targeted protein degradation. This guide summarizes quantitative data on their performance, details the experimental protocols for assessing selectivity, and provides a comparative analysis with alternative PROTAC platforms.

Introduction to (S,R,S)-AHPC-based PROTACs

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. (S,R,S)-AHPC is a key chemical scaffold for potent and selective ligands of the VHL E3 ligase. PROTACs incorporating this scaffold induce the formation of a ternary complex between the POI and the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The selectivity of a PROTAC is paramount to its therapeutic potential, as off-target degradation can lead to unintended cellular effects and toxicity.

Quantitative Cross-Reactivity Data

The selectivity of (S,R,S)-AHPC-based PROTACs is typically assessed using unbiased quantitative proteomics, which measures the abundance of thousands of proteins in cells following PROTAC treatment. The following tables summarize the selectivity profiles of representative (S,R,S)-AHPC-based PROTACs from published studies.

Table 1: Selectivity Profile of ACBI1, a VHL-based PROTAC Targeting SMARCA2/4 and PBRM1 [1][2][3]

ACBI1 is a potent degrader of the SWI/SNF complex subunits SMARCA2, SMARCA4, and PBRM1. Global proteomics analysis in MV-4-11 cells treated with 333 nM ACBI1 for 8 hours demonstrated high selectivity with minimal off-target effects.[1][2]

ProteinGene NameLog2 Fold Change (ACBI1 vs. DMSO)p-valueOn-target/Off-target
SMARCA2SMARCA2Significantly Negative< 0.05On-target
SMARCA4SMARCA4Significantly Negative< 0.05On-target
PBRM1PBRM1Significantly Negative< 0.05On-target
Various-Not Significantly Changed> 0.05Off-target

Note: This table is a summary of the findings. In the actual experiment, over 6,500 proteins were quantified, with only the intended targets showing significant degradation.[3]

Table 2: Comparative Degradation Potency of VHL- and CRBN-based PROTACs Targeting BRD4 [4]

This table compares the degradation potency (DC50) of a series of (S,R,S)-AHPC-based PROTACs with varying linker lengths against a Cereblon (CRBN)-based PROTAC, all targeting the bromodomain and extra-terminal domain (BET) protein BRD4.

CompoundE3 Ligase RecruiterLinker (PEG units)DC50 for BRD4 (nM)
14aVHL ((S,R,S)-AHPC)2> 1000
14bVHL ((S,R,S)-AHPC)4> 1000
14cVHL ((S,R,S)-AHPC)6527 ± 111
14dVHL ((S,R,S)-AHPC)8158 ± 83
17bCRBN (Pomalidomide)-3

Note: This data highlights that while VHL-based PROTACs can achieve potent degradation, the choice of E3 ligase and linker optimization are critical factors influencing potency.

Table 3: Selectivity of a VHL-based PROTAC Targeting p38α [5]

A study on a VHL-based PROTAC for p38α, NR-11c, showed high selectivity for its intended target over the closely related p38β isoform, despite binding to both in vitro. This demonstrates that ternary complex formation and subsequent ubiquitination, not just binding affinity, drive selectivity.

ProteinDegradation in CellsRationale
p38αYes Forms a productive ternary complex with VHL leading to ubiquitination and degradation.
p38βNo Binds to the PROTAC but does not form a stable ternary complex for efficient degradation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC cross-reactivity. The following are protocols for key experiments cited in the evaluation of (S,R,S)-AHPC-based PROTACs.

Quantitative Mass Spectrometry-based Proteomics

This is the gold standard for unbiasedly assessing the selectivity of a PROTAC across the entire proteome.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to 70-80% confluency.

    • Treat cells with the PROTAC at a concentration around the DC50 and at a higher concentration to assess potential off-target effects. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer).

    • Incubate for a predetermined time (e.g., 8, 16, or 24 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest cells and lyse them in a buffer containing detergents and protease/phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ):

    • Label the peptide samples from different treatment conditions with isobaric tags for multiplexed analysis.

  • LC-MS/MS Analysis:

    • Analyze the labeled peptides using a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut to identify and quantify proteins.

    • Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls. A significant negative Log2 fold change with a low p-value indicates potential degradation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of a PROTAC with its intended target and potential off-targets in a cellular environment.

  • Cell Treatment:

    • Treat intact cells with the PROTAC at various concentrations. Include a vehicle control.

  • Heating:

    • Heat the cell suspensions at a range of temperatures to induce protein denaturation. Ligand-bound proteins are typically more resistant to thermal denaturation.

  • Lysis and Centrifugation:

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Quantify the amount of soluble target protein remaining at each temperature using methods like Western Blotting or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS can be used to identify proteins that interact with the PROTAC-E3 ligase complex, providing insights into potential off-targets.

  • Cell Lysis:

    • Lyse cells treated with the PROTAC or vehicle control.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL) or a tagged version of the PROTAC.

    • Use protein A/G beads or magnetic beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specific binders.

    • Elute the bound proteins.

  • MS Analysis:

    • Digest the eluted proteins and analyze them by LC-MS/MS to identify the proteins that co-immunoprecipitated with the E3 ligase in the presence of the PROTAC.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC (S,R,S)-AHPC-based PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of (S,R,S)-AHPC-based PROTAC-induced protein degradation.

Proteomics_Workflow Quantitative Proteomics Workflow for Cross-Reactivity cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture & PROTAC Treatment Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion Lysis->Digestion Labeling Isobaric Labeling (TMT/iTRAQ) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Processing Data Processing & Protein ID LC_MS->Data_Processing Quantification Quantification & Statistical Analysis Data_Processing->Quantification Selectivity_Profile Selectivity Profile (On- and Off-Targets) Quantification->Selectivity_Profile Generate

References

In-Vivo Efficacy of (S,R,S)-AHPC-Based PROTACs: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vivo efficacy of Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase for targeted protein degradation. While specific in-vivo data for a PROTAC utilizing the precise (S,R,S)-AHPC linker are not extensively available in public literature, this document leverages data from well-characterized VHL-recruiting PROTACs targeting Mouse Double Minute 2 homolog (MDM2) and Bromodomain-containing protein 9 (BRD9). The principles, methodologies, and performance metrics detailed herein are directly applicable to the evaluation of PROTACs employing the (S,R,S)-AHPC VHL ligand.

Comparative Efficacy of MDM2-Targeting PROTACs

VHL-recruiting PROTACs designed to degrade MDM2 have shown significant promise in preclinical cancer models, particularly in p53-inactivated triple-negative breast cancer (TNBC). The degradation of MDM2 in these models leads to the activation of the p53 family member TAp73, inducing apoptosis.[1] This approach is contrasted with traditional small-molecule inhibitors of the MDM2-p53 interaction, such as Nutlin-3 (B1677040).

Quantitative In-Vivo Performance
Compound TypeTargetAnimal ModelCell LineDosing RegimenKey Efficacy ResultsReference
VHL-recruiting PROTAC (YX-02-030) MDM2Nude Mice (Xenograft)MDA-MB-231, MDA-MB-436 (TNBC)50 mg/kg, daily, intraperitoneal (i.p.) for 14 daysSignificant tumor regression and extended survival.[1][2][3][4][5]
MDM2 Inhibitor (Nutlin-3a) MDM2-p53 InteractionNude Mice (Xenograft)U-2 OS (Osteosarcoma)25 mg/kg, daily, i.p. for 14 days85% inhibition of tumor growth.[6]
MDM2 Inhibitor (Nutlin-3) MDM2-p53 InteractionCBy.Cg-Foxn1nu/J Mice (Xenograft)UKF-NB-3rDOX20 (Neuroblastoma)200 mg/kg, twice daily, oral gavage for 3 weeksMean tumor volume of 772 mm³ vs 1661 mm³ in vehicle control.[7][8]

Comparative Efficacy of BRD9-Targeting PROTACs

BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a key dependency in cancers like synovial sarcoma.[9] VHL-recruiting PROTACs, such as VZ185, and CRBN-recruiting PROTACs, like FHD-609, have been developed to target BRD9 for degradation.

Quantitative In-Vivo Performance
Compound TypeTargetAnimal ModelCell LineDosing RegimenKey Efficacy ResultsReference
CRBN-recruiting PROTAC (FHD-609) BRD9CDX Mouse ModelASKA (Synovial Sarcoma)2.0 mg/kg, intravenous (i.v.)Complete suppression of tumor growth over 30 days.[9]
BRD9 Inhibitor (BI-9564) BRD9 BromodomainAML Mouse ModelNot specified180 mg/kgMedian Tumor Growth Inhibition (TGI) of 52%.[4]
VHL-recruiting PROTAC (VZ185) BRD9/BRD7Not specifiedNot specifiedNot specifiedFavorable in-vivo pharmacokinetic profile, suitable for in-vivo studies.[10]

Signaling Pathways and Mechanism of Action

The mechanism of action for these PROTACs involves hijacking the ubiquitin-proteasome system. The PROTAC molecule forms a ternary complex with the target protein and the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Cycle PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Target Target Protein (e.g., MDM2, BRD9) Target->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation

PROTAC Mechanism of Action.

MDM2_Signaling cluster_1 MDM2 Signaling in p53-Inactivated Cancer MDM2 MDM2 TAp73 TAp73 MDM2->TAp73 Inhibition Apoptotic_Genes Pro-Apoptotic Genes (e.g., PUMA, NOXA) TAp73->Apoptotic_Genes Transcription Apoptosis Apoptosis Apoptotic_Genes->Apoptosis PROTAC MDM2-targeting PROTAC PROTAC->MDM2 Degradation

MDM2 Signaling Pathway.

BRD9_Signaling cluster_2 BRD9 Function and Inhibition BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF Subunit of Chromatin Chromatin Remodeling ncBAF->Chromatin Gene_Expression Oncogenic Gene Expression Chromatin->Gene_Expression Proliferation Tumor Growth & Survival Gene_Expression->Proliferation PROTAC BRD9-targeting PROTAC PROTAC->BRD9 Degradation

BRD9 Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of in-vivo PROTAC efficacy. Below are generalized protocols based on published studies.

Xenograft Mouse Model for Efficacy Studies

A typical workflow for evaluating in-vivo efficacy in a xenograft model is outlined below.

Experimental_Workflow start Cell Culture (e.g., TNBC, Sarcoma) implant Subcutaneous Implantation in Immunodeficient Mice start->implant tumor_growth Tumor Growth to 100-200 mm³ implant->tumor_growth randomize Randomization into Treatment & Control Groups tumor_growth->randomize treatment Compound Administration (PROTAC or Alternative) randomize->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Excision, Western Blot, IHC monitoring->endpoint end Data Analysis (TGI, Survival) endpoint->end

In-Vivo Xenograft Experimental Workflow.

1. Cell Line and Culture:

  • Cell Lines: Human cancer cell lines relevant to the target protein's role in disease (e.g., MDA-MB-231 for MDM2 in TNBC, ASKA for BRD9 in synovial sarcoma).

  • Culture Conditions: Maintain cells in logarithmic growth phase in appropriate media and conditions before implantation.

2. Animal Model:

  • Strain: Immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice), typically 6-8 weeks old, are used for xenograft studies.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

3. Tumor Implantation:

  • Cell Preparation: Harvest and wash cells, then resuspend in a mixture of serum-free media and Matrigel.

  • Injection: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.

4. Treatment Administration:

  • Randomization: Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

  • Formulation:

    • Oral (p.o.): A common vehicle is 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. For Nutlin-3, a vehicle of 2% Klucel and 0.2% Tween-80 has been used.[7]

    • Intraperitoneal (i.p.): A solution containing DMSO, PEG300, and saline is often used.

    • Intravenous (i.v.): Formulation depends on the specific PROTAC's properties.

  • Dosing: Administer the PROTAC or alternative compound according to the schedules determined in preliminary pharmacokinetic and tolerability studies.

5. Efficacy and Toxicity Monitoring:

  • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²)/2.

  • Body Weight: Monitor animal body weight 2-3 times per week as a general indicator of toxicity.

  • Survival: In long-term studies, monitor overall survival.

6. Endpoint Analysis:

  • Tissue Collection: At the end of the study, euthanize the animals and collect tumors, blood, and major organs.

  • Pharmacodynamic Analysis: Flash-freeze tumor samples for Western blot analysis to confirm target protein degradation or fix in formalin for immunohistochemistry (IHC).

  • Toxicity Assessment: Perform histological analysis of major organs to assess any treatment-related toxicities.

This guide provides a framework for understanding and comparing the in-vivo efficacy of (S,R,S)-AHPC-based VHL-recruiting PROTACs. The provided data and protocols, derived from representative studies, should aid researchers in the design and interpretation of their own preclinical experiments.

References

Quantitative Proteomics Reveals Target Degradation by (S,R,S)-AHPC PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC moiety for von Hippel-Lindau (VHL) E3 ligase recruitment. By harnessing the cell's natural protein disposal system, these heterobifunctional molecules offer a powerful strategy for targeted protein degradation, a novel therapeutic modality with the potential to address previously "undruggable" targets. This document summarizes key quantitative data, details experimental protocols for validation, and visualizes the underlying mechanisms and workflows.

Performance of (S,R,S)-AHPC-based PROTACs: A Data-Driven Comparison

Quantitative proteomics is the gold standard for validating on-target degradation and assessing the off-target effects of PROTACs.[1] The efficacy of a PROTAC is often determined by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).

Below, we present comparative data for (S,R,S)-AHPC-based PROTACs targeting various proteins of interest.

Comparison of (S,R,S)-AHPC-based PROTACs with Varying Linker Lengths for BRD4 Degradation

The linker connecting the target-binding ligand and the E3 ligase recruiter plays a critical role in PROTAC efficacy. The following table summarizes the degradation potency of VHL-based PROTACs with varying polyethylene (B3416737) glycol (PEG) linker lengths targeting the Bromodomain-containing protein 4 (BRD4).

CompoundLinker (n=PEG units)DC50 (nM) for BRD4 Degradation
14a2> 1000
14b4> 1000
14c6527 ± 111
14d8158 ± 83

Data adapted from a study on dual-targeting PROTACs designed to degrade both PLK1 and BET proteins.[1]

The data indicates that for the (S,R,S)-AHPC-based PROTACs, a longer PEG linker (n=8) resulted in more potent BRD4 degradation compared to shorter linkers.[1]

Comparison of VHL-based vs. CRBN-based PROTACs for BRD4 and PLK1 Degradation

The choice of E3 ligase recruiter is another crucial determinant of PROTAC performance. This table compares a VHL-recruiting (S,R,S)-AHPC-based PROTAC with a Cereblon (CRBN)-recruiting PROTAC.

CompoundE3 Ligase RecruiterDC50 (nM) for BRD4 DegradationDC50 (nM) for PLK1 Degradation
14dVHL ((S,R,S)-AHPC)158 ± 83> 1000
17bCRBN (Pomalidomide)33

Data adapted from a study on dual-targeting PROTACs designed to degrade both PLK1 and BET proteins.[1]

In this comparison, the CRBN-based PROTAC demonstrated significantly higher potency for both BRD4 and Polo-like kinase 1 (PLK1) degradation, highlighting the importance of optimizing the E3 ligase ligand.[1]

Degradation of FBXO22 by an (S,R,S)-AHPC-based PROTAC

This table presents the degradation potency and selectivity of an (S,R,S)-AHPC(Me)-C6-NH2 PROTAC targeting F-box only protein 22 (FBXO22).

CompoundTargetDC50 (nM)Dmax (%)Selectivity
(S,R,S)-AHPC(Me)-C6-NH2FBXO227799Highly selective

Data from a study identifying the compound as a potent and selective FBXO22 degrader.[2]

Quantitative proteome-wide mass spectrometry in MOLT-4 cells treated with 1 μM of the compound for 5 hours showed that FBXO22 was the only protein efficiently degraded across the entire proteome.[2]

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of the key processes involved in PROTAC-mediated target degradation and its analysis.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC (S,R,S)-AHPC PROTAC Target Target Protein (e.g., BRD4) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Target_PROTAC_VHL Target-PROTAC-VHL Ub Ubiquitin Proteasome Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation Target_PROTAC_VHL->Ub Polyubiquitination Target_PROTAC_VHL->Proteasome Recognition

Caption: Mechanism of (S,R,S)-AHPC PROTAC-mediated protein degradation.

Proteomics_Workflow cluster_workflow Quantitative Proteomics Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Digestion (Trypsin) B->C D 4. Peptide Labeling (e.g., TMT) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis E->F G 7. Protein Identification & Quantification F->G H 8. Target & Off-Target Identification G->H

Caption: A typical workflow for quantitative proteomics analysis of PROTACs.

BRD4_Signaling cluster_pathway Simplified BRD4 Signaling Pathway BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Recruits Degradation BRD4 Degradation BRD4->Degradation Oncogenes Oncogenes (e.g., c-Myc) Transcription_Machinery->Oncogenes Activates Transcription Cell_Proliferation Cell Proliferation Oncogenes->Cell_Proliferation PROTAC (S,R,S)-AHPC BRD4 PROTAC PROTAC->BRD4 Induces

Caption: Simplified signaling pathway of BRD4 and its disruption by a PROTAC.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are protocols for key experiments cited in the validation of (S,R,S)-AHPC PROTACs.

Quantitative Mass Spectrometry-Based Proteomics

This protocol outlines a typical workflow for identifying and quantifying protein degradation following PROTAC treatment.[1]

  • Cell Culture and PROTAC Treatment:

    • Culture cells of interest to approximately 80% confluency.

    • Treat cells with the (S,R,S)-AHPC-based PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Digestion:

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

    • Take a standardized amount of protein from each sample and perform in-solution digestion using trypsin overnight at 37°C.

  • Peptide Labeling (e.g., Tandem Mass Tags - TMT):

    • Label the resulting peptides from each condition with a different isobaric TMT reagent.

    • Combine the labeled peptide samples.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.

    • Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant).

    • Identify peptides and proteins by searching the data against a protein sequence database.

    • Quantify the relative abundance of each protein across the different conditions based on the intensity of the TMT reporter ions.

    • Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.

Western Blotting for Target Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[3]

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC for a desired time course.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection:

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis:

    • Quantify the band intensity using software like ImageJ.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a cell-free system.[2]

  • Reaction Setup:

    • Combine purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the VHL E3 ligase complex in a reaction buffer.

    • Add the purified target protein (e.g., BRD4) and the PROTAC at various concentrations.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Analysis:

    • Stop the reaction and analyze the samples by Western blot using an antibody specific for the target protein.

    • Detect higher molecular weight bands corresponding to the polyubiquitinated protein.

References

A Comparative Analysis of Monovalent vs. Bivalent Proteolysis-Targeting Chimeras (PROTACs) Featuring (S,R,S)-AHPC

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Valency on Degradation Efficiency

In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2] A standard PROTAC architecture is bivalent, composed of two distinct ligands connected by a linker: one binds the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] The (S,R,S)-AHPC moiety is a widely utilized, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase.[2][4]

This guide compares the degradation efficiency of conventional bivalent PROTACs against degraders with different valencies. While the term "monovalent PROTAC" is a misnomer—as the bivalent nature is key to forming the ternary complex—the comparison can be framed by contrasting standard bivalent PROTACs with monovalent degraders (molecular glues) and, more directly, with multivalent PROTACs that enhance target binding through avidity.[5][6] Molecular glues are monovalent small molecules that induce or stabilize interactions between an E3 ligase and a target protein without the distinct ligand-linker-ligand structure.[3][7]

This analysis will focus on the experimentally supported comparison between bivalent and multivalent PROTACs, which provides a clear demonstration of how valency impacts the efficiency of targeted protein degradation.

The Bivalent PROTAC: Mechanism of Action

Bivalent PROTACs function by inducing proximity between the target protein and an E3 ligase, forming a ternary complex (POI-PROTAC-E3 Ligase).[8] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[9] Polyubiquitination marks the protein for degradation by the 26S proteasome, after which the PROTAC is released and can act catalytically to degrade more target proteins.[7]

PROTAC_Mechanism cluster_0 1. Ternary Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Degradation & Recycling POI Protein of Interest (POI) PROTAC Bivalent PROTAC (S,R,S)-AHPC based POI->PROTAC Binds POI Warhead Ternary_Complex POI-PROTAC-VHL Ternary Complex Ub Ubiquitin (Ub) E3 VHL E3 Ligase PROTAC->E3 Binds E3 (S,R,S)-AHPC Ternary_Complex->PROTAC Release & Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome Ub->Ternary_Complex E2 Enzyme PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Valency_Comparison cluster_bivalent Bivalent PROTAC cluster_trivalent Trivalent PROTAC (Bivalent for Target) B_PROTAC POI Warhead Linker (S,R,S)-AHPC B_POI Protein of Interest (Single Domain) B_PROTAC:f0->B_POI 1x Binding B_E3 VHL E3 Ligase B_PROTAC:f2->B_E3 1x Binding T_PROTAC POI Warhead 1 POI Warhead 2 Branched Linker (S,R,S)-AHPC T_POI Protein of Interest (e.g., BRD4 with BD1 & BD2) T_PROTAC:f0->T_POI 2x Binding (Avidity) T_E3 VHL E3 Ligase T_PROTAC:f3->T_E3 1x Binding PROTAC_Workflow A 1. Design & Synthesis - Select POI & E3 Ligands - Design Linker (Valency, Length) - Synthesize PROTAC B 2. Biochemical Evaluation - Ternary Complex Formation (SPR/ITC) - In Vitro Ubiquitination Assays A->B C 3. Cellular Evaluation - Target Degradation (Western Blot/MS) - Determine DC50 & Dmax B->C D 4. Functional Assays - Cell Viability (e.g., MTT, Apoptosis) - Downstream Pathway Analysis C->D E 5. Selectivity & Off-Target Profiling - Global Proteomics (MS-based) D->E F 6. Lead Optimization E->F F->A Iterative Refinement

References

Safety Operating Guide

Proper Disposal of Dimethylformamide-(S,R,S)-AHPC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Dimethylformamide-(S,R,S)-AHPC, with the understanding that the primary hazardous component dictating the disposal procedure is Dimethylformamide (DMF). Always consult your institution's specific safety data sheets (SDS) and waste disposal protocols.

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. Dimethylformamide (DMF) is a flammable liquid and vapor that is also recognized as a reproductive toxin and is harmful if inhaled or absorbed through the skin.[1][2][3][4] Therefore, waste containing this compound must be handled as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves resistant to DMF.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][2] Avoid all sources of ignition, as DMF is flammable.[1][3][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound waste should follow a systematic procedure to ensure safety and regulatory compliance.

1. Waste Identification and Classification:

  • Any material, including solutions, contaminated labware (e.g., glassware, pipette tips), and personal protective equipment (PPE), that has come into contact with this compound must be considered hazardous waste.

  • The waste is classified as a flammable and toxic organic solvent waste.

2. Waste Segregation:

  • Proper segregation is crucial to prevent dangerous reactions.[6]

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, halogens, or reducing agents.[5][7]

  • Keep acidic and basic waste streams separate.[6]

  • Aqueous solutions containing toxic chemicals should be disposed of through the hazardous waste management program and not down the drain.[8]

3. Waste Collection and Containment:

  • Collect liquid waste in a designated, compatible, and properly sealed hazardous waste container.[9][10] The container should be made of a material that will not react with the chemical.[10]

  • Containers must be in good condition, free from leaks or cracks, and have a secure screw cap.[6][9]

  • Do not fill waste containers beyond 95% capacity to allow for vapor expansion.[2]

  • Solid waste, such as contaminated gloves and wipes, should be collected in a separate, clearly labeled container.

4. Labeling:

  • Clearly label all waste containers with the words "Hazardous Waste."[6][9]

  • The label must include the full chemical name(s) of the contents (i.e., "this compound waste"), the associated hazards (e.g., Flammable, Toxic, Reproductive Toxin), and the accumulation start date.[2][6]

5. Storage:

  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][10]

  • The SAA should be a secure location away from general laboratory traffic and potential ignition sources.

  • Ensure secondary containment is used for liquid waste containers to mitigate spills.[9]

6. Disposal:

  • Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[11]

  • Do not under any circumstances dispose of this compound waste down the sanitary sewer or in the regular trash.[9]

  • Follow your institution's procedures for requesting a waste pickup.[2]

Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[9]

  • The rinsate from this cleaning process must be collected and treated as hazardous waste.[9]

  • After triple-rinsing, the container can typically be disposed of in the regular trash, but you should confirm this with your institution's EHS department.[9]

Data Summary for Dimethylformamide (DMF)

PropertyValueSource
Chemical FormulaHCON(CH₃)₂[3]
Molecular Weight73.10 g/mol [3]
AppearanceFlammable liquid and vapor[1][4][5]
HazardsHarmful in contact with skin or if inhaled, Causes serious eye irritation, May damage fertility or the unborn child[1][3][4]
Incompatible MaterialsStrong oxidizing agents, Halogens, Halogenated compounds, Reducing agents[5]

Experimental Workflow for Disposal

Below is a diagram illustrating the proper disposal workflow for this compound waste.

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Labeling & Segregation cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Generate Waste (Liquid or Solid) B Wear Appropriate PPE A->B C Collect in Designated Hazardous Waste Container B->C D Label Container: 'Hazardous Waste', Contents, Hazards, Date C->D E Segregate from Incompatible Chemicals D->E F Store in Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Contact EHS for Waste Pickup G->H I Professional Disposal (Approved Facility) H->I

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling Dimethylformamide-(S,R,S)-AHPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of Dimethylformamide (DMF) when used as a solvent for (S,R,S)-AHPC, a ligand involved in Proteolysis Targeting Chimera (PROTAC) research. Adherence to these guidelines is essential to ensure personnel safety and environmental compliance.

Hazard Identification and Risk Assessment

Both Dimethylformamide and (S,R,S)-AHPC present distinct hazards that require careful management.

  • Dimethylformamide (DMF): A flammable liquid and vapor, DMF is harmful if inhaled or in contact with skin.[1][2][3] It can cause serious eye irritation and is suspected of damaging the unborn child.[1][2][3] DMF is readily absorbed through the skin and is a known reproductive toxin.[4] Chronic exposure can lead to liver and central nervous system damage.[4]

  • (S,R,S)-AHPC: This compound is a von Hippel-Lindau (VHL) E3 ligase ligand used in the development of PROTACs.[5][6][7] The monohydrochloride salt is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling Dimethylformamide-(S,R,S)-AHPC.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPEMaterial/Standard SpecificationImportant Considerations
Hands Chemical Resistant GlovesButyl rubber or Tychem® BR/CSM/TK.[9][10]Latex and nitrile gloves are NOT suitable as they do not provide adequate protection against DMF.[4] Gloves should be immediately removed and disposed of if contamination occurs, followed by hand washing.
Eyes/Face Safety Goggles and Face ShieldGoggles must provide complete protection (EN 166 or equivalent).[10][11] A face shield should be used in conjunction with goggles.[12]---
Body Chemical Resistant Lab CoatWorking clothes resistant to organic solvents.[10]Long pants and closed-toed shoes are also required.[4][12]
Respiratory Respirator with appropriate filterUse in a chemical fume hood.[4][12] If exposure limits may be exceeded, a mask with an A-type filter (brown) or a positive-pressure supplied-air respirator is necessary.[10][11]Improper use of respirators is dangerous.[9] Consult with your institution's safety officer for proper selection and fit-testing.

Operational Plan: Step-by-Step Handling Procedure

All work with this compound must be conducted within a certified chemical fume hood.[4][12]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_dispense Dispense DMF in fume hood prep_materials->handle_dispense Proceed to handling handle_dissolve Dissolve (S,R,S)-AHPC handle_dispense->handle_dissolve handle_reaction Perform experimental procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate glassware and surfaces handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Figure 1: Experimental Workflow for Handling this compound.
  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[13]

    • Don all required PPE as specified in Table 1.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the designated work area.

  • Handling:

    • Use explosion-proof equipment and non-sparking tools.[2][13]

    • Ground and bond all containers to prevent static discharge.[13]

    • Dispense the required volume of Dimethylformamide.

    • Carefully add the (S,R,S)-AHPC to the solvent.

    • Perform the experimental procedure, keeping the sash of the fume hood at the lowest practical height.

  • Cleanup:

    • Decontaminate all surfaces and equipment after use.

    • Properly segregate and dispose of all waste materials as outlined in the disposal plan.

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after completing the work.[4]

Disposal Plan

Proper waste management is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Plan

Waste StreamContainer TypeLabeling RequirementsDisposal Procedure
Liquid Waste (DMF, solutions containing (S,R,S)-AHPC, contaminated solvents)Tightly sealed, compatible waste container"Hazardous Waste," "Flammable," "Toxic," and list all chemical constituents.Store in a designated, well-ventilated area away from ignition sources. Arrange for pickup by certified hazardous waste disposal personnel.[4]
Solid Waste (Contaminated gloves, pipette tips, absorbent materials)Sealed, compatible waste container"Hazardous Waste" and list all chemical contaminants.---
Empty Reagent Bottles Original containerDeface original label.Triple rinse with a suitable solvent; the rinsate must be collected as hazardous waste. Follow institutional guidelines for disposal of chemically contaminated glassware.

Spill Response:

  • Small Spills (less than 1 liter, contained within the fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., sand, earth) to contain the spill.[13]

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[13]

    • Decontaminate the area.

  • Large Spills (greater than 1 liter or outside of a fume hood):

    • Evacuate the area immediately.[13]

    • Alert your institution's emergency response team.

    • Prevent entry into drains and sewers.[11]

By adhering to these safety and logistical protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before beginning any work.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.